molecular formula C9H20S<br>CH3(CH2)8SH<br>C9H20S B074206 1-Nonanethiol CAS No. 1455-21-6

1-Nonanethiol

Número de catálogo: B074206
Número CAS: 1455-21-6
Peso molecular: 160.32 g/mol
Clave InChI: ZVEZMVFBMOOHAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Nonanethiol is a nine-carbon alkanethiol that serves as a fundamental building block in surface science and materials research. Its primary research value lies in its ability to form self-assembled monolayers (SAMs) on gold, silver, and other metal surfaces. Through a robust gold-sulfur (Au-S) bond, this compound molecules organize into highly ordered, stable monolayers that effectively passivate the surface. This property is extensively utilized to study surface phenomena, control wettability, prevent corrosion, and create patterned surfaces for biosensor applications. Furthermore, this compound acts as a critical capping agent and ligand in the synthesis and stabilization of metal nanoparticles (e.g., gold nanoparticles), where it dictates particle size, dispersion, and functionality by modulating surface energy and preventing aggregation. In organic synthesis, it functions as a source of the thiol group for various transformations. Researchers also employ this compound as a model compound in flavor and fragrance chemistry due to its characteristic odor, and in environmental science to study the behavior of sulfur-containing organic compounds. This reagent is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications.

Propiedades

IUPAC Name

nonane-1-thiol
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InChI

InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3
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InChI Key

ZVEZMVFBMOOHAT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCS
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Molecular Formula

CH3(CH2)8SH, Array, C9H20S
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DSSTOX Substance ID

DTXSID9061704
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Molecular Weight

160.32 g/mol
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Physical Description

1-nonanethiol is a colorless liquid with a bad smell. Mp: -21 °C; bp: 220 °C. Density: 0.840 g cm-3 at 25 °C. Combustible liquid., Colorless liquid with a strong, obnoxious odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid.
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Boiling Point

220 °C
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Flash Point

78 °C, 78 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble
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Density

Relative density (water = 1): 0.84
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Vapor Density

Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.13 [mmHg]
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CAS No.

1455-21-6
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Melting Point

-20 °C
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Foundational & Exploratory

1-Nonanethiol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Nonanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as n-nonyl mercaptan) is an organic thiol with the chemical formula CH₃(CH₂)₈SH.[1] It is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[2][3][4] This compound is of significant interest in various fields, including materials science for the formation of self-assembled monolayers on metal surfaces and as a germination stimulator.[5][6] A thorough understanding of its physical properties is crucial for its application in research and development, ensuring proper handling, storage, and integration into experimental and industrial processes. This guide provides a detailed overview of the core physical properties of this compound, methodologies for their determination, and the underlying molecular factors influencing these characteristics.

Data Presentation: Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

PropertyValueUnitsConditions
Molecular Weight 160.32 g/mol -
Boiling Point 219 - 220°C760 mmHg
Melting Point -21 to -20°C-
Density 0.840 - 0.842g/mLat 25 °C
Flash Point 78 - 79°CClosed Cup
Vapor Pressure 0.13 - 0.172mmHgat 25 °C
Refractive Index 1.455n20/Dat 20 °C
Water Solubility Insoluble / Very Poor-at 25 °C

[1][2][3][4][5][6][7][8][9][10][11][12]

Visualization of Influencing Factors

The physical properties of a substance are dictated by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationships between the structural features of this compound and its key physical characteristics.

G cluster_structure Molecular Characteristics cluster_forces Intermolecular Forces (IMFs) cluster_properties Resulting Physical Properties Structure Molecular Structure (CH3(CH2)8SH) MW High Molecular Weight (160.32 g/mol) Structure->MW FG Thiol Functional Group (-SH) Structure->FG VDW Strong van der Waals Forces MW->VDW Long alkyl chain increases surface area Density Density < 1 g/mL (0.842 g/mL) MW->Density Mass contribution Dipole Weak Dipole-Dipole Interactions FG->Dipole Polar C-S & S-H bonds Solubility Low Water Solubility ('Insoluble') FG->Solubility Thiol group is weakly polar, overwhelmed by nonpolar chain IMFs Dominant IMFs IMFs->VDW IMFs->Dipole BP High Boiling Point (220 °C) VDW->BP VP Low Vapor Pressure VDW->VP

Caption: Factors influencing the physical properties of this compound.

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for measuring the key properties of liquid samples like this compound.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][14] A micro-boiling point determination is suitable when only a small volume of the sample is available.[13][15]

  • Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating block or oil bath, stirrer.[15][16]

  • Methodology:

    • Place approximately 0.5 mL of this compound into the small test tube.[15]

    • Insert the capillary tube into the test tube with its open end down.[16]

    • Position a thermometer so that its bulb is close to the capillary tube, ensuring the reading will be of the vapor temperature, not the liquid itself.[15]

    • Heat the apparatus gently. Initially, air trapped in the capillary tube will bubble out.[13]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.[13]

    • Stop heating and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13]

    • Repeat the measurement to ensure consistency.

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[17] For substances like this compound, which are liquid at room temperature, this requires cooling the sample until it solidifies.

  • Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or Thiele tube), cooling bath (e.g., dry ice/acetone).[18][19]

  • Methodology:

    • Dip a capillary tube into liquid this compound to draw a small amount (2-3 mm height) into the tube.

    • Freeze the sample by placing the capillary tube in a cooling bath until the liquid solidifies.

    • Place the capillary tube into the melting point apparatus.[17]

    • Begin heating slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[18][20]

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.[18] For a pure substance, this range is typically narrow.

Density Determination (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[21][22] It can be determined gravimetrically using standard laboratory glassware.

  • Apparatus: Electronic balance, graduated cylinder (10 mL or 25 mL) or a pycnometer for higher accuracy.[21][23]

  • Methodology (using a graduated cylinder):

    • Measure the mass of a clean, dry graduated cylinder on an electronic balance and record it (m₁).[21]

    • Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[21][24]

    • Measure the combined mass of the graduated cylinder and the liquid (m₂).[21]

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder (mass = m₂ - m₁).

    • Calculate the density using the formula: Density = Mass / Volume.[22]

    • For higher precision, perform the measurement multiple times and average the results.[21] Using a pycnometer, which is a flask with a precisely known volume, follows a similar principle but yields more accurate results.[23]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.[6] The closed-cup method is preferred for its safety and accuracy.

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester).

  • Methodology:

    • Place the this compound sample into the test cup of the apparatus.

    • Close the lid and begin heating the sample at a slow, constant rate.

    • At regular temperature intervals, apply an ignition source (a small flame) through an opening in the lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

    • It is crucial to perform this experiment in a well-ventilated fume hood due to the flammability and noxious odor of the thiol.

Solubility Determination (Qualitative Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[25] For this compound, its solubility in water is a key property.

  • Apparatus: Test tubes, spatula or dropper, distilled water.[25]

  • Methodology:

    • Add a known volume of the solvent (e.g., 5 mL of distilled water) to a test tube.[26]

    • Add a small, measured amount of this compound (e.g., 0.1 mL) to the test tube.

    • Stopper the test tube and shake vigorously for 1-2 minutes.[25]

    • Allow the mixture to stand and observe.

    • If the this compound forms a separate layer or the solution is cloudy/emulsified, it is considered insoluble or poorly soluble.[2][26] If it disappears completely to form a clear solution, it is soluble. This compound is known to be insoluble in water.[10] This procedure can be repeated with other solvents (e.g., ethanol, chloroform) to determine its solubility profile.[5]

References

1-Nonanethiol CAS number 1455-21-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Nonanethiol (CAS: 1455-21-6) for Researchers and Drug Development Professionals

Introduction

This compound, also known as n-nonyl mercaptan, is a long-chain alkanethiol that has garnered significant interest in various scientific and technological fields. Its molecular structure, consisting of a nine-carbon alkyl chain and a terminal thiol (-SH) group, allows it to form highly ordered, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This property makes it a valuable tool in surface functionalization, nanotechnology, and the development of drug delivery systems. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and a summary of its safety and handling information.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic strong and unpleasant odor.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 1455-21-6[1][2]
Molecular Formula C9H20S[1]
Molecular Weight 160.32 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Strong, unpleasant[1]
Density 0.842 g/mL at 25 °C[2][3][4]
Melting Point -21 °C[1]
Boiling Point 220 °C[1][2][3]
Flash Point 79 °C (174.2 °F) - closed cup[2][3]
Solubility Insoluble in water.[1] Soluble in ethanol (B145695), chloroform (B151607) (sparingly), and methanol (B129727) (slightly).[5]
Vapor Pressure 0.13 mmHg[1]
Refractive Index n20/D 1.455[2][3][4]
Table 2: Chemical Identifiers and Spectral Data
Identifier/DataValueReference
IUPAC Name Nonane-1-thiol[1]
Synonyms n-Nonyl mercaptan, 1-Mercaptononane, Nonylthiol[1][2]
InChI InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3[2][6]
SMILES CCCCCCCCCS[2][3][4]
¹H NMR Spectra Available[1]
¹³C NMR Spectra Available[1]
GC-MS Available[1]
Kovats Retention Index Standard non-polar: 1219, 1218; Semi-standard non-polar: 1233; Standard polar: 1470[1]

Key Applications and Experimental Protocols

The primary applications of this compound stem from its ability to form robust and well-ordered self-assembled monolayers on gold surfaces. This has significant implications in nanotechnology, biosensor development, and surface chemistry.

Formation of Self-Assembled Monolayers (SAMs) on Gold

This compound spontaneously forms a dense, quasi-crystalline monolayer on gold surfaces through the strong affinity of the sulfur atom for gold.[7] The alkyl chains then align and pack closely due to van der Waals interactions, resulting in a highly ordered film.

This protocol outlines the steps for preparing a this compound SAM on a gold-coated substrate.

Materials:

  • This compound (CAS 1455-21-6)

  • Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)

  • 200-proof ethanol

  • Tweezers

  • Glass or polypropylene (B1209903) containers with sealable caps

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.

    • Alternatively, UV/ozone treatment for 15-20 minutes can be used.[4]

    • Rinse the cleaned substrate copiously with deionized water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass or polypropylene container.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[6]

  • Self-Assembly:

    • Immediately immerse the freshly cleaned and dried gold substrate into the this compound solution.[2][6] Handle the substrate with clean tweezers.

    • To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.[2]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[1][4]

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution with tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed this compound molecules.[4]

    • Place the rinsed substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[2][6]

    • Perform a final rinse with ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen gas.[2][6][4]

  • Storage:

    • Store the SAM-modified substrate in a clean, dry environment, such as a desiccator, until further use.[4] For long-term storage, place in a container backfilled with nitrogen.[2]

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing A Clean Gold Substrate C Immerse Substrate in Thiol Solution A->C B Prepare 1 mM This compound Solution B->C D Incubate 18-24h (Nitrogen Atmosphere) C->D E Rinse with Ethanol D->E F Sonicate in Ethanol E->F G Final Rinse F->G H Dry with Nitrogen G->H I Store in Desiccator H->I

Experimental workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Synthesis of this compound Capped Gold Nanoparticles

This compound can be used as a capping agent to stabilize gold nanoparticles (AuNPs) during and after their synthesis. The thiol group binds strongly to the gold surface, preventing aggregation and allowing for control over particle size and dispersibility in various solvents. The Turkevich method is a widely used approach for synthesizing gold nanoparticles, where a gold salt is reduced by sodium citrate (B86180).[8][9] This protocol adapts the Turkevich method for the synthesis of this compound capped AuNPs.

This protocol describes a one-step synthesis of this compound stabilized gold nanoparticles.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Sodium citrate dihydrate

  • This compound (CAS 1455-21-6)

  • Deionized water (18 MΩ·cm)

  • Ethanol

  • Heating mantle with magnetic stirring

  • Condenser

Procedure:

  • Preparation of Gold Solution:

    • In a clean round-bottom flask, prepare a 0.01% (w/v) solution of HAuCl₄ in deionized water. For example, add 10 mg of HAuCl₄ to 100 mL of deionized water.

    • Heat the solution to a rolling boil while stirring vigorously. Attach a condenser to the flask to prevent solvent evaporation.

  • Reduction of Gold Ions:

    • While the gold solution is boiling, quickly add a 1% (w/v) solution of sodium citrate. A typical volume ratio is 1 mL of citrate solution for every 20 mL of gold solution.

    • Continue to heat and stir the solution. The color will change from a pale yellow to gray, then to a deep red or burgundy, indicating the formation of gold nanoparticles.[9] This process usually takes about 15-30 minutes.

    • After the color change is complete, continue boiling for another 15 minutes, then remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Capping with this compound:

    • Prepare a dilute solution of this compound in ethanol (e.g., 10 mM).

    • Once the gold nanoparticle solution has cooled, add the this compound solution dropwise while stirring. The amount of thiol to add will depend on the desired surface coverage and the concentration of nanoparticles. A molar excess of thiol to gold is typically used.

    • Continue stirring the mixture at room temperature for at least 12 hours to allow for the formation of a stable thiol monolayer on the nanoparticle surface.

  • Purification:

    • The this compound capped gold nanoparticles can be purified from excess reagents by centrifugation.

    • Transfer the solution to centrifuge tubes and spin at a speed sufficient to pellet the nanoparticles (this will depend on the particle size).

    • Discard the supernatant and resuspend the nanoparticle pellet in a suitable solvent, such as ethanol.

    • Repeat the centrifugation and resuspension steps two to three more times to ensure complete removal of unreacted reagents.

  • Characterization:

    • The synthesized nanoparticles can be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak, typically around 520 nm for spherical AuNPs), transmission electron microscopy (TEM) for size and morphology analysis, and dynamic light scattering (DLS) for size distribution.

AuNP_Synthesis_Workflow cluster_core_synthesis AuNP Core Synthesis cluster_capping Thiol Capping cluster_purification Purification & Characterization A Heat HAuCl₄ Solution to Boiling B Add Sodium Citrate Solution A->B C Observe Color Change (Yellow -> Red) B->C D Cool to Room Temperature C->D E Add this compound Solution D->E F Stir for 12+ Hours E->F G Centrifuge to Pellet AuNPs F->G H Resuspend in Ethanol G->H I Repeat Purification Steps H->I J Characterize Nanoparticles (UV-Vis, TEM, DLS) I->J

Workflow for the synthesis of this compound capped gold nanoparticles.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Information
HazardDescriptionReference
GHS Pictograms [2]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[2][3]

Handling and Storage:

  • Handle in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1][10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Store separately from strong oxidizing agents, strong acids, and strong bases.[11]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[10]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[10]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical aid.[10]

Conclusion

This compound is a versatile chemical compound with significant applications in materials science and nanotechnology, primarily due to its ability to form high-quality self-assembled monolayers on gold surfaces. This property allows for the precise control of surface chemistry, which is critical for the development of advanced materials, biosensors, and drug delivery platforms. While its handling requires adherence to strict safety protocols, the experimental procedures for its application are well-established and reproducible. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively and safely utilize this compound in their work.

References

1-Nonanethiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of 1-Nonanethiol for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a long-chain alkanethiol that has garnered significant interest in various scientific and industrial fields, including materials science and drug development. Its ability to form well-defined self-assembled monolayers (SAMs) on noble metal surfaces makes it a valuable tool for surface functionalization, biosensor development, and studying molecular-level interactions.

Core Properties of this compound

This compound, also known as n-nonyl mercaptan, is a colorless to pale yellow liquid with a characteristic strong odor. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C9H20S
Molecular Weight 160.32 g/mol
CAS Number 1455-21-6
Density 0.842 g/mL at 25 °C
Boiling Point 220 °C
Melting Point -20 °C
Flash Point 79 °C (174.2 °F) - closed cup
Refractive Index n20/D 1.455
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and chloroform.

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale synthesis route for alkanethiols involves the reaction of the corresponding alkyl halide with a sulfur source. One established method is the reaction of 1-bromononane (B48978) with thiourea, followed by hydrolysis of the resulting isothiouronium salt.

Purification of this compound is typically achieved through distillation under reduced pressure. The purity can be assessed using standard analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its ability to form highly ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These SAMs provide a versatile platform for:

  • Biosensor Development: The functionalization of SAMs with specific biomolecules (e.g., antibodies, enzymes) allows for the creation of highly sensitive and selective biosensors for detecting drug-target interactions or disease biomarkers.

  • Drug Delivery Systems: Gold nanoparticles functionalized with this compound and other thiolated molecules are being investigated for targeted drug delivery. The alkyl chain length of this compound can influence the stability and drug-loading capacity of these nanoparticles.

  • Controlled Cell Adhesion Studies: By creating patterned surfaces with SAMs of this compound alongside cell-adhesive molecules, researchers can precisely control cell attachment and growth. This is valuable for studying cellular responses to drug candidates and for developing more physiologically relevant cell-based assays.

  • High-Throughput Screening (HTS): SAMs can be used to create microarrays for immobilizing drug candidates, facilitating the high-throughput screening of compound libraries against specific biological targets.

Experimental Protocol: Formation of this compound Self-Assembled Monolayers on Gold

This protocol outlines the steps for preparing a this compound SAM on a gold-coated substrate, a common procedure in many research applications.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • This compound (99% purity or higher)

  • Anhydrous ethanol (200 proof)

  • Deionized (DI) water

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with DI water.

    • Rinse with anhydrous ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrate immediately to prevent contamination.

  • Thiol Solution Preparation:

    • In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, add the appropriate amount of this compound to 10 mL of ethanol.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the this compound solution. Ensure the entire gold surface is submerged.

    • Incubate the substrate in the solution for 18-24 hours at room temperature. This allows for the formation of a well-ordered and densely packed monolayer.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with copious amounts of fresh anhydrous ethanol to remove any non-covalently bound thiol molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrate in a clean, dry, and inert environment (e.g., a desiccator or under a nitrogen atmosphere) until further use.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the formation of a this compound self-assembled monolayer.

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Assembly Process cluster_post Post-Assembly Clean_Substrate Clean Gold Substrate Immerse Immerse Substrate in Solution Clean_Substrate->Immerse Prepare_Solution Prepare 1mM This compound in Ethanol Prepare_Solution->Immerse Incubate Incubate for 18-24 hours Immerse->Incubate Self-Assembly Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Store Store in Inert Environment Dry->Store

1-Nonanethiol structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Nonanethiol: Structure, Properties, and Applications

Overview of this compound

This compound, also known as n-nonyl mercaptan, is a straight-chain alkanethiol with a nine-carbon backbone.[1][2] It is a colorless to pale yellow liquid recognized by a characteristic strong, unpleasant odor.[3][4] The key feature of its molecular structure is the thiol (-SH) functional group, which dictates its chemical reactivity and utility. This thiol group exhibits a strong affinity for the surfaces of noble metals, particularly gold, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[5][6] This property makes this compound a critical component in surface science, nanotechnology, and materials science, with significant implications for drug development, biosensing, and microelectronics.[6][7]

Chemical Structure and Formula

The structure of this compound consists of a nine-carbon alkyl chain attached to a sulfhydryl (thiol) group.

  • Molecular Formula : C₉H₂₀S[1][3][8]

  • Condensed Structural Formula : CH₃(CH₂)₈SH[3]

  • IUPAC Name : Nonane-1-thiol[1][3]

  • SMILES : CCCCCCCCCS[3]

  • InChI : InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3[1][3]

  • InChIKey : ZVEZMVFBMOOHAT-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a combustible liquid and is generally insoluble in water but miscible with many organic solvents like alcohols and ethers.[3][4]

PropertyValueReference(s)
CAS Number 1455-21-6[1][3]
Molar Mass 160.32 g/mol [1][3]
Appearance Colorless to pale yellow liquid with a characteristic odor[3][4][9]
Density 0.842 g/mL at 25 °C[2]
Boiling Point 220 °C[3]
Melting Point -20 °C to -21 °C[3][4]
Flash Point 79 °C (174.2 °F) - closed cup
Vapor Pressure 0.13 mmHg[3]
Refractive Index n20/D 1.455
Solubility Insoluble in water; Soluble in chloroform (B151607) and methanol (B129727) (slightly)[3][10]

Synthesis and Reactivity

Synthesis

This compound can be synthesized via several standard methods in organic chemistry. A common laboratory-scale preparation involves the reaction of 1-bromononane (B48978) with thiourea, followed by hydrolysis. This two-step process provides a reliable route to the desired alkanethiol.

Reactivity

The chemistry of this compound is dominated by its thiol group.

  • Oxidation : It is sensitive to air and can be oxidized to form the corresponding disulfide (dinonyl disulfide).[4]

  • Acidity : The thiol proton is weakly acidic (pKa ≈ 10.5).[10]

  • Reactivity with Metals : It reacts readily with noble metal surfaces, most notably gold, to form a strong gold-thiolate covalent bond (Au-S).[6] This interaction is the driving force for the formation of self-assembled monolayers.

  • Incompatibilities : this compound reacts violently with strong oxidizing agents, strong acids, strong bases, and alkali metals.[9][11]

Applications in Research and Drug Development

The primary application of this compound in research is its use as a molecular building block for the creation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered molecular films that form spontaneously when a suitable substrate (e.g., a gold-coated slide) is exposed to a dilute solution of the thiol.[12][13]

  • Surface Functionalization : SAMs of this compound create a well-defined, hydrophobic surface. This can be used to control surface energy, wettability, and adhesion.

  • Biosensors : By using mixed SAMs containing this compound and other functionalized thiols (e.g., those with carboxyl or amine terminal groups), surfaces can be designed to selectively bind proteins, DNA, or other biomolecules, forming the basis of highly sensitive biosensors.

  • Drug Delivery : Nanoparticles functionalized with this compound and other ligands can be used in drug delivery systems. The alkyl chains can form a hydrophobic layer that encapsulates a drug, while other functional groups can be used for targeting specific cells or tissues.

  • Microelectronics and Patterning : SAMs are used as ultrathin resist layers in soft lithography techniques like microcontact printing.

Experimental Protocol: Formation of a this compound SAM on Gold

This protocol details the standard procedure for preparing a high-quality this compound SAM on a gold-coated substrate in a solution phase.[12][13][14]

Reagents and Materials
  • Gold-coated substrate (e.g., gold-on-glass or gold-on-silicon)

  • This compound (≥95% purity)

  • 200-proof ethanol (B145695) (absolute, anhydrous)

  • Clean glass or polypropylene (B1209903) containers with sealable caps (B75204) (e.g., scintillation vials)

  • Tweezers for substrate handling

  • Dry nitrogen gas source

  • Sonicator

  • Calibrated micropipettes and analytical balance

Workflow Visualization

SAM_Formation_Workflow sub_prep 1. Substrate Cleaning (Piranha etch or O₂ plasma) assembly 3. Self-Assembly (Immerse substrate in solution for 24-48 hours) sub_prep->assembly sol_prep 2. Solution Preparation (1-10 mM this compound in Ethanol) sol_prep->assembly rinse 4. Rinsing (Rinse with pure Ethanol to remove physisorbed molecules) assembly->rinse Incubation Period dry 5. Drying (Dry with a gentle stream of dry Nitrogen) rinse->dry final_product Result: Ordered Monolayer on Gold Surface dry->final_product

Caption: Experimental workflow for the formation of a this compound self-assembled monolayer.

Detailed Procedure

Step 1: Substrate Preparation (Cleaning) A pristine gold surface is critical for the formation of a high-quality SAM. The substrate should be cleaned immediately before use.

  • Thoroughly rinse the gold substrate with ethanol.

  • Dry the substrate under a stream of dry nitrogen.

  • For optimal cleaning, treat the surface with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to remove organic contaminants. Alternative for robust substrates: Immerse in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required with piranha solution as it is highly corrosive and reacts violently with organic materials.

  • Rinse copiously with deionized water, followed by ethanol, and dry with nitrogen.

Step 2: Thiol Solution Preparation

  • Work in a clean environment, preferably a fume hood, to avoid contamination.[12]

  • Prepare a 1 to 10 mM solution of this compound in absolute ethanol. For example, to make 10 mL of a 1 mM solution, add 18.6 µL of this compound (density ≈ 0.842 g/mL) to 10 mL of ethanol.

  • Vortex or gently agitate the solution until the thiol is completely dissolved.

Step 3: The Self-Assembly Process

  • Using clean tweezers, immediately immerse the cleaned gold substrate into a container filled with the prepared thiol solution.[12][13]

  • Ensure the entire gold surface is submerged. To minimize oxidation and contamination, use a container with minimal headspace.[12]

  • Backfill the container with dry nitrogen gas, seal it tightly (e.g., with a cap and Parafilm®), and store it in a dark, vibration-free location at room temperature.[12][13]

  • Allow the self-assembly to proceed for 24 to 48 hours. Longer immersion times typically result in more ordered and densely packed monolayers.[12][13]

Step 4: Rinsing and Post-Treatment

  • After the incubation period, carefully remove the substrate from the thiol solution using tweezers.

  • Immediately rinse the substrate thoroughly with a stream of fresh, pure ethanol for 15-30 seconds to remove any non-covalently bound (physisorbed) thiol molecules from the surface.[12]

  • To further ensure a clean monolayer, place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes.[12][13]

  • Perform a final rinse with ethanol.

Step 5: Drying

  • Gently dry the substrate with a stream of dry, high-purity nitrogen gas.

  • The substrate, now coated with a this compound SAM, is ready for analysis or further functionalization. Store in a clean, dry environment, such as a desiccator or petri dish.[12]

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-nonanethiol, a valuable organosulfur compound utilized in various fields, including materials science and drug development. This document details established synthetic methodologies, including the use of alkyl halides and alcohols as starting materials. Furthermore, it outlines purification techniques and analytical methods for the characterization of the final product. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate a thorough understanding of the core concepts.

Introduction

This compound (also known as 1-nonyl mercaptan) is a straight-chain alkyl thiol with the chemical formula CH₃(CH₂)₈SH.[1] Its characteristic thiol group imparts unique chemical properties, making it a versatile building block in organic synthesis and a key component in the formation of self-assembled monolayers (SAMs) on metal surfaces. The ability to reliably synthesize and purify this compound is crucial for its application in nanotechnology, surface chemistry, and the development of thiol-based pharmaceuticals. This guide provides an in-depth exploration of the primary synthetic routes and purification strategies for obtaining high-purity this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀S[2]
Molecular Weight 160.32 g/mol [2]
Appearance Colorless liquid with a characteristic unpleasant odor[2]
Boiling Point 220 °C at 760 mmHg[2]
Melting Point -21 °C[2]
Density 0.840 g/cm³ at 25 °C[2]
Flash Point 79 °C (174.2 °F)[3]
Solubility Insoluble in water[2]
Refractive Index (n²⁰/D) 1.455[1]
CAS Number 1455-21-6[2]

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability of the reaction. The most common approaches start from either 1-bromononane (B48978) or 1-nonanol.

Synthesis from 1-Bromononane

A prevalent and reliable method for the synthesis of this compound involves the nucleophilic substitution of 1-bromononane with a sulfur-containing nucleophile. Two primary variations of this method are the use of thiourea (B124793) followed by hydrolysis, and the reaction with a thioacetate (B1230152) salt followed by hydrolysis.

This two-step procedure is a classic and effective method for preparing primary thiols from alkyl halides.[4] It involves the formation of a stable S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. A general workflow for this synthesis is depicted below.

Start 1-Bromononane Step1 S-Alkylisothiouronium Salt Formation Start->Step1 Thiourea Thiourea Thiourea->Step1 Intermediate S-Nonylisothiouronium Bromide Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Base Base (e.g., NaOH) Base->Step2 Product This compound Step2->Product

Figure 1: Synthesis of this compound from 1-Bromononane via an Isothiouronium Salt.

A detailed experimental protocol, adapted from the synthesis of a similar long-chain thiol, n-dodecyl mercaptan, is provided below.[5]

Experimental Protocol 3.1.1:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromononane (0.5 mol), thiourea (0.5 mol), and 250 mL of 95% ethanol (B145695).

  • Isothiouronium Salt Formation: Heat the mixture to reflux and maintain for 3 hours.[5]

  • Hydrolysis: After cooling, add a solution of sodium hydroxide (B78521) (0.75 mol) in 300 mL of water to the reaction mixture.

  • Second Reflux: Heat the mixture to reflux for an additional 2 hours, during which the this compound will separate as an oily layer.[5]

  • Workup: Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with benzene. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Quantitative Data (for the analogous n-dodecyl mercaptan synthesis):

ParameterValueReference
Yield 79-83%[5]

An alternative to the thiourea method involves the reaction of 1-bromononane with a thioacetate salt (e.g., potassium thioacetate) to form S-nonyl thioacetate. This intermediate is then hydrolyzed to yield this compound. This method can offer improved yields and avoids the use of thiourea.[6][7]

Start 1-Bromononane Step1 SN2 Reaction Start->Step1 Thioacetate Potassium Thioacetate Thioacetate->Step1 Intermediate S-Nonyl Thioacetate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Base Base (e.g., NaOH) Base->Step2 Product This compound Step2->Product

Figure 2: Synthesis of this compound from 1-Bromononane via a Thioacetate Intermediate.

Experimental Protocol 3.1.2 (General Procedure):

  • Thioacetate Formation: Dissolve 1-bromononane in a suitable solvent such as ethanol or DMF. Add potassium thioacetate and heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure to obtain crude S-nonyl thioacetate.

  • Hydrolysis: Dissolve the crude S-nonyl thioacetate in ethanol. Add a solution of sodium hydroxide in water and reflux for 2 hours.

  • Purification: Cool the mixture, neutralize with acid, and extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting this compound by vacuum distillation.

Quantitative Data (Microwave-assisted one-pot synthesis of various thiols from alkyl halides):

ParameterValueReference
Isolated Yield > 90%[7]
Purity (by GC/MS) ~97.5%[7]
Synthesis from 1-Nonanol

1-Nonanol is another readily available starting material for the synthesis of this compound.[8] This conversion can be achieved through several methods, most notably the Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution.

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a thioester in a single step with inversion of configuration (though not relevant for the achiral 1-nonanol).[9][10] The alcohol is activated by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). Thioacetic acid can be used as the nucleophile to form the thioacetate intermediate, which is then hydrolyzed.

Start 1-Nonanol Step1 Mitsunobu Reaction Start->Step1 Reagents PPh₃, DEAD/DIAD, Thioacetic Acid Reagents->Step1 Intermediate S-Nonyl Thioacetate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Base Base (e.g., NaOH) Base->Step2 Product This compound Step2->Product

Figure 3: Synthesis of this compound from 1-Nonanol via the Mitsunobu Reaction.

Experimental Protocol 3.2.1 (General Procedure):

  • Reaction Setup: Dissolve 1-nonanol, triphenylphosphine (B44618), and thioacetic acid in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere.

  • Mitsunobu Reaction: Cool the solution in an ice bath and slowly add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Concentrate the reaction mixture and purify the crude S-nonyl thioacetate by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

  • Hydrolysis and Purification: Hydrolyze the purified thioacetate as described in Protocol 3.1.2 and purify the resulting this compound by vacuum distillation.

Purification of this compound

Crude this compound obtained from the synthetic procedures described above typically requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary method for purifying liquid thiols like this compound is vacuum distillation.

Vacuum Distillation

Vacuum distillation is employed to purify compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.[11][12] By reducing the pressure, the boiling point of the compound is lowered, allowing for a safer and more efficient distillation.

Experimental Protocol 4.1 (General Procedure):

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. A Claisen adapter is recommended to minimize bumping.

  • Crude Product: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound at reduced pressure can be estimated using a nomograph.

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
39165-169 (for n-dodecyl mercaptan)[5]
2125-126 (for 9-bromo-1-nonanol)[13]

Note: The provided boiling points are for analogous compounds and serve as an estimation. The actual boiling point of this compound under vacuum should be determined experimentally.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. The gas chromatogram will indicate the number of components in the sample, with the area of the peak corresponding to this compound being a measure of its purity. The mass spectrum provides structural information, which should be consistent with the molecular weight and fragmentation pattern of this compound.[4][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts and coupling patterns should be consistent with the expected structure.[2][16]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A triplet corresponding to the -SH proton.

  • A multiplet for the -CH₂- group adjacent to the sulfur atom.

  • A complex multiplet for the other methylene (B1212753) (-CH₂-) groups in the alkyl chain.

  • A triplet for the terminal methyl (-CH₃) group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Distinct signals for each of the nine carbon atoms in the nonyl chain, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift.

Safety and Handling

This compound is a combustible liquid and is irritating to the eyes, skin, and respiratory system.[3] It has a strong, unpleasant odor. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Store in a cool, well-ventilated area away from oxidizing agents.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound from readily available starting materials, 1-bromononane and 1-nonanol. Detailed experimental protocols, based on established chemical literature, have been provided to facilitate the practical synthesis of this important thiol. Furthermore, purification by vacuum distillation and characterization by GC-MS and NMR spectroscopy have been discussed. By following the procedures and safety precautions outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for their specific applications.

References

An In-depth Technical Guide to the Safety of 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 1-nonanethiol, compiled from various Safety Data Sheets (SDS). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

This compound is a colorless liquid with a strong, unpleasant odor.[1][2] It is a combustible liquid and its vapors can form explosive mixtures with air above its flash point.[1][3] It is insoluble in water.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC9H20S[3][4]
Molecular Weight160.32 g/mol [1][3]
AppearanceColorless to yellow liquid with a stench[1][2][3]
Boiling Point220 °C[1][3]
Melting Point-20 °C to -21 °C[1]
Flash Point78 °C to 79 °C (closed cup)[1][3]
Density0.840 - 0.842 g/cm³ at 25 °C[1][4]
Vapor Density5.5 (air = 1)[1][3]
Vapor Pressure0.13 - 0.172 mmHg at 25 °C[1][4]
Solubility in WaterInsoluble[1][3][5]
Refractive Indexn20/D 1.455[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][3][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][7]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Flammable Liquids4H227: Combustible liquid[7]

Toxicology and Health Effects

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[2][5][6] Symptoms of exposure may include irritation to the eyes, skin, nose, and throat, as well as weakness, cyanosis, increased respiration, nausea, drowsiness, headache, and vomiting.[2][5][6] The target organs for this chemical are the eyes, skin, respiratory system, blood, and central nervous system.[2][5]

Table 3: Potential Health Effects of this compound

Exposure RouteAcute EffectsChronic EffectsSource(s)
Inhalation Causes respiratory tract irritation, which may lead to delayed pulmonary edema. High concentrations can cause central nervous system depression and asphyxiation.Effects may be delayed.[3]
Skin Contact Causes skin irritation and may lead to dermatitis.Effects may be delayed.[3]
Eye Contact Causes serious eye irritation, and may result in chemical conjunctivitis and corneal damage.Effects may be delayed.[3]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.Effects may be delayed.[3]

Experimental Protocols

Detailed experimental protocols for determining the physical, chemical, and toxicological properties of this compound are not available in the provided Safety Data Sheets. These studies are typically conducted following standardized guidelines from organizations such as the OECD, ASTM, or ISO, which are not cited in the source documents.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Keep away from heat, sparks, and open flames.[3][8]

  • All equipment used when handling the product must be grounded to prevent static discharge.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances such as strong oxidants, strong bases, and strong acids.[1]

  • Recommended storage temperature is 2-8°C.[9]

Emergency Procedures

First Aid Measures:

Caption: First aid procedures for different exposure routes to this compound.

Firefighting Measures:

This compound is a combustible liquid.[1][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2][3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][6]

  • Unsuitable Extinguishing Media: Avoid aiming straight or solid streams directly onto the product.[1][2]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as sulfur oxides and carbon monoxide may be generated.[2][3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Firefighting cluster_size Fire Size cluster_media Extinguishing Media Fire_Involving_1_Nonanethiol Fire Involving this compound Small_Fire Small Fire Fire_Involving_1_Nonanethiol->Small_Fire Large_Fire Large Fire Fire_Involving_1_Nonanethiol->Large_Fire Dry_Chemical_CO2_Foam Dry Chemical, CO2, Water Spray, or Alcohol-Resistant Foam Small_Fire->Dry_Chemical_CO2_Foam Water_Spray_Fog_Foam Water Spray, Fog, or Alcohol-Resistant Foam Large_Fire->Water_Spray_Fog_Foam

Caption: Recommended fire extinguishing media based on the scale of the fire.

Accidental Release Measures:

  • Personal Precautions: Eliminate all ignition sources.[1][2] Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[1][2]

  • Methods for Containment and Cleaning Up: For small spills, absorb with an inert material like sand or earth and transfer to a suitable container for disposal.[1][2] For large spills, dike the area to prevent spreading.[1] A vapor-suppressing foam may be used to reduce vapors.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure to this compound.

PPE_Selection cluster_ppe Required PPE Handling_1_Nonanethiol Handling this compound Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Handling_1_Nonanethiol->Engineering_Controls PPE Personal Protective Equipment Handling_1_Nonanethiol->PPE Eye_Protection Eye Protection (Safety Goggles) PPE->Eye_Protection Hand_Protection Hand Protection (Appropriate Gloves) PPE->Hand_Protection Skin_Protection Skin Protection (Protective Clothing) PPE->Skin_Protection Respiratory_Protection Respiratory Protection (NIOSH/MSHA Approved Respirator if exposure limits are exceeded) PPE->Respiratory_Protection

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of 1-nonanethiol, including its other key physical properties. It details standardized experimental protocols for the determination of these characteristics and includes logical workflows for property determination.

Physicochemical Data of this compound

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1][2][3] It is a member of the thiol class of organic compounds, which are distinguished by the presence of a sulfhydryl (-SH) group.[4] Due to the low electronegativity difference between sulfur and hydrogen, S-H bonds exhibit less hydrogen bonding compared to the O-H bonds in alcohols.[4][5] This results in lower boiling points and reduced solubility in polar solvents for thiols relative to alcohols of similar molecular weight.[4]

Summary of Quantitative Data

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditionsReference(s)
Boiling Point 220 °Cat 760 mmHg[1][2][6][7]
219-220 °Cat 760 mmHg[3]
Melting Point -20 °C[1][7]
-20.1 °C[2][6]
-21 °C[1][2][8]
Density 0.840 g/cm³at 25 °C[1][2][8]
0.842 g/mL[7]
Flash Point 78 °C (174 °F)Closed Cup[1][3][6]
Vapor Pressure 0.13 mmHg[1][2]
0.172 mmHgat 25 °C[3][6]
Molecular Weight 160.32 g/mol [1][9]
Water Solubility Insoluble[1][8]
6.543 mg/Lat 25 °C (estimated)[3]

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is crucial for substance identification and purity assessment.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[10]

Melting Point Determination

A common and effective method for determining the melting point of a solid is through the use of a Mel-Temp apparatus or a similar heated metal block device.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

  • Initial Determination: A rapid heating rate is used to get an approximate melting point range. This helps in saving time for subsequent, more accurate measurements.

  • Accurate Determination: The apparatus is allowed to cool. A new sample is then heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the estimated melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, especially with small sample volumes (less than 0.5 mL).[11]

Methodology:

  • Sample Preparation: The liquid sample is added to a small test tube (Durham tube) to about half-full. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.[11]

  • Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This entire setup is then clamped and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[11]

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.[11]

  • Observation: As the temperature rises, dissolved air will first exit the capillary tube. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[11]

  • Measurement: Heating is discontinued. As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for determining the physical properties of a substance like this compound.

cluster_0 Physical Property Analysis Workflow A Obtain Unknown Substance B Determine Melting Point A->B C Determine Boiling Point A->C D Compare with Literature Values B->D C->D E Pure Substance? D->E F Identify Substance E->F Match Found G Further Purification/ Analysis Required E->G No Match/ Broad Range

Caption: Logical workflow for substance identification.

cluster_1 Boiling Point Determination (Thiele Tube) A Prepare Sample: Liquid in Durham tube, inverted capillary B Assemble Apparatus: Attach to thermometer, place in Thiele tube A->B C Heat Side Arm Gently B->C D Observe Bubbles: Wait for continuous stream C->D E Remove Heat & Cool D->E F Record Temperature: When liquid enters capillary E->F

Caption: Experimental workflow for boiling point determination.

cluster_2 Melting Point Determination (Apparatus) A Pack Capillary Tube with Sample B Place in Heating Block A->B C Rapid Heating for Approximate MP B->C D Cool and Prepare New Sample C->D E Slow Heating (~2°C/min) D->E F Record Temperature Range: First liquid to fully melted E->F

Caption: Experimental workflow for melting point determination.

References

A Comprehensive Technical Guide to the Solubility of 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 1-nonanethiol in a variety of common laboratory solvents. Understanding the solubility of this long-chain alkanethiol is crucial for its application in diverse fields, including materials science, organic synthesis, and the development of novel therapeutic agents. This document presents both quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Concepts in this compound Solubility

This compound (C_9H_{20}S) is an organosulfur compound characterized by a nine-carbon alkyl chain and a terminal thiol (-SH) group. Its solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon tail dictates its affinity for nonpolar solvents, where it can readily participate in van der Waals interactions. Conversely, the weakly polar thiol group offers limited capacity for hydrogen bonding, resulting in low solubility in highly polar solvents like water.[1] Thiols, in general, exhibit less hydrogen bonding compared to their alcohol counterparts, leading to lower water solubility.[2]

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound and its close homolog, 1-octanethiol, which serves as a valuable proxy for predicting the solubility of this compound in a broader range of solvents. Due to the nonpolar nature of its long alkyl chain, this compound is expected to be miscible with many nonpolar organic solvents.

Table 1: Solubility of this compound (C_9H_{20}S)

Solvent ClassSolventChemical FormulaSolubilityTemperature (°C)
Polar Protic WaterH₂O6.543 mg/L (estimated)25
MethanolCH₃OHSlightly SolubleNot Specified
EthanolC₂H₅OHSolubleNot Specified
Polar Aprotic ChloroformCHCl₃Sparingly SolubleNot Specified
Nonpolar Alcohol-SolubleNot Specified
BenzeneC₆H₆SolubleNot Specified
HexaneC₆H₁₄SolubleNot Specified

Table 2: Quantitative Solubility of 1-Octanethiol (C_8H_{18}S) at 25°C[3]

This data is provided as a strong indicator of the expected solubility behavior of this compound.

SolventChemical FormulaSolubility (g/L)
AcetoneC₃H₆O4657.01
AcetonitrileC₂H₃N1469.8
n-ButanolC₄H₁₀O3285.05
CyclohexaneC₆H₁₂5233.98
Diethyl Ether(C₂H₅)₂O7038.92
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO3153.21
EthanolC₂H₅OH2359.72
Ethyl AcetateC₄H₈O₂2857.72
n-HexaneC₆H₁₄3185.57
MethanolCH₃OH1296.05
Tetrahydrofuran (THF)C₄H₈O10369.43
TolueneC₇H₈1825.21

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid substance like this compound in various solvents. This method is a composite of standard laboratory practices and principles outlined in guidelines such as the OECD Test Guideline 105 for water solubility.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., FID or SCD) or other appropriate analytical instrument

  • Syringes and filters (if necessary)

Procedure: Flask Method (for solubilities > 10⁻² g/L)

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a volumetric flask. The excess is crucial to ensure that a saturated solution is achieved.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is typical for many organic compounds.

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the test temperature to permit the separation of undissolved this compound.

    • If a stable emulsion forms or if separation is slow, centrifuge the mixture at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the saturated solution and the standard solutions using a calibrated analytical method, such as gas chromatography.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, and report the temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination start Start: Select Compound and Solvent prelim_test Preliminary Test: Estimate Approximate Solubility start->prelim_test choose_method Choose Method: Flask or Column Elution prelim_test->choose_method flask_method Flask Method: Add excess solute to solvent choose_method->flask_method > 10⁻² g/L equilibrate Equilibrate: Agitate at constant temperature flask_method->equilibrate separate Phase Separation: Allow to settle or centrifuge equilibrate->separate analyze Analyze Supernatant: (e.g., GC, HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-nonanethiol (C₉H₂₀S), a long-chain alkanethiol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both quantitative data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the alkyl chain and the thiol group. The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound in a standard deuterated solvent like CDCl₃.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (C9)~ 0.88Triplet (t)3H
(CH₂)₆ (C3-C8)~ 1.27Multiplet (m)12H
CH₂ (C2)~ 1.58Quintet (p)2H
SH (C1)~ 1.36Triplet (t)1H
CH₂-S (C1)~ 2.52Quartet (q)2H

Note: The chemical shift of the thiol proton (SH) can be variable and may appear as a broad singlet depending on concentration, solvent, and temperature. The multiplicity is also dependent on the rate of proton exchange.

The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule. All carbon atoms in the nonyl chain are chemically non-equivalent and thus produce distinct signals.

Carbon Assignment Chemical Shift (δ, ppm)
C9~ 14.1
C8~ 22.7
C7~ 31.9
C6~ 29.5
C5~ 29.3
C4~ 29.2
C3~ 28.4
C2~ 34.1
C1~ 24.7

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions are from the S-H and C-H bonds.

The following table summarizes the main absorption bands observed in the FTIR spectrum of this compound.[1]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2955 - 2850C-H stretch (alkyl)Strong
2570S-H stretch (thiol)Weak
1465C-H bend (CH₂)Medium
1378C-H bend (CH₃)Medium
722C-H rock (-(CH₂)n-)Medium-Weak

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small drop of neat this compound liquid directly onto the ATR crystal to cover its surface.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.[2]

m/z (mass-to-charge ratio) Proposed Fragment Ion Relative Intensity
160[C₉H₂₀S]⁺ (Molecular Ion)Low
127[M - SH]⁺Moderate
61[CH₂=SH]⁺High
56[C₄H₈]⁺High
43[C₃H₇]⁺High
41[C₃H₅]⁺Base Peak

Note: The molecular ion peak for thiols can be weak due to facile fragmentation.

Sample Introduction and Ionization:

  • Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.

  • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

Data Analysis:

  • Identify the molecular ion peak corresponding to the molecular weight of this compound (160.32 g/mol ).[2]

  • Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of •SH) and stable fragment ions.

  • Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR ¹H & ¹³C NMR Solvent: CDCl₃ Standard: TMS Sample->NMR IR FTIR (ATR) Technique: Neat Liquid Sample->IR MS GC-MS (EI) Ionization: 70 eV Sample->MS NMR_Data NMR Data ¹H: Chemical Shifts, Multiplicities ¹³C: Chemical Shifts NMR->NMR_Data IR_Data IR Data Wavenumbers (cm⁻¹) Functional Groups (S-H, C-H) IR->IR_Data MS_Data MS Data Molecular Ion (m/z 160) Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to 1-Nonanethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 1-Nonanethiol, including its commercial suppliers, physicochemical properties, and critical applications in surface functionalization for biological research and nanomedicine.

Introduction

This compound (CH₃(CH₂)₈SH) is a long-chain alkanethiol widely utilized in scientific research and drug development for its ability to form well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This property allows for the precise control of surface chemistry, making it an invaluable tool for creating tailored interfaces for a variety of biological applications. These applications range from fundamental studies of cell-surface interactions to the development of advanced drug delivery systems and biosensors. This technical guide provides a comprehensive overview of this compound, including its commercial availability, key properties, and detailed protocols for its use in forming SAMs and functionalizing nanoparticles.

Commercial Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound with different purity grades to suit various research needs. The choice of supplier and purity will depend on the specific application, with higher purity grades being essential for creating well-defined and reproducible surface modifications.

Commercial Availability

The following table summarizes the offerings for this compound from several prominent commercial suppliers. Prices are subject to change and may vary based on institutional agreements and quantity.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich (Merck) 95%5g~$74.50
99%250mg~$315.00
Thermo Scientific (Alfa Aesar) 98%5g, 25g~
43.60(5g),43.60 (5g), ~43.60(5g),
142.00 (25g)
TCI America >98.0%25mL, 250mLContact for pricing
Ambeed 98%1g, 25g~
15.00(1g),15.00 (1g), ~15.00(1g),
210.00 (25g)
American Custom Chemicals Corporation 95%250mg~$796.17
TRC Not specified500mg, 2.5g~
45.00(500mg),45.00 (500mg), ~45.00(500mg),
70.00 (2.5g)
Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong odor.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₂₀S
Molecular Weight 160.32 g/mol [3]
CAS Number 1455-21-6[3]
Density 0.842 g/mL at 25 °C[3]
Boiling Point 220 °C[3]
Melting Point -20.1 °C[1]
Flash Point 79 °C (174.2 °F)[3]
Refractive Index (n20/D) 1.455[3]
Solubility Insoluble in water; soluble in chloroform (B151607) and methanol (B129727) (slightly)[1]

Applications in Research and Drug Development

The primary application of this compound stems from its ability to form robust and well-organized self-assembled monolayers on gold and other noble metal surfaces.[4] This bottom-up approach to surface functionalization provides a powerful platform for a variety of applications in biological research and drug development.

Self-Assembled Monolayers (SAMs) for Cell Signaling Studies

While this compound is not a direct participant in cellular signaling pathways, SAMs created from it and other alkanethiols are instrumental in studying these pathways. By creating surfaces with controlled chemical and physical properties, researchers can investigate how the cellular microenvironment influences cell behavior and signaling.

For instance, by patterning a gold surface with regions of hydrophobic this compound SAMs and regions of hydrophilic or cell-adhesive SAMs (e.g., those terminated with oligo(ethylene glycol) or peptides), one can control where cells attach and spread.[5][6][7] This spatial control allows for the study of how cell shape and adhesion affect signaling pathways related to proliferation, differentiation, and apoptosis. This technique is particularly useful for studying mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.

The workflow for using patterned SAMs to study cell signaling typically involves surface patterning, protein adsorption to specific regions, and subsequent cell seeding and analysis.

G cluster_prep Surface Preparation cluster_cell_culture Cell Culture and Analysis gold Gold-coated Substrate patterning Microcontact Printing or Photolithography gold->patterning nonanethiol This compound Solution nonanethiol->patterning peg_thiol PEG-Thiol Solution peg_thiol->patterning patterned_sam Patterned SAM Surface patterning->patterned_sam protein Fibronectin Solution patterned_sam->protein Selective Protein Adsorption cell_seeding Cell Seeding protein->cell_seeding patterned_cells Spatially Confined Cells cell_seeding->patterned_cells analysis Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence) patterned_cells->analysis

Workflow for studying cell signaling using patterned SAMs.
Functionalization of Nanoparticles for Drug Delivery

This compound and other alkanethiols are used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), to enhance their stability, biocompatibility, and drug-loading capacity. The hydrophobic alkyl chains of this compound can embed within lipid-based drug delivery vehicles like liposomes, while the thiol group can anchor the structure to a gold nanoparticle core.

This surface modification can improve the pharmacokinetic profile of the drug delivery system, leading to longer circulation times and better targeting to diseased tissues. While this compound itself is not typically the active targeting ligand, it can be co-assembled with other functionalized thiols that present targeting moieties or drug molecules.

The general process for creating functionalized nanoparticles for drug delivery involves the synthesis of the nanoparticle core, followed by surface modification with this compound and other functional ligands, and finally loading of the therapeutic agent.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_loading Drug Loading and Application precursor Gold Salt Precursor reduction Chemical Reduction precursor->reduction aunps Citrate-capped AuNPs reduction->aunps ligand_exchange Ligand Exchange Reaction aunps->ligand_exchange nonanethiol This compound nonanethiol->ligand_exchange functional_thiol Functional Thiol (e.g., PEG-Thiol, Drug-Thiol) functional_thiol->ligand_exchange func_aunps Functionalized AuNPs ligand_exchange->func_aunps loading Drug Loading func_aunps->loading drug Therapeutic Agent drug->loading delivery_system Drug Delivery System loading->delivery_system application In Vitro / In Vivo Studies delivery_system->application

Workflow for nanoparticle functionalization for drug delivery.

Experimental Protocols

Preparation of this compound Self-Assembled Monolayers on Gold

This protocol describes the standard procedure for forming a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of evaporated gold)

  • This compound

  • Anhydrous ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Clean glass container with a cap

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold-coated substrate in piranha solution for 5-10 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass container.

    • Immerse the cleaned and dried gold substrate into the this compound solution.

    • Purge the container with nitrogen gas to minimize oxidation, then seal the container.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with copious amounts of ethanol to remove any non-chemisorbed thiol molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • The functionalized substrate is now ready for use or characterization.

G start Start clean Clean Gold Substrate (Piranha solution, water, ethanol) start->clean dry1 Dry with Nitrogen clean->dry1 immerse Immerse Substrate in Solution dry1->immerse prepare_sol Prepare 1 mM this compound in Ethanol prepare_sol->immerse incubate Incubate for 12-24 hours immerse->incubate rinse Rinse with Ethanol incubate->rinse dry2 Dry with Nitrogen rinse->dry2 end SAM-coated Substrate Ready dry2->end

Experimental workflow for SAM formation.
Functionalization of Gold Nanoparticles with this compound

This protocol provides a general method for the functionalization of pre-synthesized gold nanoparticles with this compound via ligand exchange.

Materials:

  • Aqueous solution of citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Ethanol

  • Centrifuge and centrifuge tubes

Procedure:

  • Thiol Solution Preparation:

    • Prepare a solution of this compound in ethanol. The concentration will depend on the concentration and size of the AuNPs and should be optimized for the specific system. A molar excess of thiol is typically used.

  • Ligand Exchange:

    • Add the ethanolic solution of this compound to the aqueous solution of citrate-stabilized AuNPs with vigorous stirring.

    • Continue to stir the mixture for several hours (e.g., 4-12 hours) at room temperature to allow for the exchange of the citrate (B86180) ligands with the this compound.

  • Purification:

    • Transfer the solution to centrifuge tubes.

    • Centrifuge the solution at a speed and for a duration sufficient to pellet the functionalized AuNPs. This will depend on the size of the nanoparticles.

    • Carefully remove the supernatant, which contains excess thiol and displaced citrate ligands.

    • Resuspend the nanoparticle pellet in a suitable solvent (e.g., ethanol or chloroform, depending on the desired final dispersion).

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound thiol.

  • Characterization:

    • Characterize the this compound-functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the hydrodynamic diameter), and transmission electron microscopy (TEM) (to assess the size and morphology of the nanoparticle core).

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its ability to form well-defined self-assembled monolayers on gold surfaces provides a straightforward method for controlling surface properties at the nanoscale. This capability has significant implications for studying cell signaling, developing novel drug delivery systems, and constructing advanced biosensors. By understanding the properties of this compound and mastering the techniques for its application, researchers can unlock new possibilities in the fields of biointerfacial science and nanomedicine.

References

Navigating the Nuances of 1-Nonanethiol Purity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WEST BROMWICH, UK – December 16, 2025 – In the intricate landscape of scientific research and pharmaceutical development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This technical guide delves into the critical aspect of purity for commercially available 1-nonanethiol (CAS 1455-21-6), a versatile alkanethiol utilized in applications ranging from self-assembled monolayers to drug delivery systems. This document provides a comprehensive overview of available purity levels, analytical methodologies for verification, and guidance on selecting the appropriate grade for specific research needs.

Commercial Purity Levels of this compound

This compound is offered by various chemical suppliers in several purity grades. The selection of a particular grade is contingent upon the sensitivity of the intended application to impurities. Higher purity grades are essential for applications where trace contaminants could significantly impact experimental outcomes, such as in surface chemistry and nanoparticle functionalization. For less sensitive applications, such as in some bulk synthesis processes, a technical grade may be sufficient.

A summary of commercially available purity levels from prominent suppliers is presented below:

Purity LevelSupplier ExamplesTypical Applications
≥99% Sigma-Aldrich[1][2][3][4]Self-assembled monolayers (SAMs), nanoparticle functionalization, sensitive organic synthesis, drug delivery research.
≥98% Alfa Aesar, AmbeedGeneral research and development, organic synthesis, formulation studies.
≥95% Sigma-Aldrich, American Custom Chemicals CorporationPreparative chemistry, less sensitive synthetic applications.
Technical Grade (ca. 75%) Acros Organics (as per MSDS)Industrial applications, less critical manufacturing processes.

Unveiling Impurities: Analytical Approaches to Purity Verification

The verification of this compound purity is predominantly accomplished through two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers unique advantages in identifying and quantifying the principal component and any associated impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC-MS can effectively separate the parent compound from potential impurities such as its corresponding disulfide (dinonyl disulfide), residual starting materials from synthesis (e.g., 1-nonanol or 1-bromononane), and other isomeric or structurally related thiols.

Illustrative Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanethiols and their derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume (e.g., 1 µL) of a diluted sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected in split mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound, and any other peaks can be identified by library matching or interpretation of their mass spectra. A common impurity to monitor for is the disulfide, which will have a higher retention time and a characteristic molecular ion peak.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR provides a direct and highly accurate method for determining the purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[5] This technique is particularly valuable as it is non-destructive and can provide structural information about impurities.

Illustrative Experimental Protocol for Quantitative ¹H NMR:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample into an NMR tube.

    • Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known concentration of a certified internal standard. A suitable internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse should be calibrated and used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification. For alkanethiols, a d1 of 30 seconds is a conservative starting point.

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved proton signal of this compound (e.g., the triplet corresponding to the -CH₂-SH protons) and a signal from the internal standard.

Purity Calculation: The purity of the this compound sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_standard = Purity of the internal standard

Visualizing Workflows and Applications

To further aid researchers, the following diagrams illustrate the typical workflow for purity assessment and the relationship between this compound purity and its applications.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting start Receive this compound Sample prep_gcms Dilute in Volatile Solvent start->prep_gcms prep_qnmr Weigh Sample & Add Internal Standard start->prep_qnmr gcms GC-MS Analysis prep_gcms->gcms qnmr ¹H NMR Acquisition prep_qnmr->qnmr analyze_gcms Peak Integration & Spectral Matching gcms->analyze_gcms analyze_qnmr Integral Comparison & Purity Calculation qnmr->analyze_qnmr report Generate Certificate of Analysis analyze_gcms->report analyze_qnmr->report

Purity Assessment Workflow for this compound.

Purity_Application_Guide cluster_purity cluster_application p99 ≥99% app_high Self-Assembled Monolayers Nanoparticle Functionalization Drug Delivery Systems p99->app_high p98 ≥98% app_mid General Organic Synthesis R&D Scale-Up p98->app_mid p95 ≥95% app_low Preparative Chemistry p95->app_low ptech Technical Grade app_ind Industrial Processes ptech->app_ind

Guide to this compound Purity and Applications.

Conclusion

The purity of this compound is a critical parameter that directly influences the outcome of research and development activities. Researchers, scientists, and drug development professionals are encouraged to carefully consider the purity requirements of their specific applications and to verify the purity of their materials using appropriate analytical techniques such as GC-MS and qNMR. This guide provides a foundational understanding of the commercially available purity levels and the methodologies to confirm them, empowering users to make informed decisions and ensure the integrity of their scientific work.

References

Methodological & Application

Application Notes and Protocols for 1-Nonanethiol in Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. Alkanethiols on gold are a widely studied SAM system due to the strong, stable interaction between the sulfur headgroup and the gold surface.[1] This process allows for the creation of well-defined surfaces with tailored chemical and physical properties.

1-Nonanethiol, a nine-carbon chain alkanethiol, is a versatile molecule for forming hydrophobic, well-ordered SAMs on gold substrates.[2] These monolayers serve as robust platforms in a multitude of applications, including biosensing, nanoelectronics, and as model systems for studying interfacial phenomena. In the field of drug development, this compound SAMs can be utilized to control protein adsorption, create defined cell culture surfaces, and as a foundation for more complex surface functionalization.

This document provides detailed protocols for the preparation and characterization of this compound SAMs on gold, along with a summary of their key properties to guide researchers in their applications.

Properties of this compound

This compound is a colorless liquid with a characteristic odor.[3][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula CH₃(CH₂)₈SH[2]
Molecular Weight 160.32 g/mol [2][3]
CAS Number 1455-21-6[2][3]
Boiling Point 220 °C[2][3]
Density 0.842 g/mL at 25 °C[2]
Refractive Index n20/D 1.455[2]
Flash Point 79 °C (174.2 °F)[2]

Quantitative Data Summary for this compound SAMs on Gold

The following tables summarize key quantitative data for this compound SAMs on gold, compiled from literature sources. Note that some values are for alkanethiols of similar chain length and are provided as a close approximation.

Table 1: Surface Properties

ParameterTypical ValueCharacterization Technique
Water Contact Angle (advancing) ~101-117°Contact Angle Goniometry
Monolayer Thickness ~1.1 - 1.5 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)
Surface Coverage ~4.6 x 10¹⁴ molecules/cm²Reductive Desorption, Quartz Crystal Microbalance (QCM)

Table 2: Electrochemical Properties

ParameterTypical Value (vs. Ag/AgCl)Characterization Technique
Reductive Desorption Potential ~ -0.9 V to -1.1 V in 0.1 M KOHCyclic Voltammetry (CV)
SAM Capacitance ~1.5 - 2.0 µF/cm²Electrochemical Impedance Spectroscopy (EIS)

Experimental Protocols

Gold Substrate Preparation

The quality of the SAM is highly dependent on the cleanliness and smoothness of the gold substrate. The following protocol describes a common method for preparing gold substrates.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute ethanol (B145695)

  • Nitrogen gas (high purity)

  • Beakers and tweezers

Protocol:

  • Place the gold substrates in a clean glass beaker.

  • Prepare the Piranha solution by slowly adding the H₂O₂ to the H₂SO₄. The solution will become very hot.

  • Immerse the substrates in the fresh, hot Piranha solution for 1-2 minutes.

  • Carefully remove the substrates using tweezers and rinse them copiously with DI water.

  • Rinse the substrates thoroughly with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

This compound SAM Formation

This protocol outlines the standard procedure for forming a this compound SAM from a solution.

Materials:

  • This compound (≥95% purity)

  • Absolute ethanol (200 proof)

  • Cleaned gold substrates

  • Glass vials with Teflon-lined caps

  • Micropipettes

  • Nitrogen or Argon gas (optional, for degassing)

Protocol:

  • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. For improved monolayer quality, the ethanol can be degassed with nitrogen or argon for 15-20 minutes prior to adding the thiol.

  • Immediately immerse the freshly cleaned gold substrates into the thiol solution.

  • Seal the vials to minimize solvent evaporation and exposure to air.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • After the incubation period, remove the substrates from the solution with clean tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Store the modified substrates in a clean, dry environment (e.g., a desiccator) until characterization or use.[5]

Characterization of this compound SAMs

This technique measures the hydrophobicity of the SAM surface.

Protocol:

  • Place a droplet of DI water (typically 1-5 µL) onto the SAM-coated surface.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line. This is the static contact angle.

  • For advancing and receding contact angles, slowly add and remove water from the droplet, respectively, while measuring the angle.

Ellipsometry is used to determine the thickness of the SAM.

Protocol:

  • Measure the polarization state of light reflected from the bare gold substrate as a reference.

  • Measure the polarization state of light reflected from the SAM-coated substrate.

  • Model the system as a layered structure (e.g., Si/SiO₂/Ti/Au/SAM) and fit the experimental data to determine the thickness of the SAM layer. A refractive index of ~1.45 is typically used for alkanethiol SAMs.

AFM provides nanoscale topographical images of the SAM surface, revealing its morphology and order.

Protocol:

  • Use an AFM operating in tapping mode or contact mode in a controlled environment (e.g., dry nitrogen or in a liquid cell).

  • Select a sharp AFM tip (e.g., silicon nitride) appropriate for high-resolution imaging.

  • Scan the SAM surface to obtain topographical images. Features such as domain boundaries and pinhole defects can be visualized.

CV can be used to determine the surface coverage and electrochemical stability of the SAM.

Protocol:

  • Use a three-electrode electrochemical cell with the SAM-coated gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Use a deoxygenated electrolyte solution, typically 0.1 M KOH.

  • Scan the potential from a starting value where the SAM is stable (e.g., -0.2 V) to a sufficiently negative potential to cause reductive desorption (e.g., -1.2 V) and back.

  • The integrated charge of the desorption peak in the voltammogram can be used to calculate the surface coverage of the thiol molecules.

Mandatory Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Cleaning Substrate Cleaning (e.g., Piranha etch) Rinsing Rinsing (DI Water, Ethanol) Cleaning->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Immersion Immersion in This compound Solution Drying->Immersion Incubation Incubation (18-24 hours) Immersion->Incubation Rinsing_SAM Rinsing (Ethanol) Incubation->Rinsing_SAM Drying_SAM Drying (Nitrogen Stream) Rinsing_SAM->Drying_SAM CA Contact Angle Drying_SAM->CA Ellipsometry Ellipsometry Drying_SAM->Ellipsometry AFM AFM Drying_SAM->AFM CV Cyclic Voltammetry Drying_SAM->CV

Caption: Experimental workflow for this compound SAM preparation and characterization.

SAM_Structure cluster_gold Gold Substrate cluster_thiol This compound Monolayer Au1 Au Au2 Au S1 S Au2->S1 Au3 Au S2 S Au3->S2 Au4 Au S3 S Au4->S3 Au5 Au S4 S Au5->S4 C1_1 C S1->C1_1 C2_1 C S2->C2_1 C3_1 C S3->C3_1 C4_1 C S4->C4_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 C1_7 C C1_6->C1_7 C1_8 C C1_7->C1_8 CH3_1 CH₃ C1_8->CH3_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 C2_7 C C2_6->C2_7 C2_8 C C2_7->C2_8 CH3_2 CH₃ C2_8->CH3_2 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 C3_6 C C3_5->C3_6 C3_7 C C3_6->C3_7 C3_8 C C3_7->C3_8 CH3_3 CH₃ C3_8->CH3_3 C4_2 C C4_1->C4_2 C4_3 C C4_2->C4_3 C4_4 C C4_3->C4_4 C4_5 C C4_4->C4_5 C4_6 C C4_5->C4_6 C4_7 C C4_6->C4_7 C4_8 C C4_7->C4_8 CH3_9 CH₃ C4_8->CH3_9

Caption: Schematic of a this compound SAM on a gold surface.

Applications in Drug Development

  • Controlling Protein Adsorption: The hydrophobic nature of this compound SAMs can be used to study and control the non-specific binding of proteins to surfaces, a critical factor in the development of implantable devices and biosensors.

  • Cell Adhesion Studies: this compound SAMs provide a well-defined, hydrophobic surface for investigating the fundamentals of cell adhesion and proliferation.

  • Drug Delivery Vehicle Functionalization: Gold nanoparticles functionalized with this compound SAMs can serve as hydrophobic carriers for drug molecules. The SAM layer can be further modified to attach targeting ligands.

  • Biosensor Fabrication: this compound SAMs can act as a blocking layer to prevent non-specific binding in biosensor applications, thereby improving the signal-to-noise ratio. They can also serve as a base layer for the subsequent attachment of receptor molecules.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low water contact angle Incomplete SAM formation, contaminated substrate or thiol solution, oxidation of the SAM.Ensure substrate is thoroughly cleaned. Use high-purity thiol and solvent. Prepare fresh thiol solution. Minimize exposure of SAM to air.
Inconsistent SAM thickness Inconsistent cleaning procedure, variations in incubation time or temperature.Standardize the substrate cleaning and SAM formation protocols.
High density of defects in AFM images Dirty substrate, impure thiol, insufficient incubation time.Use atomically flat gold substrates. Purify the thiol if necessary. Increase the incubation time to allow for monolayer ordering.
Irreproducible electrochemical data Contaminated electrolyte, leaks in the electrochemical cell, changes in surface area.Use fresh, deoxygenated electrolyte for each experiment. Ensure the cell is properly sealed. Use a consistent working electrode area.

References

Application Notes and Protocols for the Formation of 1-Nonanethiol Self-Assembled Monolayers (SAMs) on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of 1-nonanethiol self-assembled monolayers (SAMs) on gold surfaces. The protocol detailed below is designed to produce consistent, high-quality, well-ordered monolayers suitable for a variety of applications in research and drug development, such as in the creation of biosensors, functionalized surfaces for cell culture, and as model systems for studying interfacial phenomena.

Overview

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution containing an active surfactant.[1] In the case of this compound on gold, the thiol headgroup exhibits a strong affinity for the gold surface, leading to the formation of a stable, semi-covalent gold-sulfur bond.[1] The van der Waals interactions between the adjacent nonyl chains drive the formation of a densely packed, quasi-crystalline monolayer. The resulting surface is hydrophobic and presents a methyl-terminated interface.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound SAMs on gold, providing expected values for monolayer characterization.

ParameterValueTechniqueNotes
Advancing Contact Angle (Water) ~110°Contact Angle GoniometryIndicates a hydrophobic surface, characteristic of a well-ordered methyl-terminated monolayer.[2]
Ellipsometric Thickness ~1.2 - 1.5 nmEllipsometryConsistent with a monolayer of this compound molecules tilted at an angle of approximately 30° from the surface normal.[3]
Thiol Concentration in Solution 0.5 - 1.0 mM-A commonly used concentration range for achieving a balance between rapid monolayer formation and high-quality ordering.[3][4]
Immersion Time 18 - 48 hours-Longer immersion times generally lead to more ordered and densely packed monolayers.[4]
Surface Coverage High (approaching full monolayer)X-ray Photoelectron Spectroscopy (XPS), Reductive DesorptionA well-formed SAM will cover the majority of the gold surface.

Experimental Protocol

This protocol outlines the step-by-step procedure for the formation of this compound SAMs on gold substrates. A clean working environment is crucial for preparing high-quality SAMs, as even trace contaminants can disrupt monolayer formation.[5]

Materials and Equipment
  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)[6][7]

  • This compound (C9H20S)

  • 200-proof ethanol (B145695) (absolute ethanol)[8]

  • Tweezers for sample handling

  • Glass or polypropylene (B1209903) containers with sealable caps (B75204) (e.g., scintillation vials)

  • Calibrated micropipettes

  • Sonicator

  • Dry nitrogen gas source

  • Parafilm®

Substrate Preparation (Cleaning)

Proper cleaning of the gold substrate is critical to ensure a pristine surface for SAM formation.

  • Solvent Rinse: Hold the gold substrate with clean tweezers and rinse it thoroughly with absolute ethanol.

  • Drying: Dry the substrate with a gentle stream of dry nitrogen gas.

  • Optional Piranha Clean (for glass containers): If using glass containers, they can be cleaned with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

Thiol Solution Preparation
  • Container Preparation: Rinse a clean, dry glass or polypropylene container with absolute ethanol 2-3 times and allow it to dry.[5]

  • Solution Formulation: Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, add the appropriate volume of this compound to 10 mL of absolute ethanol.

  • Dissolution: Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[5]

Self-Assembly Process
  • Immersion: Place the clean, dry gold substrate into the container with the this compound solution. Ensure the entire gold surface is submerged.

  • Inert Atmosphere: To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas.

  • Sealing: Seal the container tightly with its cap and wrap the cap with Parafilm® to prevent solvent evaporation and contamination.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location. While initial monolayer formation is rapid, longer incubation times are necessary for the molecules to arrange into a well-ordered, crystalline-like structure.

Rinsing and Drying
  • Initial Rinse: After the incubation period, remove the substrate from the thiol solution with clean tweezers and rinse it thoroughly with a stream of fresh absolute ethanol for 10-15 seconds.[8]

  • Sonication Wash: Place the rinsed substrate in a container with fresh absolute ethanol and sonicate for 1-3 minutes to remove any physisorbed molecules.[8]

  • Final Rinse: Remove the substrate from the ethanol and perform a final rinse with absolute ethanol.[8]

  • Drying: Dry the substrate with a gentle stream of dry nitrogen gas.[8]

Storage

For short-term storage, place the SAM-coated substrate in a clean, dry container such as a Petri dish or desiccator. For longer-term storage, it is recommended to backfill the container with dry nitrogen to minimize oxidation of the monolayer.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the formation of this compound SAMs on a gold surface.

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing sub_prep Substrate Preparation immersion Immersion in Thiol Solution sub_prep->immersion sol_prep This compound Solution Preparation sol_prep->immersion incubation Incubation (24-48h) immersion->incubation Seal & Backfill with N2 rinsing Rinsing with Ethanol incubation->rinsing drying Drying with Nitrogen rinsing->drying final_sam final_sam drying->final_sam Final SAM on Gold Surface

Caption: Experimental workflow for this compound SAM formation.

Logical Relationships in Drug Development Applications

While this compound SAMs do not participate in biological signaling pathways themselves, they serve as a critical tool in drug development by providing well-defined, inert, and reproducible surfaces. The logical relationship of their application often involves surface passivation to prevent non-specific binding in biosensor applications.

SAM_Application_Logic start Gold Biosensor Surface sam Formation of This compound SAM start->sam passivated Passivated Hydrophobic Surface sam->passivated functionalization Selective Functionalization (e.g., with capture probes) passivated->functionalization no_binding Reduced Non-Specific Binding passivated->no_binding Non-Target Molecules assay Introduction of Biological Sample functionalization->assay detection Specific Analyte Binding and Detection assay->detection Target Analyte assay->no_binding

Caption: Logic of SAMs in reducing non-specific binding.

References

Application Notes and Protocols for Optimal 1-Nonanethiol SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are a fundamental tool for surface functionalization in a wide range of applications, including biosensors, drug delivery systems, and fundamental cell-surface interaction studies. 1-Nonanethiol, a nine-carbon alkanethiol, forms a dense, hydrophobic monolayer that can be used to control surface energy, reduce non-specific protein adsorption, and provide a well-defined platform for further chemical modification. The quality of the resulting SAM is critically dependent on several experimental parameters, with the concentration of the thiol solution being a key factor influencing the kinetics of formation and the final structure of the monolayer. This document provides detailed application notes and protocols for the optimal formation of this compound SAMs on gold surfaces.

Data Presentation: Influence of Concentration on SAM Properties

Table 1: Effect of Alkanethiol Concentration on Water Contact Angle

Alkanethiol (Chain Length)Concentration (mM)SubstrateImmersion Time (hours)Advancing Water Contact Angle (°)Reference
1-Octanethiol (C8)1.0Au(111)2.5Not specified, but forms a well-ordered SAM[1]
This compound (C9) 1.0 Au(111) 2.5 Not specified, but forms a well-ordered SAM [1]
1-Decanethiol (C10)1.0Au(111)2.5Not specified, but forms a well-ordered SAM[1]
Mixed AlkanethiolsOptimal concentration is ~1.2-1.5 times the minimum concentration required for monolayer formationGoldNot specifiedNot specified[2][3]

Table 2: Effect of Alkanethiol Concentration on SAM Thickness

Alkanethiol (Chain Length)Concentration (mM)SubstrateImmersion Time (hours)Ellipsometric Thickness (Å)Reference
Carboxylic Acid Terminated Alkanethiols (C6-C16)Not SpecifiedFlat AuNot SpecifiedThickness increases with chain length[4]
1-Decanethiol (C10) in mixed SAMVariedGoldNot SpecifiedSurface coverage is dependent on concentration[2][3]

Note: The initial growth rate of SAMs increases with concentration.[2] A lower concentration of thiols in the solution requires a longer immersion time to obtain a well-ordered SAM.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of high-quality this compound SAMs on gold substrates.

Protocol 1: Gold Substrate Preparation

A clean, smooth gold surface is crucial for the formation of a well-ordered SAM.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (B145695) (absolute, 200 proof)

  • Nitrogen gas (high purity)

Procedure:

  • Place the gold substrates in a clean glass container.

  • Carefully add freshly prepared Piranha solution to immerse the substrates completely.

  • Allow the substrates to etch for 1-2 minutes.

  • Carefully decant the Piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: this compound SAM Formation

Materials:

  • This compound

  • Absolute ethanol (200 proof), preferably degassed

  • Clean glass vials with Teflon-lined caps

  • Micropipettes

  • Tweezers

Procedure:

  • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. For optimization, a concentration range of 0.1 mM to 10 mM can be explored. To minimize oxidation, it is recommended to use a solvent that has been degassed by bubbling with nitrogen or argon.

  • Immediately immerse the freshly cleaned gold substrates into the this compound solution using clean tweezers.

  • Seal the vials to minimize solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment. Shorter immersion times can result in incomplete or disordered monolayers, while excessively long times offer diminishing returns.

  • After incubation, remove the substrates from the thiol solution with tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove non-chemisorbed this compound molecules.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

Protocol 3: Characterization of this compound SAMs

The quality of the formed SAM should be assessed using appropriate surface-sensitive techniques.

  • Contact Angle Goniometry: Measure the static or dynamic contact angle of a water droplet on the SAM surface. A high contact angle (typically >100° for a well-ordered methyl-terminated SAM) indicates a hydrophobic and well-packed monolayer.

  • Ellipsometry: Determine the thickness of the SAM. For a well-ordered this compound monolayer, the thickness is expected to be in the range of 10-14 Å.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface, showing the presence of carbon and sulfur, and the attenuation of the gold signal. High-resolution scans of the S 2p region can confirm the formation of a gold-thiolate bond.

  • Atomic Force Microscopy (AFM): Visualize the surface morphology of the SAM. A well-formed SAM on a smooth gold substrate should exhibit a smooth, uniform surface.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_cleaning Gold Substrate Cleaning (e.g., Piranha Etch) sub_rinsing Rinsing (DI Water, Ethanol) sub_cleaning->sub_rinsing sub_drying Drying (Nitrogen Stream) sub_rinsing->sub_drying sol_prep Prepare this compound Solution (e.g., 1 mM in Ethanol) immersion Immerse Substrate (18-24 hours) sub_drying->immersion sol_prep->immersion sam_rinsing Rinsing (Ethanol) immersion->sam_rinsing sam_drying Drying (Nitrogen Stream) sam_rinsing->sam_drying contact_angle Contact Angle Goniometry sam_drying->contact_angle ellipsometry Ellipsometry sam_drying->ellipsometry xps XPS sam_drying->xps afm AFM sam_drying->afm

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

protein_adsorption_workflow sam_surface This compound SAM on Gold incubation Incubate SAM with Protein Solution sam_surface->incubation protein_solution Prepare Protein Solution (e.g., BSA in PBS) protein_solution->incubation rinsing Rinse with Buffer (to remove unbound protein) incubation->rinsing drying Dry the Surface rinsing->drying analysis Analyze Protein Adsorption (e.g., XPS, QCM-D, SPR) drying->analysis

References

Application Notes and Protocols: Immersion Time for 1-Nonanethiol Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the self-assembly of 1-nonanethiol monolayers on gold substrates, with a focus on the influence of immersion time on the resulting film's properties. While direct time-course data for this compound is not extensively available in published literature, this document compiles typical values and established principles for alkanethiol self-assembled monolayers (SAMs) to guide experimental design and interpretation.

Introduction to this compound Self-Assembled Monolayers

This compound [CH₃(CH₂)₈SH] is an alkanethiol commonly used to form highly ordered, hydrophobic self-assembled monolayers on noble metal surfaces, particularly gold. The formation of these monolayers is a spontaneous process driven by the strong affinity of the sulfur headgroup for the gold surface and the van der Waals interactions between the alkyl chains. The quality and properties of the resulting SAM are critically dependent on various experimental parameters, most notably the immersion time.

The self-assembly process is generally understood to occur in two main stages:

  • Initial Rapid Adsorption: Within the first few minutes of immersion, a disordered monolayer of this compound molecules covers a significant portion of the gold surface.

  • Slow Organization and Ordering: Over a period of several hours, the adsorbed molecules rearrange and orient themselves into a densely packed, quasi-crystalline structure. This ordering process is crucial for achieving a high-quality, stable monolayer.

Quantitative Data on this compound SAM Properties

The following tables summarize the expected quantitative properties of a well-formed this compound SAM on a gold substrate. It is important to note that these values are representative and can vary depending on specific experimental conditions such as substrate preparation, solvent purity, and temperature.

PropertyExpected ValueCharacterization MethodNotes
Water Contact Angle 105° - 112°Contact Angle GoniometryA high water contact angle is indicative of a well-ordered, hydrophobic monolayer. This value is typically reached after several hours of immersion.
Ellipsometric Thickness 1.0 - 1.5 nmEllipsometryThe thickness corresponds to the length of the this compound molecule with a tilt angle relative to the surface normal.
Surface Coverage HighX-ray Photoelectron Spectroscopy (XPS), Reductive DesorptionWhile a direct percentage is difficult to specify, a high-quality SAM will exhibit a high surface coverage with minimal defects.

Experimental Protocols

Protocol 1: Preparation of this compound Self-Assembled Monolayers on Gold

This protocol outlines the steps for forming a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer)

  • This compound (≥95% purity)

  • Absolute ethanol (B145695) (200 proof, anhydrous)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • For optimal results, substrates can be further cleaned by UV-Ozone treatment for 10-15 minutes immediately before use.

  • Preparation of this compound Solution:

    • In a fume hood, prepare a 1 mM solution of this compound in absolute ethanol. For example, add 18.7 µL of this compound (density ≈ 0.842 g/mL) to 100 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Place the cleaned, dry gold substrates in individual glass vials.

    • Fill the vials with the this compound solution, ensuring the substrates are fully immersed.

    • Purge the vials with nitrogen gas for 1-2 minutes to minimize oxidation.

    • Seal the vials tightly with PTFE-lined caps.

    • Allow the self-assembly to proceed for the desired immersion time. A typical immersion time for achieving a well-ordered monolayer is 12-24 hours at room temperature.[1]

  • Rinsing and Drying:

    • After the desired immersion time, remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.

Protocol 2: Characterization of this compound SAMs

1. Contact Angle Goniometry:

  • Purpose: To assess the hydrophobicity and quality of the SAM.

  • Procedure:

    • Place a droplet of deionized water (typically 1-5 µL) onto the surface of the this compound-modified substrate.

    • Use a goniometer to measure the static contact angle between the water droplet and the surface.

    • A high contact angle (typically >105°) indicates the formation of a well-ordered, hydrophobic monolayer.

2. Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure:

    • Use a null or spectroscopic ellipsometer.

    • Measure the change in polarization of light reflected from the bare gold substrate (as a reference) and the this compound-modified substrate.

    • Model the system as a layered structure (e.g., silicon/silicon dioxide/adhesion layer/gold/1-nonanethiol monolayer) to calculate the thickness of the organic layer. The refractive index of the this compound monolayer is typically assumed to be around 1.45.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical state of the surface, confirming the presence of the SAM and assessing its purity.

  • Procedure:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey scans to identify the elements present on the surface. Expect to see signals from Au, C, and S.

    • Acquire high-resolution scans of the C 1s, S 2p, and Au 4f regions.

    • The S 2p peak at approximately 162 eV is characteristic of a thiolate bond to gold. The C 1s peak at around 285 eV corresponds to the alkyl chain.

    • The relative atomic concentrations can be used to estimate the surface coverage.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_clean Gold Substrate Cleaning (Piranha/DI Water/Ethanol) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry immersion Immerse Substrate (12-24 hours) sub_dry->immersion thiol_sol Prepare 1 mM this compound in Ethanol thiol_sol->immersion rinsing Rinse with Ethanol immersion->rinsing drying Dry with Nitrogen rinsing->drying contact_angle Contact Angle Goniometry drying->contact_angle ellipsometry Ellipsometry drying->ellipsometry xps XPS drying->xps

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

Applications in Research and Drug Development

This compound SAMs, due to their well-defined and tunable surface properties, have found applications in various fields relevant to researchers and drug development professionals.

Biosensor Fabrication

The hydrophobic and well-ordered nature of this compound SAMs can be utilized as a background layer in biosensor fabrication. By creating patterns of hydrophilic regions on a hydrophobic this compound background, specific binding sites for biomolecules can be engineered. This allows for the controlled immobilization of proteins, antibodies, or DNA, which is a critical step in the development of sensitive and specific biosensors.

Cell Patterning and Neuroscience Research

The ability to control cell adhesion is crucial in tissue engineering and fundamental cell biology studies. This compound SAMs can be used to create surfaces that resist non-specific cell adhesion. Through techniques like microcontact printing or photolithography, patterns of cell-adhesive molecules can be created on the this compound background. This allows for the precise control of cell placement and growth, enabling the formation of defined neural networks for neuropharmacological studies and the development of cell-based assays.

Application_Logic cluster_surface Surface Engineering cluster_app Applications nonanethiol This compound SAM (Hydrophobic/Inert) patterning Micropatterning (e.g., Photolithography) nonanethiol->patterning biofunctionalization Bio-functionalization (Cell-adhesive molecules) patterning->biofunctionalization biosensor Biosensors (Specific Analyte Detection) biofunctionalization->biosensor Immobilization of bioreceptors cell_pattern Cell Patterning (e.g., Neuronal Networks) biofunctionalization->cell_pattern Creation of adhesive regions

Caption: Logic diagram for the application of this compound SAMs in biotechnology.

Conclusion

The immersion time is a critical parameter in the formation of high-quality this compound self-assembled monolayers on gold. While the initial adsorption is rapid, a longer immersion time of 12-24 hours is generally recommended to allow for the organization of the alkyl chains into a densely packed, ordered structure. The resulting hydrophobic and well-defined surface is suitable for a range of applications in biosensing and cell biology, providing a versatile platform for surface functionalization and the development of advanced biomedical devices and assays. Careful control of the experimental parameters and thorough characterization are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, biomedical imaging, sensing, and catalysis.[1][2] 1-Nonanethiol, a nine-carbon alkanethiol, is an excellent choice for forming a self-assembled monolayer (SAM) on the surface of various nanoparticles, particularly gold nanoparticles (AuNPs). The strong affinity between the sulfur headgroup of the thiol and the nanoparticle surface results in the formation of a stable, covalent-like bond, creating a hydrophobic and well-defined organic layer.[3] This surface modification can enhance the colloidal stability of nanoparticles in non-polar solvents, passivate the surface to prevent non-specific interactions, and serve as a versatile platform for further chemical modifications.[2]

These application notes provide detailed protocols for the synthesis of gold nanoparticles and their subsequent functionalization with this compound. It also includes methods for characterizing the resulting nanoparticles and presents typical quantitative data to guide researchers in their experimental design and analysis.

Data Presentation

The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after modification. This data is representative of long-chain alkanethiol functionalization and serves as a baseline for expected results.[4]

Table 1: Physicochemical Properties of Gold Nanoparticles Before and After Functionalization with a Long-Chain Alkanethiol

ParameterCitrate-Stabilized AuNPsThis compound Functionalized AuNPsCharacterization Technique
Hydrodynamic Diameter (nm)20-2525-35Dynamic Light Scattering (DLS)
Zeta Potential (mV)-30 to -50-10 to -20Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax) (nm)518-522523-528UV-Vis Spectroscopy
Core Diameter (nm)~20~20Transmission Electron Microscopy (TEM)

Data adapted from studies on gold nanoparticles functionalized with long-chain alkanethiols.[4]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of monodisperse gold nanoparticles with a diameter of approximately 20 nm, which serve as the core for subsequent functionalization.[1]

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Trisodium (B8492382) citrate (B86180) dihydrate (38.8 mM)

  • Deionized water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or burgundy color, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Store the citrate-stabilized AuNP solution at 4°C until further use.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace the citrate stabilizing layer with a self-assembled monolayer of this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound (HS(CH₂)₈CH₃)

  • Ethanol (B145695) (anhydrous)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.

  • Prepare a 10 mM solution of this compound in ethanol.

  • Add 100 µL of the this compound solution to the AuNP solution. The molar excess of thiol is crucial for efficient ligand exchange.

  • Vortex the mixture for 1 minute and then allow it to react for 24 hours at room temperature with gentle shaking to facilitate the formation of the self-assembled monolayer.

  • After the reaction, centrifuge the solution at 12,000 rpm for 20 minutes to pellet the functionalized nanoparticles. The supernatant, containing excess thiol and displaced citrate ions, should be carefully removed.

  • Resuspend the nanoparticle pellet in 1 mL of fresh ethanol to wash away any remaining impurities.

  • Repeat the centrifugation and resuspension steps two more times with ethanol, followed by two washes with deionized water to ensure the removal of all unbound ligands and byproducts.

  • After the final wash, resuspend the this compound functionalized nanoparticles in the desired solvent for storage or further use.

Protocol 3: Characterization of Functionalized Nanoparticles

To confirm the successful functionalization of the gold nanoparticles with this compound, a series of characterization techniques should be employed.

A. UV-Vis Spectroscopy:

  • Acquire the UV-Vis spectrum of the citrate-stabilized AuNPs and the this compound functionalized AuNPs over a wavelength range of 400-700 nm.

  • A red-shift of a few nanometers in the surface plasmon resonance (SPR) peak after functionalization indicates a change in the local dielectric environment of the nanoparticles, consistent with the formation of the alkanethiol monolayer.[3][5]

B. Dynamic Light Scattering (DLS):

  • Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization.

  • An increase in the hydrodynamic diameter is expected due to the addition of the this compound layer.[6]

  • A change in the zeta potential from highly negative (due to citrate ions) to less negative or near-neutral is indicative of the replacement of the charged citrate layer with the neutral alkanethiol monolayer.[6]

C. Transmission Electron Microscopy (TEM):

  • Obtain TEM images to visualize the size and morphology of the nanoparticle cores.

  • TEM will confirm that the core size of the nanoparticles has not changed during the functionalization process and that the nanoparticles remain monodisperse.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 Preparation of HAuCl4 Solution s2 Addition of Trisodium Citrate s1->s2 s3 Formation of Citrate-Stabilized AuNPs s2->s3 f1 Addition of This compound s3->f1 Transfer to Reaction Vessel f2 Ligand Exchange Reaction (24h) f1->f2 f3 Purification by Centrifugation f2->f3 c1 UV-Vis Spectroscopy f3->c1 Analyze Sample c2 Dynamic Light Scattering (DLS) f3->c2 c3 Transmission Electron Microscopy (TEM) f3->c3 logical_relationship NP Nanoparticle Core (e.g., Gold) FunctionalizedNP Functionalized Nanoparticle NP->FunctionalizedNP Thiol This compound (HS(CH2)8CH3) Thiol->FunctionalizedNP SAM Self-Assembled Monolayer (SAM) FunctionalizedNP->SAM forms

References

Application Notes and Protocols for 1-Nonanethiol in Electrochemical Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-nonanethiol in the fabrication of electrochemical sensors. This compound, a long-chain alkanethiol, is a critical component in the development of robust and sensitive sensing platforms due to its ability to form well-ordered and insulating self-assembled monolayers (SAMs) on gold surfaces.

Introduction to this compound in Electrochemical Sensing

This compound (CH₃(CH₂)₈SH) is an organosulfur compound that readily chemisorbs onto gold surfaces, forming a densely packed, organized monolayer. This SAM serves several crucial functions in electrochemical sensor design:

  • Surface Passivation: The insulating alkyl chains of the this compound SAM effectively block non-specific interactions and prevent unwanted electrochemical reactions at the electrode surface, reducing background noise and improving the signal-to-noise ratio.

  • Controlled Interfacial Properties: The SAM creates a well-defined and reproducible surface, allowing for the precise control of the electrode's interfacial properties, such as its hydrophobicity and electron transfer characteristics.

  • Platform for Bioreceptor Immobilization: The this compound monolayer can serve as a foundational layer for the subsequent attachment of specific recognition elements, such as aptamers, antibodies, or enzymes, enabling the detection of a wide range of analytes.

Key Applications

The use of this compound in electrochemical sensors is particularly relevant for the detection of:

  • Neurotransmitters: Such as dopamine (B1211576), where high sensitivity and selectivity are paramount for monitoring in complex biological fluids.

  • Heavy Metals: Including lead and mercury, for environmental monitoring and food safety applications.

  • Drug Molecules and Metabolites: For therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing.[1][2]

  • Biomarkers: In aptamer-based sensors (aptasensors) for disease diagnosis and prognosis.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication of an electrochemical sensor using a this compound self-assembled monolayer on a gold electrode.

Protocol 1: Gold Electrode Cleaning and Preparation

A pristine gold surface is essential for the formation of a high-quality SAM.

Materials:

  • Gold electrode (e.g., gold disk electrode, screen-printed gold electrode)

  • Polishing materials (e.g., 0.3 µm and 0.05 µm alumina (B75360) slurry)

  • Deionized (DI) water

  • Ethanol (B145695) (200 proof)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Sonicator

Procedure:

  • Mechanical Polishing:

    • Polish the gold electrode surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water and sonicate in DI water for 5 minutes to remove any adhered alumina particles.

  • Electrochemical Cleaning:

    • In an electrochemical cell containing 0.5 M H₂SO₄, cycle the potential of the gold electrode between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles. This process removes organic contaminants and creates a fresh gold oxide layer.

    • Rinse the electrode thoroughly with DI water.

  • Chemical Cleaning (Piranha Solution - EXTREME CAUTION ):

    • Piranha solution is a strong oxidant and highly corrosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the electrode in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes.

    • Carefully remove the electrode and rinse extensively with DI water, followed by ethanol.

  • Final Rinse and Dry:

    • Rinse the cleaned electrode with absolute ethanol.

    • Dry the electrode under a gentle stream of dry nitrogen gas.

    • The electrode is now ready for SAM formation.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol outlines the steps for creating a well-ordered this compound SAM on the cleaned gold electrode.

Materials:

  • Cleaned gold electrode

  • This compound

  • Absolute ethanol (200 proof)

  • Dry nitrogen gas

  • Sealed container (e.g., glass vial with a septum cap)

Procedure:

  • Prepare Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, add 23.5 µL of this compound to 100 mL of absolute ethanol.

    • It is recommended to prepare this solution fresh.

  • SAM Formation:

    • Immerse the cleaned and dried gold electrode into the this compound solution in a sealed container.

    • To minimize oxidation, it is advisable to purge the container with dry nitrogen gas before sealing.

  • Incubation:

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[3]

  • Rinsing and Drying:

    • After incubation, remove the electrode from the thiol solution.

    • Rinse the electrode thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.

    • Dry the electrode under a gentle stream of dry nitrogen gas.

    • The this compound modified electrode is now ready for further functionalization or for use as a passivated sensor.

Quantitative Data Presentation

The performance of electrochemical sensors is characterized by several key parameters. The following table summarizes representative performance data for various electrochemical sensors, including those with modifications similar to what can be achieved with this compound SAMs for analyte detection.

AnalyteElectrode ModificationDetection MethodLinear RangeLimit of Detection (LOD)SensitivityReference
Dopamine Platinum-silver graphene nanocompositeDPV0.1 - 60 µM0.012 µM-[4]
Dopamine Gold electrode modified with f-MWCNTs/GO/AuNPsCV, EIS1 - 400 µM0.5 µM-[5]
Dopamine Graphene oxide quantum dotsDPV0.1 - 30 µM0.506 µM0.0616 µA µM⁻¹[6]
Lead (Pb²⁺) Copper foilASV1 nM - 10 µM0.2 µg/L~11 nA/ppb/cm²[7]
Lead (Pb²⁺) Glutathione stabilized silver nanoparticlesCV-4.963 x 10⁻⁸ M10⁻⁵ mV/concentration unit[8]
Lead (Pb²⁺) Bimetallic MOFs with reduced graphene oxideSWASV0.01 - 50.0 µg L⁻¹9 ng L⁻¹-[9]
Mercury (Hg²⁺) Gold screen-printed electrode with phosphonate (B1237965) moietySWASV1 - 10 nM35 pM10 µA nM⁻¹cm⁻²[10]

DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, EIS: Electrochemical Impedance Spectroscopy, ASV: Anodic Stripping Voltammetry, SWASV: Square Wave Anodic Stripping Voltammetry, f-MWCNTs/GO/AuNPs: functionalized Multi-Walled Carbon Nanotubes/Graphene Oxide/Gold Nanoparticles, MOFs: Metal-Organic Frameworks.

Visualizations

Experimental Workflow for Sensor Fabrication

The following diagram illustrates the key steps involved in the fabrication of an electrochemical sensor utilizing a this compound SAM.

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_func Functionalization (Optional) cluster_detect Detection A Bare Gold Electrode B Mechanical Polishing A->B C Electrochemical/Chemical Cleaning B->C D Incubation in This compound Solution C->D E Rinsing and Drying D->E F Immobilization of Bioreceptor (e.g., Aptamer) E->F G Analyte Binding E->G Direct Use (Passivated Electrode) F->G H Electrochemical Measurement G->H signaling_pathway cluster_electrode cluster_no_analyte No Analyte Present cluster_analyte Analyte Present Electrode Gold Electrode SAM This compound SAM Electrode->SAM SAM2 This compound SAM Electrode->SAM2 Aptamer_Folded Folded Aptamer (Redox Label Far) Electron_Transfer_Low Low Electron Transfer Aptamer_Folded->Electron_Transfer_Low Conformational State Aptamer_Unfolded Unfolded Aptamer (Redox Label Close) Aptamer_Folded->Aptamer_Unfolded Conformational Change Analyte Analyte Analyte->Aptamer_Folded Binding Electron_Transfer_High High Electron Transfer Aptamer_Unfolded->Electron_Transfer_High Altered State

References

Application Notes and Protocols: 1-Nonanethiol as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1-nonanethiol as a corrosion inhibitor for copper. The information is intended for professionals in research and development who are investigating materials protection and stability.

Introduction

Corrosion of copper is a significant concern in various industrial and technological applications. The formation of a self-assembled monolayer (SAM) of organic molecules on the copper surface is a promising strategy to mitigate corrosion. Alkanethiols, such as this compound, are particularly effective due to the strong affinity of the sulfur headgroup for the copper surface, leading to the formation of a dense, well-ordered, and hydrophobic barrier layer that protects the underlying metal from corrosive environments.

This compound (C9H19SH) is a colorless liquid with a characteristic odor. Its long alkyl chain contributes to the formation of a highly ordered and compact SAM, which is crucial for effective corrosion inhibition. This document outlines the mechanism of action, presents key performance data, and provides detailed protocols for experimental validation.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound is the spontaneous formation of a self-assembled monolayer on the copper surface. The thiol (-SH) group chemisorbs onto the copper, forming a strong Cu-S bond. The long nonpolar alkyl chains (C9H19) then arrange themselves in a closely packed, ordered structure due to van der Waals interactions. This creates a dense, hydrophobic barrier that physically blocks corrosive agents, such as water, oxygen, and ions, from reaching the copper surface.

G Mechanism of this compound SAM Formation on Copper cluster_0 Initial State cluster_1 Adsorption and Self-Assembly cluster_2 Final State Cu_surface Clean Copper Surface (Cu) Adsorption Thiol Headgroup (-SH) Adsorbs to Copper Cu_surface->Adsorption Chemisorption (Cu-S Bond Formation) Nonanethiol_solution This compound Solution (CH3(CH2)8SH) Nonanethiol_solution->Adsorption Self_assembly Alkyl Chains (-C9H19) Align via van der Waals Forces Adsorption->Self_assembly Inter-chain Interactions SAM_layer Dense, Ordered, and Hydrophobic Self-Assembled Monolayer (SAM) Self_assembly->SAM_layer Formation of Protective Barrier G Experimental Workflow for Evaluating this compound as a Corrosion Inhibitor cluster_0 Preparation cluster_1 SAM Formation cluster_2 Electrochemical Analysis cluster_3 Surface Analysis cluster_4 Data Analysis A Copper Substrate Preparation (Polishing, Cleaning) C Immersion of Copper in This compound Solution A->C B Preparation of this compound Solution B->C D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Scanning Electron Microscopy (SEM) C->F G X-ray Photoelectron Spectroscopy (XPS) C->G H Calculation of Inhibition Efficiency D->H E->H I Surface Morphology and Composition Analysis F->I G->I

Surface Modification of Substrates Using 1-Nonanethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on noble metal substrates, particularly gold, offer a robust and straightforward method for precisely controlling the physicochemical properties of surfaces at the nanoscale.[1] 1-Nonanethiol (CH₃(CH₂)₈SH), a nine-carbon alkanethiol, is frequently utilized to create well-ordered, hydrophobic surfaces. The self-assembly process is driven by the strong, specific interaction between the sulfur headgroup and the gold surface (~45 kcal/mol), leading to the formation of a stable, semi-covalent bond.[1] Van der Waals interactions between the adjacent alkyl chains promote a high degree of crystalline-like order within the monolayer.[1]

These well-defined surfaces are invaluable tools in a multitude of research and development areas, including biosensing, fundamental studies of protein-surface interactions, cell patterning for tissue engineering, and the development of nanoparticle-based drug delivery systems.[2][3] The methyl (-CH₃) terminal groups of a this compound SAM render the surface highly hydrophobic, which can be used to promote the adsorption of certain proteins or to create patterns of wettability for controlling cell adhesion.[4][5]

This document provides detailed protocols for the preparation and characterization of this compound SAMs on gold substrates and outlines key applications relevant to life science and drug development professionals.

Key Applications

  • Control of Protein Adsorption: The hydrophobic surface created by a this compound SAM is a model system for studying the mechanisms of protein adsorption on non-polar interfaces. Such surfaces generally promote the adsorption of proteins from solution, a critical consideration in the biocompatibility of medical devices and the performance of diagnostic assays.[4]

  • Cell and Tissue Patterning: By using techniques like microcontact printing, this compound can be patterned onto a gold surface to create regions that promote protein adsorption (and thus cell adhesion) adjacent to regions modified with protein-resistant molecules [e.g., oligo(ethylene glycol)-terminated thiols].[5][6] This allows for precise spatial control over cell attachment, which is crucial for tissue engineering and cell-based assays.[7][8]

  • Biosensor Fabrication: SAMs serve as an ideal platform for functionalizing sensor surfaces.[2][3] While this compound itself is not typically used for direct biomolecule immobilization, it is often employed in mixed SAMs to control the spacing and environment of capture probes, thereby reducing non-specific binding and improving the signal-to-noise ratio.[9]

  • Nanoparticle Functionalization: The surface of gold nanoparticles can be readily modified with this compound to enhance their stability and control their interaction with biological systems.[10] This is a key step in the design of nanoparticles for drug delivery and diagnostic applications.

Quantitative Data: Properties of Alkanethiol SAMs

The following tables summarize key quantitative parameters for SAMs formed from this compound and other common alkanethiols on gold substrates.

Table 1: Physical and Chemical Properties of this compound SAMs on Gold

ParameterValueMethod of Measurement
Water Contact Angle ~105° - 111°Contact Angle Goniometry
Theoretical Thickness ~1.2 - 1.4 nmEllipsometry / XPS
Surface Roughness (RMS) ~0.1 - 0.3 nmAtomic Force Microscopy (AFM)
Sulfur Binding Energy (S 2p₃/₂) ~162.0 eVX-ray Photoelectron Spectroscopy (XPS)
Molecular Tilt Angle ~30° from surface normalFTIR / NEXAFS

Note: Values are representative and can vary based on substrate quality, preparation method, and purity of the thiol.[1][11][12]

Table 2: Comparative Protein Adsorption on Different SAM Surfaces

SAM Terminal GroupSurface TypeFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
-CH₃ (e.g., this compound) HydrophobicHigh (>250)Moderate (~150)
-OH HydrophilicLow (~20-50)Low (~20-40)
-O(CH₂CH₂)₃OH (EG₃) Protein ResistantVery Low (<5)Very Low (<5)

Note: Data are illustrative, compiled from studies on various alkanethiols to show general trends. Actual adsorbed amounts depend on protein concentration, buffer conditions, and specific SAM quality.[2][4][9]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes and relationships in surface modification using this compound.

G General Workflow for SAM Preparation sub Substrate Preparation clean Cleaning (Piranha / UV-Ozone) sub->clean rinse1 Rinse & Dry (DI Water, Ethanol, N₂) clean->rinse1 sam Self-Assembly rinse1->sam sol Solution Preparation thiol 1-10 mM this compound in Ethanol sol->thiol thiol->sam immerse Immerse Substrate (18-24 hours) sam->immerse rinse2 Final Rinse & Dry (Ethanol, N₂) immerse->rinse2 char Characterization rinse2->char app Application char->app G Surface Property to Application Logic cluster_0 Surface Modification cluster_1 Resulting Surface Properties cluster_2 Interfacial Interactions cluster_3 Application Outcomes sam This compound SAM on Gold prop1 Hydrophobicity (High Water Contact Angle) sam->prop1 prop2 Ordered Alkyl Chains (High Packing Density) sam->prop2 interact Promotes Hydrophobic Interactions with Proteins prop1->interact prop2->interact outcome1 Enhanced Protein Adsorption interact->outcome1 outcome2 Controlled Cell Adhesion on Patterned Surfaces outcome1->outcome2 G Workflow for Protein Adsorption Assay prep Prepare SAM-coated Substrate buffer Equilibrate with Buffer (e.g., PBS) prep->buffer protein Incubate with Protein Solution (e.g., Fibrinogen in PBS) buffer->protein wash Wash with Buffer to Remove Unbound Protein protein->wash elute Elute Adsorbed Protein (e.g., with SDS solution) wash->elute quantify Quantify Protein (e.g., Micro-BCA Assay) elute->quantify

References

1-Nonanethiol in microcontact printing applications

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of 1-Nonanethiol in Microcontact Printing

Introduction

Microcontact printing (µCP) is a versatile soft lithography technique used to create patterns of molecules on a variety of surfaces with micrometer-scale resolution.[1] This method utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer "inks" onto a substrate through direct contact.[1][2] Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of this technology.[3][4]

This compound (CH₃(CH₂)₈SH) is a nine-carbon alkanethiol that readily forms a dense, well-ordered, and hydrophobic self-assembled monolayer on gold surfaces. The thiol (-SH) group exhibits a strong affinity for gold, leading to a stable chemisorbed monolayer, while the terminal methyl (-CH₃) group of the alkyl chain dictates the surface properties.[5] The resulting hydrophobic surface is effective in promoting the non-specific adsorption of proteins, making it an ideal tool for creating patterns that can guide the attachment of biological entities.[6][7] This application note provides detailed protocols and data for using this compound in microcontact printing for applications in life sciences and drug development.

Key Applications

The ability to create well-defined hydrophobic regions on a surface using this compound has significant applications:

  • Protein Patterning: By printing patterns of this compound onto a gold substrate, researchers can create defined adhesive regions for proteins. The surrounding areas are typically "backfilled" with an inert, protein-resistant molecule, such as an oligo(ethylene glycol)-terminated alkanethiol.[6] This allows for the creation of high-contrast protein microarrays for biosensors and diagnostic assays.[8]

  • Cell Patterning: Controlling the spatial arrangement of cells is crucial for studying cell biology, tissue engineering, and for creating cell-based drug screening platforms.[9][10] Surfaces patterned with this compound can be coated with extracellular matrix (ECM) proteins like fibronectin, which adsorb preferentially to the hydrophobic, methyl-terminated regions.[6] This guides cell adhesion, allowing for control over cell shape, position, and colony size.[6][11]

  • Surface Chemistry and Wettability Studies: Microcontact printing with this compound is a powerful tool for fabricating surfaces with precisely controlled regions of different wettability, enabling fundamental studies of interfacial phenomena like friction, adhesion, and wetting.[4]

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of this compound in microcontact printing applications.

ParameterTypical ValueDescriptionSource(s)
This compound Properties
Molecular FormulaC₉H₂₀S[12]
Density0.840 g/cm³ at 25°CPhysical property of the liquid thiol.[12]
Boiling Point220 °CPhysical property of the liquid thiol.[12]
SAM & Surface Properties
Water Contact Angle (on SAM)~105° - 110°Indicates a highly hydrophobic surface created by the methyl-terminated monolayer.[13]
SAM Thickness~1.2 - 1.5 nmThe approximate height of the well-ordered, self-assembled monolayer on a gold surface.
Microcontact Printing Parameters
Ink Concentration1 - 10 mM in EthanolTypical concentration range for preparing the this compound inking solution.[14]
Inking Time30 - 60 secondsThe duration the PDMS stamp is exposed to the alkanethiol solution.[15]
Stamping Time5 - 30 secondsThe duration the inked stamp is in contact with the gold substrate.[3]
Achievable ResolutionSub-micrometer to ~100 µmThe size of features that can be reliably patterned, dependent on the master and stamp quality.[16]

Experimental Protocols

Protocol 1: PDMS Stamp Fabrication

This protocol describes the fabrication of a PDMS stamp from a silicon master patterned by photolithography.

Materials:

  • Silicon master with desired micropattern

  • SYLGARD™ 184 Silicone Elastomer kit (base and curing agent)

  • Plastic cup and mixing utensil (e.g., pipette tip)

  • Vacuum desiccator

  • Oven (65-80°C)

  • Scalpel or razor blade

Procedure:

  • In a plastic cup, thoroughly mix the SYLGARD™ 184 elastomer base and curing agent in a 10:1 ratio by weight.[17]

  • Place the mixture in a vacuum desiccator for approximately 30 minutes to remove any dissolved air bubbles.[17]

  • Place the silicon master pattern-side-up in a clean petri dish.

  • Carefully pour the degassed PDMS mixture over the master, ensuring the pattern is fully covered.[15]

  • Cure the PDMS in an oven at 80°C for at least 2 hours.[18]

  • Once cured, carefully peel the PDMS slab from the silicon master.

  • Using a scalpel, cut out the individual stamps from the PDMS slab. Stamps of 0.5 cm x 0.5 cm are a convenient size to handle.[17]

Protocol 2: Gold Substrate Preparation

This protocol details the cleaning of gold-coated substrates to ensure a pristine surface for SAM formation.

Materials:

  • Gold-coated glass coverslips or silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas source

Procedure:

  • Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. This step removes organic residues.

  • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas. The substrates should be used immediately for microcontact printing.

Protocol 3: Microcontact Printing of this compound

This is the core protocol for patterning this compound onto the prepared gold substrate.

Materials:

  • Fabricated PDMS stamp

  • Cleaned gold substrate

  • 1 mM solution of this compound in absolute ethanol

  • Backfilling solution: 1 mM solution of a protein-resistant alkanethiol (e.g., HS-(CH₂)₁₁-(O-CH₂-CH₂)₃-OH) in ethanol

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Inking the Stamp: Apply a few drops of the this compound solution onto the patterned face of the PDMS stamp. Let it sit for 30-60 seconds.[15]

  • Drying the Stamp: Gently blow the stamp dry with a stream of nitrogen until no liquid is visible. An ink reservoir forms within the bulk of the PDMS.[1]

  • Printing: Using tweezers, gently place the inked face of the stamp onto the clean gold substrate. Apply light, uniform pressure for 10-20 seconds.[3] Avoid excessive pressure to prevent pattern distortion.[19]

  • Removing the Stamp: Carefully lift the stamp off the substrate. A monolayer of this compound is now patterned on the gold surface.

  • Backfilling (Optional but Recommended): Immediately immerse the patterned substrate into the backfilling solution for at least 1 hour.[20] This will form a protein-resistant monolayer on the unprinted areas of the gold.

  • Final Rinse: Remove the substrate from the backfilling solution, rinse thoroughly with ethanol, and dry under a stream of nitrogen. The patterned substrate is now ready for use.

Visualizations of Key Processes

Below are diagrams created using Graphviz to illustrate the workflow and concepts described.

Microcontact_Printing_Workflow cluster_prep Preparation cluster_printing Printing Process Master 1. Fabricate Si Master (Photolithography) PDMS 2. Cast and Cure PDMS Stamp Master->PDMS Ink 4. Ink Stamp with This compound PDMS->Ink Substrate 3. Clean Gold Substrate Print 6. Contact Print onto Gold Substrate Substrate->Print Dry 5. Dry Stamp Ink->Dry Dry->Print Backfill 7. Backfill with Inert Thiol (e.g., PEG-thiol) Print->Backfill Final Patterned Surface Backfill->Final

Figure 1: Overall workflow for microcontact printing with this compound.

Protein_Cell_Patterning_Logic Start Gold Substrate Step1 µCP with this compound & Backfill with PEG-Thiol Start->Step1 Result1 Surface with Hydrophobic (-CH3) and Inert (PEG) areas Step1->Result1 Step2 Incubate with ECM Protein (e.g., Fibronectin) Result1->Step2 Result2 Protein Adsorbs Selectively to -CH3 Regions Step2->Result2 Step3 Seed with Cells Result2->Step3 Result3 Cells Adhere and Spread Only on Protein-Coated Regions Step3->Result3

Figure 2: Logical flow for patterning proteins and cells using a this compound template.

SAM_Formation cluster_molecules Components Thiol CH₃(CH₂)₈ SH SAM Self-Assembled Monolayer (SAM) CH₃ CH₃ CH₃ S S S Gold Substrate Thiol->SAM Chemisorption & Self-Organization Gold Gold Surface (Au) Gold->SAM Chemisorption & Self-Organization

Figure 3: Schematic of this compound self-assembly on a gold surface.

References

Solvent Selection for the Preparation of 1-Nonanethiol Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are a cornerstone of nanoscience and surface engineering, enabling precise control over interfacial properties. 1-Nonanethiol, a nine-carbon alkanethiol, is frequently utilized to create hydrophobic and well-ordered surfaces for applications in drug delivery, biosensing, and molecular electronics. The quality of the resulting SAM is critically dependent on the choice of solvent used during the self-assembly process. This document provides detailed application notes and protocols for the selection of an appropriate solvent for the preparation of high-quality this compound SAMs.

Solvent Considerations for SAM Formation

The solvent plays a multifaceted role in the formation of SAMs. It must effectively dissolve the alkanethiol, prevent aggregation in the bulk solution, and facilitate the adsorption of thiol molecules onto the gold substrate. Key solvent properties influencing SAM quality include:

  • Polarity: The polarity of the solvent can affect the solvation of the thiol molecules and their interaction with the gold surface. While ethanol (B145695) is the most commonly used solvent, offering a good balance of properties, other solvents with varying polarities have been investigated.[1]

  • Purity: High-purity solvents are essential to prevent the co-adsorption of contaminants, which can introduce defects into the SAM.[1]

  • Solubility: The solvent must be capable of dissolving this compound to the desired concentration, typically in the millimolar range.

  • Volatility: Solvent volatility can influence the ease of substrate drying after SAM formation.

While ethanol is a versatile and widely adopted solvent, studies on other alkanethiols suggest that non-polar solvents may lead to faster SAM formation, though potentially with a less-ordered structure. Conversely, mixtures of solvents, such as ethanol-water, have been shown to enhance the packing density of SAMs.

Quantitative Comparison of Solvents

SolventDielectric Constant (ε)Water Contact Angle (θ)Film Thickness (Å)Surface Coverage (mol/cm²)Notes
Ethanol24.3~108°~12~4.5 x 10⁻¹⁰Commonly used, results in well-ordered SAMs.[1]
Hexane1.89~110°~11~4.2 x 10⁻¹⁰Faster formation, may be less ordered than in ethanol.
Toluene2.38~105°~11~4.3 x 10⁻¹⁰Aromatic solvent, can influence molecular packing.
Ethanol-Water (1:1 v/v)-~112°~13~4.7 x 10⁻¹⁰Can lead to more densely packed and ordered SAMs.
Chloroform4.81~107°~12~4.4 x 10⁻¹⁰Halogenated solvent, handle with care.

Note: The data presented for contact angle, film thickness, and surface coverage are representative values for well-ordered alkanethiol SAMs and are based on trends observed for dodecanethiol. Actual values for this compound may vary depending on specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the preparation of this compound SAMs on gold substrates.

Materials and Equipment
  • This compound (≥98% purity)

  • Absolute Ethanol (ACS grade or higher)

  • Other solvents as required (e.g., hexane, toluene)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!

  • Deionized (DI) water (18 MΩ·cm)

  • Glass beakers and Petri dishes

  • Fine-tipped tweezers

  • Sonicator

  • Nitrogen gas source for drying

  • Fume hood

Substrate Preparation (Gold Surface Cleaning)
  • Piranha Cleaning (Handle with extreme caution in a fume hood):

    • Immerse the gold substrates in freshly prepared Piranha solution for 1-2 minutes.

    • Copiously rinse the substrates with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • UV/Ozone Cleaning (Alternative Method):

    • Place the gold substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

SAM Preparation
  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in the chosen solvent (e.g., absolute ethanol). For a 10 mL solution, this corresponds to approximately 1.6 mg of this compound.

    • Ensure the this compound is fully dissolved. Sonication for a few minutes can aid dissolution.

  • Immersion:

    • Immediately after cleaning, immerse the gold substrates into the this compound solution in a clean glass container.

    • Ensure the entire gold surface is submerged.

  • Incubation:

    • Seal the container to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with the pure solvent used for SAM preparation to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further characterization or use.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and procedural steps in solvent selection and SAM preparation.

Solvent_Selection_Logic cluster_input Input Considerations cluster_decision Solvent Selection cluster_output Expected Outcome Application Desired SAM Properties (e.g., Hydrophobicity, Order) Decision Choose Solvent Application->Decision Resources Available Solvents & Purity Resources->Decision Outcome Optimized SAM Quality Decision->Outcome

Caption: Logical workflow for solvent selection based on desired SAM properties and available resources.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_output Final Product Clean Clean Gold Substrate (Piranha or UV/Ozone) Rinse_Dry1 Rinse (DI Water, Ethanol) & Dry (N2) Clean->Rinse_Dry1 Prepare_Sol Prepare 1mM this compound Solution Immerse Immerse Substrate Prepare_Sol->Immerse Incubate Incubate (18-24h) Immerse->Incubate Rinse_Dry2 Rinse (Solvent) & Dry (N2) Incubate->Rinse_Dry2 Characterize Characterize SAM Rinse_Dry2->Characterize Final_SAM High-Quality this compound SAM Characterize->Final_SAM

Caption: Experimental workflow for the preparation of this compound self-assembled monolayers.

References

Applications of 1-Nonanethiol in Molecular Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonanethiol (CH₃(CH₂)₈SH) is a long-chain alkanethiol that has garnered significant interest in the field of molecular electronics. Its ability to form highly ordered, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, makes it an invaluable component in the fabrication of molecular-scale electronic devices.[1][2] These SAMs serve as ultrathin insulating layers, enabling the study of quantum tunneling phenomena and providing a platform for the construction of molecular junctions. This document provides detailed application notes and experimental protocols for the use of this compound in molecular electronics, focusing on its role in modifying electrode work functions, its electrical properties in molecular junctions, and the characterization of the resulting devices.

Key Applications of this compound

This compound is primarily utilized in molecular electronics for the following applications:

  • Formation of Insulating Self-Assembled Monolayers (SAMs): this compound spontaneously forms a dense, well-ordered monolayer on gold surfaces. This SAM acts as a nanometer-thick dielectric barrier, crucial for creating tunnel junctions. The quality and integrity of this layer are paramount for the reproducible performance of molecular electronic devices.

  • Modification of Electrode Work Function: The formation of a this compound SAM on a gold electrode modifies its work function.[3][4][5][6][7] This tuning of the interfacial electronic properties is essential for controlling charge injection and extraction in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Component of Molecular Junctions: this compound SAMs are employed as the active layer in metal-molecule-metal junctions. These junctions are fundamental testbeds for studying charge transport at the molecular level. The electrical characteristics of these junctions, such as their conductance and current-voltage (I-V) profiles, provide insights into the quantum mechanical tunneling process.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related alkanethiols in molecular electronics applications.

Table 1: Work Function Modification of Gold by Alkanethiol SAMs

AlkanethiolSubstrateWork Function Shift (ΔΦ) in eVMeasurement Technique
General AlkanethiolsAu(111)-0.9 to -1.2Ultraviolet Photoelectron Spectroscopy (UPS)
Carboxylic Acid-Terminated AlkanethiolAu+0.73Ultraviolet Photoelectron Spectroscopy (UPS)
Amine-Terminated AlkanethiolAu+0.06Ultraviolet Photoelectron Spectroscopy (UPS)

Table 2: Electrical Properties of Alkanethiol-Based Molecular Junctions

MoleculeJunction ArchitectureSingle-Molecule Conductance (G/G₀)Tunneling Decay Coefficient (β) per CH₂
1,9-NonanedithiolAu-Molecule-Au (STM-BJ)~1 x 10⁻⁵Not Applicable
Alkanedithiols (C6-C10)Au-Molecule-Au (STM-BJ)10⁻⁴ - 10⁻⁶~1.0
Alkanethiols (C8, C12, C16)Au-SAM-AuNot Applicable0.94 ± 0.04

G₀ is the quantum of conductance, approximately 77.5 µS. The conductance of this compound is expected to be in a similar range to other long-chain alkanethiols.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Substrate

This protocol describes the standard procedure for preparing a high-quality this compound SAM on a gold surface.

Materials:

  • This compound (≥98% purity)

  • Absolute ethanol (B145695) (200 proof)

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with Teflon-lined caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

    • Rinse the substrate copiously with DI water.

    • Rinse the substrate with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

    • Immediately immerse the freshly cleaned gold substrate into the thiol solution.

    • Seal the vial and leave it undisturbed for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

    • The SAM-modified substrate is now ready for characterization or device fabrication.

Protocol 2: Fabrication and Characterization of a Au/1-Nonanethiol/EGaIn Molecular Junction

This protocol outlines the fabrication of a large-area molecular junction using a eutectic gallium-indium (EGaIn) top contact and its electrical characterization.

Materials:

  • This compound SAM on a gold substrate (prepared as in Protocol 1)

  • Eutectic Gallium-Indium (EGaIn)

  • Tungsten tip

  • Micromanipulator

  • Semiconductor parameter analyzer or a custom-built I-V measurement setup

Procedure:

  • Junction Fabrication:

    • Place the this compound SAM-modified gold substrate on the measurement stage.

    • Using a clean tungsten tip, carefully bring a small droplet of EGaIn into contact with the surface of the SAM. The EGaIn will spontaneously form a conical tip with a thin, self-passivating oxide layer (Ga₂O₃) that provides a stable top electrode.[11]

  • Electrical Measurement:

    • Establish electrical contact to the gold substrate (bottom electrode) and the EGaIn droplet (top electrode).

    • Using a semiconductor parameter analyzer, apply a voltage sweep (e.g., from -1 V to +1 V) across the junction and measure the resulting current.

    • Record the current-voltage (I-V) characteristics of the junction. The current density (J) can be calculated by dividing the measured current by the contact area of the EGaIn tip.

Protocol 3: Single-Molecule Conductance Measurement using STM Break-Junction (STM-BJ)

This protocol describes the principle of measuring the conductance of a single this compound molecule using the STM-BJ technique.

Materials:

  • Scanning Tunneling Microscope (STM)

  • Gold STM tip

  • This compound SAM on a gold substrate (prepared as in Protocol 1) or a dilute solution of this compound in a suitable solvent (e.g., mesitylene).

Procedure:

  • Junction Formation and Breaking:

    • The gold STM tip is repeatedly brought into and out of contact with the gold substrate.

    • As the tip is retracted from the surface, a gold nanocontact is formed and subsequently broken.

    • In the presence of this compound molecules, a single molecule can bridge the gap between the tip and the substrate, forming a molecular junction.

  • Conductance Measurement:

    • During the retraction process, the current flowing through the junction is measured at a constant bias voltage.

    • The formation of a molecular junction is identified by the appearance of a plateau in the conductance trace at a value significantly lower than the conductance quantum (G₀).

    • This process is repeated thousands of times to build a histogram of conductance values. The peaks in the histogram correspond to the most probable conductance values of the single-molecule junction.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_sam SAM Formation cluster_device Device Fabrication cluster_characterization Characterization Au_Substrate Gold Substrate Clean_Substrate Cleaned Gold Substrate Au_Substrate->Clean_Substrate Piranha Cleaning SAM_Formation Self-Assembled Monolayer Clean_Substrate->SAM_Formation Thiol_Solution This compound Solution Thiol_Solution->SAM_Formation Molecular_Junction Au/SAM/EGaIn Junction SAM_Formation->Molecular_Junction STM_BJ STM-BJ SAM_Formation->STM_BJ CAFM C-AFM SAM_Formation->CAFM EGaIn EGaIn Top Electrode EGaIn->Molecular_Junction IV_Measurement I-V Measurement Molecular_Junction->IV_Measurement

Caption: Experimental workflow for the fabrication and characterization of this compound based molecular electronic devices.

signaling_pathway cluster_junction Molecular Junction Au_Electrode Gold Electrode Thiol_Headgroup Thiol Headgroup (-SH) Au_Electrode->Thiol_Headgroup Chemisorption (Au-S bond) Top_Electrode Top Electrode (e.g., EGaIn or STM tip) Tunneling Quantum Tunneling Au_Electrode->Tunneling Alkyl_Chain Alkyl Chain (C9) Thiol_Headgroup->Alkyl_Chain Terminal_Group Terminal Methyl Group (-CH3) Alkyl_Chain->Terminal_Group Terminal_Group->Top_Electrode van der Waals Interaction / Tunneling Gap Tunneling->Top_Electrode

Caption: Structure of a this compound based molecular junction and the charge transport mechanism.

logical_relationship start Start: Clean Au Substrate sam_formation Immerse in this compound Solution start->sam_formation rinsing Rinse with Ethanol sam_formation->rinsing drying Dry with Nitrogen rinsing->drying characterization Characterize SAM (e.g., AFM, XPS) drying->characterization device_fab Fabricate Molecular Junction characterization->device_fab measurement Electrical Measurement (I-V, Conductance) device_fab->measurement end End: Data Analysis measurement->end

Caption: Logical workflow for preparing and testing this compound based molecular electronic components.

References

Troubleshooting & Optimization

How to improve the ordering of 1-Nonanethiol monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the ordering of 1-nonanethiol self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs, offering potential causes and actionable solutions.

Issue 1: Incomplete or No Monolayer Formation

  • Question: I am not observing any evidence of monolayer formation on my gold substrate. What could be the cause?

  • Answer: Incomplete or failed monolayer formation can stem from several factors related to the thiol solution, the substrate, or the solvent.

    • Inactive Thiol: The thiol group (-SH) is susceptible to oxidation, which can form disulfides that do not readily bind to the gold surface.[1] Always use fresh this compound from a reputable supplier. If oxidation is suspected, characterization of the starting material via NMR or mass spectrometry may be necessary.[1]

    • Contaminated Substrate: The gold surface must be exceptionally clean for successful SAM formation.[2] Organic residues, dust, or other impurities can block the thiol from accessing the surface.[1] A rigorous cleaning protocol, such as using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), is highly recommended.[1] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials; handle with extreme care.

    • Impure Solvent: The solvent used for the thiol solution can introduce contaminants that interfere with self-assembly.[1] High-purity, 200-proof ethanol (B145695) is the most commonly recommended solvent.[3]

Issue 2: Disordered or Poorly Packed Monolayer

  • Question: My this compound monolayer appears disordered and poorly packed. How can I improve its quality?

  • Answer: Achieving a well-ordered monolayer requires optimization of several experimental parameters.

    • Suboptimal Incubation Time: While initial adsorption is rapid, achieving a highly ordered monolayer is a slower process.[1][3] The initial monolayer forms within minutes but contains numerous defects.[3] A subsequent organization phase, where molecules rearrange into a more crystalline structure, can take several hours.[4] Typical incubation times range from 12 to 48 hours.[1][3] Performing a time-course experiment can help determine the optimal duration for your specific setup.[1]

    • Incorrect Thiol Concentration: The concentration of the this compound solution influences the packing density. A standard concentration for alkanethiol SAM formation is 1 mM.[1] While lower concentrations might require longer immersion times, excessively high concentrations do not necessarily lead to better-ordered films.[2] It is advisable to test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the ideal balance.[1]

    • Solvent Effects: The choice of solvent can impact the solubility of the thiol and the molecular interactions during self-assembly.[1] While ethanol is most common, other high-purity solvents like isopropanol (B130326) or methanol (B129727) can be evaluated.[1] The quality of dodecanethiol SAMs has been shown to be influenced by the solvent, with an ethanol-water mixture and neat dodecanethiol liquid producing highly dense and well-ordered monolayers.[5]

    • Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.[1] Maintaining a constant and controlled temperature is crucial.[1] Higher deposition temperatures can lead to larger, well-ordered domains by lowering the diffusion barrier of the molecules on the surface.[6]

    • Presence of Impurities: Even trace amounts of impurities in the thiol solution can be incorporated into the monolayer, creating defects and disrupting the overall order.[1] Using high-purity this compound is essential for forming a well-ordered monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a this compound solution?

A standard and widely used concentration for forming this compound SAMs is 1 mM in high-purity ethanol.[1] However, the optimal concentration can be system-dependent. It is recommended to start with 1 mM and optimize by testing a range of concentrations if necessary.[1]

Q2: How long should I incubate my gold substrate in the this compound solution?

For a well-ordered monolayer, an incubation time of 12 to 48 hours is typically recommended.[1][3] While the initial monolayer forms very quickly, the ordering process is much slower and involves the gradual removal of defects and the formation of crystalline domains.[3]

Q3: What is the best solvent for preparing a this compound solution?

High-purity, 200-proof ethanol is the most common and recommended solvent for preparing thiol solutions for SAM formation on gold.[3] It is critical to use a solvent with very low water and other impurity content, as contaminants can significantly impact the quality of the resulting monolayer.[1]

Q4: How does temperature affect the ordering of the monolayer?

Higher temperatures during SAM formation can lead to more ordered monolayers with larger domain sizes.[6] This is attributed to a lower diffusion barrier for the thiol molecules on the gold surface, allowing them to find more favorable binding sites and arrange into a more crystalline structure.[6]

Q5: How can I characterize the quality of my this compound monolayer?

Several surface-sensitive techniques can be used to assess the quality, packing, and thickness of your SAM. These include:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the surface, confirming the presence of sulfur bonded to gold.[7]

  • Contact Angle Goniometry: To measure the surface wettability, which is indicative of the packing and orientation of the terminal methyl groups.

  • Ellipsometry: To measure the thickness of the monolayer.

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the surface morphology and molecular packing at the nanoscale.[8]

Quantitative Data Summary

The following tables summarize key experimental parameters and their impact on the quality of alkanethiol SAMs.

Table 1: Effect of Incubation Time on Monolayer Ordering

Incubation TimeExpected Monolayer Characteristics
Seconds to MinutesInitial, rapid formation of a monolayer with low organizational order and many gauche defects.[3]
12 - 48 hoursWell-packed, ordered monolayer with a more crystalline structure as defects are annealed out.[1][3]
> 48 hoursMinimal further improvement in ordering is typically observed.[2]

Table 2: Influence of Thiol Concentration on SAM Formation

Thiol ConcentrationEffect on Monolayer Formation
< 1 µMMay result in incomplete or imperfect monolayers, even with long immersion times.
1 mMStandard concentration that provides a good balance of surface coverage and ordering.[1][2]
> 10 mMDoes not necessarily lead to better-ordered monolayers and may be less cost-effective.

Table 3: Impact of Deposition Temperature on Monolayer Structure (Decanethiol on Au(111))

Deposition Temperature (°C)Observed Structural Characteristics
-20Smaller, less-ordered domains.
25 (Room Temperature)Moderately sized, ordered domains.
60Larger, well-ordered domains with the (√3×√3)R30° structure.[6]
78The largest, most well-ordered domains.[6]

Detailed Experimental Protocol

This protocol outlines the key steps for preparing a high-quality this compound self-assembled monolayer on a gold substrate.

1. Substrate Preparation

  • Clean the gold substrate thoroughly. A recommended method is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely dangerous).

  • Rinse the substrate extensively with deionized water and then with absolute ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

2. Thiol Solution Preparation

  • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[9]

3. Self-Assembly

  • Immerse the clean, dry gold substrate into the this compound solution.

  • Seal the container to minimize solvent evaporation and contamination. For the highest quality films, reduce the headspace above the solution and backfill with an inert gas like nitrogen.[10]

  • Allow the self-assembly to proceed for 18-24 hours at a constant, controlled temperature.[11]

4. Rinsing and Drying

  • Carefully remove the substrate from the thiol solution with clean tweezers.

  • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.[11]

  • Dry the substrate again under a gentle stream of high-purity nitrogen gas.[11]

5. Storage

  • Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent contamination.[11]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assembly 2. Self-Assembly cluster_post 3. Post-Processing cluster_characterization 4. Characterization start Start substrate_prep Substrate Preparation (Cleaning & Drying) start->substrate_prep solution_prep Thiol Solution Preparation (1mM this compound in Ethanol) start->solution_prep immersion Immerse Substrate in Thiol Solution substrate_prep->immersion solution_prep->immersion incubation Incubate for 12-48 hours (Constant Temperature) immersion->incubation rinsing Rinse with Ethanol incubation->rinsing drying Dry with Nitrogen rinsing->drying storage Store in Desiccator drying->storage characterization Analyze Monolayer Quality (XPS, Contact Angle, etc.) storage->characterization end End characterization->end

Caption: Experimental workflow for forming a this compound SAM.

troubleshooting_guide cluster_formation Issue: Incomplete/No Formation cluster_ordering Issue: Disordered/Poorly Packed start Problem with This compound Monolayer check_thiol Check Thiol Activity (Use Fresh Reagent) start->check_thiol check_substrate Ensure Substrate Cleanliness (Piranha Clean) start->check_substrate check_solvent Verify Solvent Purity (High-Purity Ethanol) start->check_solvent optimize_time Optimize Incubation Time (12-48 hours) start->optimize_time optimize_conc Adjust Thiol Concentration (Start with 1 mM) start->optimize_conc optimize_temp Control/Increase Temperature start->optimize_temp check_impurities Use High-Purity Thiol start->check_impurities solution Well-Ordered Monolayer check_thiol->solution check_substrate->solution check_solvent->solution optimize_time->solution optimize_conc->solution optimize_temp->solution check_impurities->solution

Caption: Troubleshooting logic for common this compound SAM issues.

References

Technical Support Center: Preventing Oxidation of 1-Nonanethiol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of 1-nonanethiol in your experiments. By following these guidelines, you can ensure the integrity and reactivity of your thiol solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation is the oxidation of its thiol (-SH) group. This oxidation is primarily initiated by atmospheric oxygen dissolved in the solvent. The process can be accelerated by several factors, including exposure to light, the presence of metal ions, and elevated pH. The initial oxidation product is typically the disulfide, but further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, which are generally inactive for applications requiring a free thiol group.

Q2: How can I visually identify if my this compound solution has oxidized?

A2: While early-stage oxidation may not be visible, significant oxidation can sometimes be indicated by the formation of a white precipitate. This is often the disulfide dimer of this compound, which can be less soluble than the thiol in certain solvents. A strong, unpleasant odor is characteristic of many thiols and is not a reliable indicator of oxidation.

Q3: What are the ideal storage conditions for this compound solutions to minimize oxidation?

A3: To ensure maximum stability, it is highly recommended to prepare this compound solutions fresh before each use. If storage is necessary, solutions should be prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect from light. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable. Aliquoting the solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and exposure to air.

Q4: Can I use metal spatulas or needles when handling this compound?

A4: It is best to avoid contact with metal spatulas, needles, or containers, as transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.[1] It is recommended to use glass, plastic, or stainless steel equipment that has been thoroughly cleaned and passivated if necessary.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent or poor results in surface modification experiments (e.g., self-assembled monolayer formation).

  • Possible Cause: The this compound solution has partially or fully oxidized, reducing the concentration of active thiol available for binding to the surface.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use with freshly deoxygenated solvent.

    • Use Inert Atmosphere: Conduct the entire experiment, from solution preparation to substrate immersion, under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

    • Verify Solvent Purity: Ensure the solvent is of high purity and free from peroxides, which can be a source of oxidation.

Problem 2: Appearance of a white precipitate in the this compound solution.

  • Possible Cause: This is likely the formation of the disulfide dimer of this compound, which has lower solubility. This is a strong indicator of significant oxidation.

  • Troubleshooting Steps:

    • Discard the Solution: It is best to discard the solution and prepare a fresh one.

    • Improve Degassing and Inert Atmosphere Techniques: Review your procedures for deoxygenating the solvent and maintaining an inert atmosphere. Ensure all connections in your setup are airtight.

Problem 3: Loss of thiol activity over time, even with refrigerated storage.

  • Possible Cause: Even at low temperatures, dissolved oxygen can lead to slow oxidation. The container may not be perfectly sealed, allowing for gradual oxygen ingress.

  • Troubleshooting Steps:

    • Aliquot Solutions: Store the solution in small, single-use aliquots to minimize the number of times the stock solution is exposed to air.

    • Use Septum-Sealed Vials: For frequent use, store the solution in a vial with a PTFE-lined septum. This allows for withdrawal of the solution with a syringe without fully opening the vial to the atmosphere. Always backfill the vial with an inert gas after each use.

Factors Influencing this compound Oxidation

The stability of this compound solutions is influenced by several environmental and chemical factors. Understanding these can help in designing more robust experimental protocols.

FactorEffect on Oxidation RateRecommendations
Oxygen Concentration Higher dissolved oxygen concentration leads to a faster oxidation rate.Use deoxygenated solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
Temperature Increased temperature generally accelerates the rate of oxidation.[2][3]Store stock solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) and conduct experiments at the lowest practical temperature.
pH Oxidation is generally faster at higher (basic) pH due to the formation of the more reactive thiolate anion.Maintain a neutral or slightly acidic pH if your experimental conditions allow.
Metal Ions Transition metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts, significantly increasing the oxidation rate.[1]Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (1-5 mM) to aqueous buffers.
Light Exposure UV light can promote the formation of free radicals, which can initiate and propagate oxidation reactions.Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated this compound Stock Solution

This protocol describes the preparation of a 1 mM this compound solution in ethanol (B145695), a common solvent for self-assembled monolayer (SAM) formation.

Materials:

  • This compound

  • 200 proof ethanol (high purity)

  • Schlenk flask or a vial with a PTFE-lined septum cap

  • Syringes and needles

  • Inert gas source (argon or nitrogen) with a manifold

  • Ultrasonic bath

Procedure:

  • Solvent Deoxygenation:

    • Place the required volume of ethanol in a Schlenk flask.

    • Perform at least three freeze-pump-thaw cycles:

      • Freeze the ethanol using a liquid nitrogen bath.

      • Once frozen, open the flask to a high vacuum line for 5-10 minutes.

      • Close the flask to the vacuum and allow the ethanol to thaw completely.

      • Repeat this cycle two more times.

    • After the final thaw, backfill the flask with an inert gas.

    • Alternatively, for a quicker but less rigorous deoxygenation, bubble argon or nitrogen gas through the ethanol for at least 30 minutes.

  • Preparation of this compound Solution:

    • Under a positive pressure of inert gas, use a syringe to add the calculated volume of this compound to the deoxygenated ethanol to achieve the desired concentration (e.g., for a 1 mM solution, add approximately 18.5 µL of this compound to 100 mL of ethanol).

    • Briefly sonicate the solution to ensure it is well-mixed.

  • Storage:

    • Store the solution in the sealed Schlenk flask or transfer it via cannula to smaller, argon-flushed vials with PTFE-lined septum caps.

    • Wrap the container in aluminum foil and store at the appropriate temperature (see FAQ 3).

Protocol 2: General Handling of this compound in a Laboratory Setting

This protocol outlines safe and effective handling procedures to minimize both oxidation and exposure.

  • Work in a Ventilated Area: Always handle this compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of its strong odor.[4]

  • Use an Inert Atmosphere: For reactions sensitive to oxidation, use standard air-free techniques such as a glove box or a Schlenk line.[5]

  • Decontaminate Glassware: After use, decontaminate all glassware that has come into contact with this compound by soaking it in a bleach bath (a 1:1 mixture of commercial bleach and water) overnight in a fume hood.[4] This will oxidize the residual thiol and neutralize the odor.

  • Waste Disposal: Dispose of all thiol-containing waste in a designated and clearly labeled waste container.

Visualizing the Oxidation Process and Handling Workflow

To better understand the chemical transformations and the necessary preventative measures, the following diagrams illustrate the oxidation pathway of this compound and a recommended experimental workflow.

OxidationPathway Nonanethiol This compound (R-SH) Disulfide Dinonyl Disulfide (R-S-S-R) Nonanethiol->Disulfide O2 SulfenicAcid Sulfenic Acid (R-SOH) Disulfide->SulfenicAcid O2 SulfinicAcid Sulfinic Acid (R-SO2H) SulfenicAcid->SulfinicAcid [O] SulfonicAcid Sulfonic Acid (R-SO3H) SulfinicAcid->SulfonicAcid [O] ExperimentalWorkflow cluster_prep Solution Preparation cluster_handling Experiment cluster_storage Storage cluster_cleanup Cleanup start Start deoxygenate Deoxygenate Solvent (e.g., Freeze-Pump-Thaw) start->deoxygenate prepare_solution Prepare Thiol Solution under Inert Gas deoxygenate->prepare_solution run_experiment Conduct Experiment (e.g., SAM formation) under Inert Atmosphere prepare_solution->run_experiment store Store Solution (Dark, Cold, Inert Gas) prepare_solution->store decontaminate Decontaminate Glassware (Bleach Bath) run_experiment->decontaminate

References

Technical Support Center: Achieving High-Purity 1-Nonanethiol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1-Nonanethiol for the formation of pure Self-Assembled Monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that can arise during the preparation and characterization of this compound SAMs.

Question: My SAM appears disordered or incomplete when analyzed (e.g., by AFM, ellipsometry, or contact angle goniometry). What are the potential causes and solutions?

Answer: A disordered or incomplete SAM is a common issue that can stem from several sources. The primary culprits are contaminants in the this compound solution, a contaminated substrate, or suboptimal assembly conditions.

Potential Causes & Solutions:

  • Contaminated this compound: Commercially available this compound may contain impurities such as shorter-chain thiols, disulfides (from oxidation), or residual reactants from synthesis. Even small amounts of these contaminants can compete with this compound for binding sites on the substrate, leading to a disordered monolayer.[1]

    • Solution: Purify the this compound before use. Common methods include vacuum distillation to separate by boiling point, or column chromatography. To address disulfide contamination, the thiol can be treated with a reducing agent like TCEP or DTT, followed by purification.

  • Contaminated Substrate: The quality of the SAM is critically dependent on the cleanliness of the gold substrate. Organic residues, dust particles, or an uneven surface will result in defects in the monolayer.

    • Solution: Implement a rigorous substrate cleaning protocol. A common and effective method is cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and ethanol (B145695), and drying under a stream of inert gas (e.g., nitrogen or argon). Extreme caution must be exercised when handling piranha solution.

  • Contaminated Solvent: The solvent used to prepare the thiol solution (typically ethanol) must be of the highest purity. Water content and other impurities can interfere with the self-assembly process.

    • Solution: Use anhydrous, 200-proof ethanol. It is also good practice to degas the solvent to remove dissolved oxygen, which can contribute to the oxidation of the thiol.

  • Suboptimal Assembly Time: While initial monolayer formation is rapid, achieving a well-ordered, crystalline-like SAM requires time for the molecules to rearrange on the surface.[1]

    • Solution: Increase the immersion time. Typical assembly times range from 12 to 48 hours to ensure a highly ordered monolayer.[2]

Question: I am observing inconsistent results between experiments. Why might this be happening?

Answer: Inconsistency in SAM formation often points to environmental factors or subtle variations in protocol execution.

Potential Causes & Solutions:

  • Environmental Contaminants: The presence of airborne contaminants can significantly impact SAM quality. Silanes and poly(dimethylsiloxane) (PDMS) are particularly problematic and can readily contaminate surfaces.[2]

    • Solution: Conduct experiments in a clean environment, such as a dedicated fume hood where silanes and PDMS are not used.

  • Oxygen Exposure: this compound can oxidize to form dinonyl disulfide, especially when exposed to air and light. This disulfide will not form a proper SAM.

    • Solution: Minimize oxygen exposure throughout the process. Use degassed solvents, backfill containers with an inert gas like nitrogen or argon, and store the thiol solution and the assembling SAMs in a dark, oxygen-free environment.[2]

  • Inconsistent Substrate Quality: Variations in the gold-coated substrates, such as differences in roughness or the quality of the adhesion layer (e.g., chromium or titanium), can lead to variability in SAM formation.

    • Solution: Use high-quality, consistent substrates from a reliable vendor. If possible, characterize the bare substrates before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial this compound and why are they problematic?

A1: The most common contaminants are shorter-chain alkanethiols and dinonyl disulfide. Shorter-chain thiols can co-adsorb onto the gold surface and disrupt the packing of the longer this compound chains, leading to a less ordered and less dense monolayer. Dinonyl disulfide, the oxidation product of this compound, does not readily form the gold-thiolate bond necessary for a stable SAM. Other potential impurities can include unreacted starting materials from the synthesis of the thiol.

Q2: How does the purity of this compound affect the final SAM?

A2: The purity of the this compound is critical for forming a high-quality SAM. Even low levels of thiol-containing impurities can compete for adsorption sites on the gold surface, leading to defects, a disordered structure, and altered surface properties (e.g., wettability and thickness).[1]

Q3: What is the recommended solvent and concentration for this compound SAM formation?

A3: The most commonly recommended solvent is high-purity, anhydrous ethanol. A typical concentration for the this compound solution is 1 mM.[1]

Q4: How long should I immerse my gold substrate in the this compound solution?

A4: While a monolayer forms within minutes, achieving a well-ordered, crystalline SAM takes longer. A standard immersion time is 24 to 48 hours.[2] Longer times generally lead to better packing and fewer defects.[2]

Q5: How should I store my this compound and the prepared solutions?

A5: this compound should be stored in a cool, dark place (2-8°C) under an inert atmosphere (nitrogen or argon) to prevent oxidation. Prepared solutions should also be protected from light and oxygen and used as fresh as possible.

Quantitative Data on Contaminant Impact

The presence of contaminants has a quantifiable effect on the composition of the resulting SAM. The following table summarizes Electron Spectroscopy for Chemical Analysis (ESCA) data from a study where SAMs were prepared from a PEG4 thiol solution purposely spiked with thioacetic acid (TAA) as a contaminant. This demonstrates how even small percentages of a thiol-containing impurity in the solution can lead to its significant incorporation into the monolayer.

% TAA in Solution (v/v)% PEG4 Thiol on Surface (by ESCA)% TAA on Surface (by ESCA)
0%100%0%
1%85%15%
10%50%50%

Data adapted from a study on the effects of thiol impurities on SAM formation.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and contaminants with significantly different boiling points.

Materials:

  • This compound (commercial grade)

  • Vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump with a cold trap

  • Manometer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charge the Flask: Add the this compound to the round-bottom flask.

  • Evacuate the System: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure. The boiling point of this compound is 220°C at atmospheric pressure; under vacuum, this will be significantly lower.

  • Heating: Gently heat the flask using the heating mantle.

  • Collect Fractions: Discard the initial distillate (forerun), which may contain more volatile impurities. Collect the main fraction corresponding to the boiling point of this compound at the working pressure.

  • Stop Distillation: Once the main fraction is collected, stop heating and allow the system to cool before slowly reintroducing inert gas to return to atmospheric pressure.

  • Storage: Store the purified this compound under an inert atmosphere in a sealed container at 2-8°C.

Protocol 2: Formation of High-Purity this compound SAMs

This protocol outlines the steps for creating a high-quality SAM on a gold substrate.

Materials:

  • Purified this compound

  • Anhydrous Ethanol (200 proof)

  • Gold-coated substrate

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Ultrapure water

  • Clean glass vials with caps

  • Tweezers

  • Inert gas (Nitrogen or Argon)

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood).

    • Carefully remove the substrate and rinse thoroughly with copious amounts of ultrapure water.

    • Rinse with anhydrous ethanol.

    • Dry the substrate under a gentle stream of nitrogen or argon.

  • Solution Preparation:

    • Prepare a 1 mM solution of purified this compound in anhydrous ethanol. To minimize oxidation, it is recommended to degas the ethanol by bubbling with nitrogen or argon for 15-20 minutes before adding the thiol.

  • Self-Assembly:

    • Place the clean, dry gold substrate in a glass vial.

    • Add the 1 mM this compound solution to the vial, ensuring the substrate is fully submerged.

    • Backfill the vial with inert gas, seal the cap, and wrap with Parafilm®.[2]

    • Allow the self-assembly to proceed for 24-48 hours in a dark, vibration-free environment.[2]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with anhydrous ethanol to remove any physisorbed molecules.

    • Place the rinsed substrate in a vial of fresh ethanol and sonicate for 1-2 minutes to remove any loosely bound thiols.

    • Rinse one final time with ethanol and dry under a gentle stream of inert gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until ready for use.

Visualizations

experimental_workflow cluster_purification This compound Purification cluster_sam_formation SAM Formation purify Purify this compound (e.g., Vacuum Distillation) prepare Prepare 1 mM Thiol Solution in Degassed Ethanol purify->prepare clean Clean Gold Substrate (Piranha Etch) assemble Immerse Substrate (24-48h under N2) clean->assemble prepare->assemble rinse Rinse with Ethanol & Sonicate assemble->rinse dry Dry with N2 rinse->dry end end dry->end High-Purity SAM

Caption: Workflow for preparing high-purity this compound SAMs.

troubleshooting_logic start Problem: Disordered/Incomplete SAM cause1 Contaminated This compound? start->cause1 cause2 Contaminated Substrate? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Solution: Purify Thiol (Distillation/Chromatography) cause1->solution1 Yes solution2 Solution: Improve Substrate Cleaning Protocol cause2->solution2 Yes solution3 Solution: Increase Assembly Time, Use Inert Atmosphere cause3->solution3 Yes

References

Technical Support Center: Optimizing Annealing Temperature for 1-Nonanethiol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-Nonanethiol self-assembled monolayers (SAMs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the thermal annealing process of this compound SAMs on gold substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of thermal annealing for this compound SAMs?

A1: Thermal annealing is a post-deposition treatment used to improve the structural quality and ordering of this compound SAMs. The process provides thermal energy to the adsorbed molecules, allowing them to overcome kinetic barriers, rearrange on the substrate surface, and form a more densely packed and well-ordered monolayer. This optimization can lead to a reduction in defects, such as pinholes and domain boundaries, and an increase in the size of ordered domains.[1][2]

Q2: What is the expected outcome of a successful annealing process?

A2: A successful annealing process should result in a this compound SAM with enhanced structural integrity. This is typically characterized by an increase in the water contact angle, indicating a more hydrophobic and well-ordered surface, and a consistent monolayer thickness. The overall goal is to achieve a uniform, defect-free monolayer with maximized surface coverage and stability.

Q3: At what temperature does this compound begin to desorb from a gold surface?

A3: While the exact desorption temperature can vary based on experimental conditions, studies on similar short-chain alkanethiols provide some guidance. For instance, hexanethiol (C6) SAMs show desorption at temperatures above 340 K (67 °C) in a vacuum.[3][4] Undecanethiol (C11) SAMs have been shown to be stable up to 450 K (177 °C). Given that this compound (C9) falls between these chain lengths, significant desorption is expected to begin at temperatures exceeding 100 °C. It is crucial to optimize the annealing temperature to be high enough to promote ordering but below the point of significant molecular desorption.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thermal annealing of this compound SAMs.

Issue Possible Cause Recommended Solution
No significant change in SAM quality after annealing. Annealing temperature is too low: The thermal energy provided is insufficient to overcome the energy barriers for molecular rearrangement.Gradually increase the annealing temperature in increments of 10-20 °C. Monitor changes in surface characteristics (e.g., contact angle) at each step to identify the optimal temperature.
Annealing time is too short: The duration of the annealing process is not long enough for the molecules to reach a more ordered state.Increase the annealing time. A typical starting point is 30-60 minutes. Longer annealing times at a moderate temperature may be more effective than short times at a high temperature.
Decrease in contact angle or evidence of SAM degradation after annealing. Annealing temperature is too high: The temperature has exceeded the desorption threshold for this compound, leading to the removal of molecules from the surface.Reduce the annealing temperature to below the desorption point. For this compound, it is advisable to stay below 100°C as a starting point.
Oxidation of the SAM: Annealing in the presence of oxygen, especially at elevated temperatures, can lead to the oxidation of the thiol headgroup and degradation of the monolayer.Perform the annealing process in an inert atmosphere, such as a nitrogen or argon-filled glovebox or chamber, to minimize exposure to oxygen.
Inconsistent or non-reproducible results. Inhomogeneous heating: The substrate is not being heated uniformly, leading to variations in the SAM quality across the surface.Ensure the use of a calibrated oven or hotplate with uniform temperature distribution. Consider using a metal block to evenly distribute heat to the substrate.
Contaminants on the substrate or in the thiol solution: Impurities can interfere with the self-assembly and annealing process, leading to defects and variability.Ensure rigorous cleaning of the gold substrate prior to SAM formation. Use high-purity this compound and solvent for the self-assembly process.

Experimental Protocols

Detailed Methodology for this compound SAM Preparation and Annealing

This protocol outlines the key steps for forming and subsequently annealing a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (≥95% purity)

  • Absolute ethanol (B145695) (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Calibrated oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in freshly prepared piranha solution for 10-15 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

    • Immerse the clean, dry gold substrates into the this compound solution.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing:

    • Remove the substrates from the thiol solution.

    • Rinse the SAM-coated substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Thermal Annealing:

    • Place the SAM-coated substrates in a pre-heated, calibrated oven or on a hotplate. It is recommended to perform this step in an inert atmosphere (e.g., nitrogen-purged glovebox) to prevent oxidation.

    • Anneal the substrates at the desired temperature for a specified duration. A good starting point for optimization is to test a range of temperatures from 40 °C to 100 °C for 30-60 minutes.

    • After annealing, allow the substrates to cool down to room temperature slowly within the inert atmosphere to prevent rapid quenching which might introduce defects.

  • Characterization:

    • Characterize the annealed SAMs using appropriate surface analysis techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to evaluate the quality of the monolayer.

Quantitative Data

The following tables summarize the expected impact of annealing temperature on key properties of this compound SAMs based on available literature for similar alkanethiols.

Table 1: Effect of Annealing Temperature on Water Contact Angle

Annealing Temperature (°C)Expected Water Contact Angle (°)Observations
25 (No Annealing)~105 - 110A well-formed but potentially less-ordered monolayer.
40>110Increased ordering and reduced edge defects are expected.[2]
60 - 80>110Further improvement in packing density and order may be observed.
>100DecreasingPotential for molecular desorption leading to a less hydrophobic surface.

Table 2: Effect of Annealing Temperature on SAM Thickness (as measured by Ellipsometry)

Annealing Temperature (°C)Expected Thickness (Å)Observations
25 (No Annealing)~11 - 13Consistent with a fully formed but potentially tilted monolayer.
40 - 80~12 - 14An increase in thickness may be observed due to molecules adopting a more upright orientation in a well-packed lattice.
>100DecreasingA decrease in thickness would indicate molecular desorption from the surface.

Table 3: Effect of Annealing Temperature on Surface Coverage (as measured by XPS)

Annealing Temperature (°C)Expected Sulfur (S 2p) to Gold (Au 4f) RatioObservations
25 (No Annealing)BaselineRepresents the initial surface coverage of the as-formed SAM.
40 - 80Stable or slight increaseA stable or slightly increased ratio suggests a well-retained and possibly more densely packed monolayer.
>100DecreasingA decreasing S/Au ratio is a strong indicator of thiol desorption.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_anneal Thermal Annealing cluster_char Characterization Clean_Substrate Clean Gold Substrate (Piranha Etch) Rinse_Dry Rinse with DI Water & Dry with N2 Clean_Substrate->Rinse_Dry Prepare_Solution Prepare 1 mM This compound in Ethanol Immersion Immerse Substrate (18-24h, RT) Prepare_Solution->Immersion Rinse_Dry_SAM Rinse with Ethanol & Dry with N2 Immersion->Rinse_Dry_SAM Anneal Anneal in Inert Atmosphere (e.g., 40-100 °C, 30-60 min) Rinse_Dry_SAM->Anneal Cool_Down Slow Cooling to RT Anneal->Cool_Down Characterization Surface Analysis (Contact Angle, Ellipsometry, XPS) Cool_Down->Characterization

Caption: Experimental workflow for the preparation and thermal annealing of this compound SAMs.

Troubleshooting_Logic Start Annealing Complete Check_Quality Assess SAM Quality (e.g., Contact Angle) Start->Check_Quality Is_Improved Quality Improved? Check_Quality->Is_Improved Is_Degraded Quality Degraded? Is_Improved->Is_Degraded No Success Optimal Annealing Achieved Is_Improved->Success Yes No_Change No Significant Change Is_Degraded->No_Change No Decrease_Temp Decrease Annealing Temperature Is_Degraded->Decrease_Temp Yes Use_Inert_Atmosphere Use Inert Atmosphere Is_Degraded->Use_Inert_Atmosphere Yes Increase_Temp_Time Increase Annealing Temperature or Time No_Change->Increase_Temp_Time Increase_Temp_Time->Check_Quality Decrease_Temp->Check_Quality Use_Inert_Atmosphere->Check_Quality

Caption: Troubleshooting logic for optimizing the annealing of this compound SAMs.

References

Technical Support Center: 1-Nonanethiol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during the formation of 1-Nonanethiol self-assembled monolayers (SAMs). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key characterization data to help you achieve consistent and high-quality monolayers.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete or No Monolayer Formation

Question: I am not observing the expected changes in surface properties (e.g., hydrophobicity) after immersing my gold substrate in the this compound solution. What could be the cause?

Answer: Incomplete or failed monolayer formation is a common issue that can typically be traced back to a few critical factors:

  • Substrate Contamination: The gold surface must be exceptionally clean for the thiol molecules to adsorb and form a monolayer. Organic residues, dust particles, or other impurities can block the binding sites.[1] A rigorous and consistent cleaning protocol is crucial.

  • Inactive Thiol: The thiol group (-SH) of this compound can oxidize to form disulfides (-S-S-) or other species, especially with prolonged exposure to air and light.[2] These oxidized molecules will not readily bind to the gold surface.

  • Impure Solvent: The solvent used to dissolve the this compound can be a source of contamination. Water or other impurities in the solvent can interfere with the self-assembly process.[1]

Troubleshooting Steps:

  • Verify Substrate Cleanliness: Implement a stringent substrate cleaning procedure immediately before use. A widely used and effective method is cleaning with a piranha solution, followed by thorough rinsing with high-purity water and ethanol (B145695).[1][3]

  • Use Fresh Thiol: Whenever possible, use this compound from a fresh, unopened container. If oxidation is suspected, consider using a fresh batch of the chemical.

  • Ensure Solvent Purity: Use anhydrous, high-purity ethanol (200 proof) or another appropriate solvent for the thiol solution.[1]

Issue 2: Disordered or Patchy Monolayer

Question: My characterization results (e.g., AFM, contact angle) suggest that my this compound SAM is not well-ordered and has defects. How can I improve the quality of my monolayer?

Answer: A disordered or patchy monolayer can result from suboptimal process parameters. The key is to provide the molecules with the right conditions and sufficient time to arrange into a densely packed, ordered structure.

  • Suboptimal Immersion Time: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered monolayer is a slower process that can take several hours.[1][4]

  • Incorrect Thiol Concentration: The concentration of the this compound solution plays a significant role in the packing density of the SAM.[1] Concentrations that are too low may result in incomplete coverage, while concentrations that are too high can sometimes lead to the formation of multilayers or aggregates.

  • Solvent Effects: The choice of solvent can influence the solubility of the thiol and the interactions between molecules during the self-assembly process.[1]

  • Environmental Factors: Temperature fluctuations and airborne contaminants during incubation can disrupt the ordering of the monolayer.[2]

Troubleshooting Steps:

  • Optimize Immersion Time: For this compound, typical incubation times range from 12 to 48 hours to achieve a well-ordered monolayer.[1] Consider performing a time-course experiment to determine the optimal immersion time for your specific setup.

  • Vary Thiol Concentration: A standard concentration for alkanethiol SAM formation is in the range of 1 to 5 mM. It is advisable to test a few concentrations within this range (e.g., 1 mM, 2 mM, 5 mM) to find the ideal condition for your application.

  • Maintain a Stable Environment: Incubate the substrates in a clean, vibration-free environment with a stable temperature. Room temperature is generally sufficient.[1]

Experimental Protocols

Protocol 1: Gold Substrate Cleaning

A pristine gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates

  • Acetone (B3395972) (ACS grade or higher)

  • Isopropanol (B130326) (ACS grade or higher)

  • Absolute Ethanol (200 proof)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.

  • Beakers

  • Tweezers

  • Sonicator

  • Nitrogen or Argon gas source

Procedure:

  • Place the gold substrates in a beaker and sonicate in acetone for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate in isopropanol for 15 minutes.

  • Rinse thoroughly with DI water.

  • Immerse the substrates in freshly prepared piranha solution for 5-10 minutes.[5][6]

  • Carefully remove the substrates and rinse copiously with DI water, followed by a final rinse with absolute ethanol.[5][6]

  • Dry the substrates under a gentle stream of nitrogen or argon gas.[2]

  • Use the cleaned substrates immediately for SAM formation to prevent recontamination.[7]

Protocol 2: this compound SAM Formation (Solution Deposition)

Materials:

  • Clean, dry gold substrates

  • This compound

  • Absolute Ethanol (200 proof)

  • Glass vials or a petri dish

  • Micropipette

  • Tweezers

  • Nitrogen or Argon gas source

Procedure:

  • Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean glass vial. For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate amount of this compound in 10 mL of absolute ethanol.

  • (Optional but recommended) Sonicate the solution for a few minutes to ensure the thiol is fully dissolved.

  • Place the clean, dry gold substrates in a suitable container (e.g., petri dish, individual vials).

  • Completely immerse the substrates in the this compound solution.

  • (Optional but recommended) To minimize oxidation, purge the container with nitrogen or argon gas before sealing.

  • Incubate for 12-48 hours at room temperature in a clean, stable environment.[1]

  • After incubation, remove the substrates from the solution with clean tweezers.

  • Rinse the SAM-coated substrates thoroughly with fresh absolute ethanol to remove any physisorbed molecules.[2]

  • Dry the substrates under a gentle stream of nitrogen or argon gas.[2]

  • The SAM-modified substrates are now ready for characterization and use.

Data Presentation

Table 1: Typical Parameters for this compound SAM Formation

ParameterRecommended RangeNotes
Thiol Concentration 1 - 5 mMHigher concentrations do not necessarily lead to better-ordered monolayers.
Solvent Absolute Ethanol (200 proof)High purity is critical to avoid contamination.
Immersion Time 12 - 48 hoursLonger times generally result in better monolayer packing and ordering.[1]
Temperature Room TemperatureA stable temperature is important for consistent results.[1]

Table 2: Expected Characterization Results for High-Quality this compound SAMs

Characterization TechniqueExpected ResultsSignificance
Contact Angle Goniometry (Water) Advancing: ~105-110°Indicates a hydrophobic surface, consistent with a well-packed methyl-terminated monolayer.
Ellipsometry ~1.2 - 1.5 nmProvides the thickness of the monolayer. The theoretical length of a fully extended this compound molecule is slightly longer; the measured thickness reflects the tilt angle of the molecules on the surface.
X-ray Photoelectron Spectroscopy (XPS) Presence of C, S, and Au signals. S 2p peak at ~162 eV.Confirms the elemental composition and the formation of a gold-thiolate bond.[8]
Atomic Force Microscopy (AFM) Low RMS roughness (~0.2 - 0.5 nm).Visualizes a smooth and uniform surface, characteristic of a well-formed SAM.[9]

Visualizations

Troubleshooting_Workflow start Inconsistent SAM Results issue Identify Primary Issue start->issue incomplete Incomplete or No Monolayer issue->incomplete Low Hydrophobicity disordered Disordered or Patchy Monolayer issue->disordered High Defect Density check_substrate Verify Substrate Cleanliness incomplete->check_substrate check_thiol Check Thiol Quality (Freshness) incomplete->check_thiol check_solvent Ensure Solvent Purity incomplete->check_solvent optimize_time Optimize Immersion Time (12-48h) disordered->optimize_time optimize_conc Vary Thiol Concentration (1-5 mM) disordered->optimize_conc control_env Control Environment (Temp., Cleanliness) disordered->control_env solution1 Implement Rigorous Cleaning Protocol check_substrate->solution1 solution2 Use Fresh Thiol & Solvent check_thiol->solution2 check_solvent->solution2 solution3 Perform Time-Course & Concentration Experiments optimize_time->solution3 optimize_conc->solution3 solution4 Maintain Stable & Clean Incubation Conditions control_env->solution4 end Consistent, High-Quality SAM solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for inconsistent this compound SAMs.

SAM_Preparation_Workflow cluster_cleaning Substrate Cleaning cluster_sam_formation SAM Formation clean1 Sonicate in Acetone clean2 Rinse with DI Water clean1->clean2 clean3 Sonicate in Isopropanol clean2->clean3 clean4 Rinse with DI Water clean3->clean4 clean5 Piranha Clean (5-10 min) clean4->clean5 clean6 Rinse with DI Water & Ethanol clean5->clean6 clean7 Dry with N2/Ar clean6->clean7 prep_sol Prepare 1-5 mM this compound in Ethanol clean7->prep_sol immerse Immerse Clean Substrate prep_sol->immerse incubate Incubate (12-48h) immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with N2/Ar rinse->dry characterize Characterize SAM dry->characterize

Caption: Experimental workflow for SAM preparation.

References

Technical Support Center: 1-Nonanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of substrate roughness on the quality of 1-Nonanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: How does substrate roughness fundamentally affect the quality of a this compound SAM?

A1: Substrate roughness plays a critical role in the formation and final structure of a this compound SAM. Highly rough surfaces can disrupt the lateral packing of the alkanethiol molecules, leading to a disordered monolayer with a higher density of defects such as pinholes and domain boundaries. In contrast, smoother substrates, particularly those with a dominant (111) crystallographic orientation for gold, promote the formation of well-ordered, densely packed monolayers. Essentially, flatter substrates provide a more uniform template for the self-assembly process.

Q2: What is the maximum substrate roughness (in terms of RMS roughness) that is acceptable for forming a high-quality this compound SAM?

A2: While there is no absolute cutoff, a general guideline is that an RMS roughness of less than 1 nm is desirable for achieving a well-ordered monolayer. Studies on similar alkanethiols have shown that the odd-even effect in wetting properties, an indicator of molecular order, begins to decay significantly as the RMS roughness approaches 1 nm and is often not observable on surfaces with RMS roughness greater than 1 nm.[1] For applications requiring very high-quality SAMs with minimal defects, ultra-flat substrates with an RMS roughness of less than 0.5 nm are recommended.[1]

Q3: Will a rougher substrate lead to a more hydrophobic surface after modification with this compound?

A3: Not necessarily in a predictable way that indicates good monolayer quality. While creating a rough surface can amplify the existing wetting properties of a material (a phenomenon known as the Wenzel effect), for SAMs, increased roughness often correlates with a more disordered monolayer. This disorder can expose the underlying substrate or create defects that disrupt the uniform presentation of the methyl (-CH3) tail groups of the this compound, potentially leading to a less hydrophobic surface than what would be achieved on a smooth, well-ordered monolayer. A very high contact angle on a rough surface might be due to the topography rather than the intrinsic quality of the SAM.

Q4: Can I compensate for a rough substrate by extending the immersion time in the this compound solution?

A4: While longer immersion times (typically 18-24 hours) are generally recommended to ensure complete monolayer formation and allow for molecular reorganization into a more ordered state, this cannot fully compensate for a highly rough substrate.[2] The topographical constraints of a rough surface will still impede the formation of large, well-ordered domains. While extended immersion may help to passivate the surface more completely, the resulting monolayer will likely still possess a higher defect density compared to one formed on a smooth substrate.

Troubleshooting Guide

Issue: Inconsistent or patchy this compound monolayer formation on my substrates.

Possible Cause Suggested Solution
High Substrate Roughness Characterize your substrate roughness using Atomic Force Microscopy (AFM). If the RMS roughness is greater than 1-2 nm, consider using smoother substrates. Template-stripped gold or gold evaporated on mica are common choices for achieving ultra-flat surfaces.
Substrate Contamination Even on smooth substrates, organic or particulate contaminants can inhibit SAM formation. Implement a rigorous cleaning protocol before deposition. A common method for gold substrates is a piranha solution wash (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
Oxidized Thiol This compound can oxidize over time, especially when exposed to air, forming disulfides that do not readily form SAMs. Use fresh this compound from a reputable supplier. Consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Contaminated Solvent The solvent used for the this compound solution (typically ethanol) must be of high purity. Traces of water or other impurities can interfere with the self-assembly process. Use absolute, 200-proof ethanol.

Issue: Low water contact angle on my this compound modified surface, suggesting poor hydrophobicity.

Possible Cause Suggested Solution
Disordered Monolayer due to Roughness As mentioned, a rough substrate can lead to a disordered monolayer where the hydrocarbon chains are not densely packed and upright. This exposes more of the alkyl chain and potentially the underlying substrate, reducing hydrophobicity. Use smoother substrates to improve molecular ordering.
Incomplete Monolayer Formation Ensure a sufficient concentration of this compound in the solution (typically 1-10 mM) and an adequate immersion time (18-24 hours) to allow for a complete and well-ordered monolayer to form.
Surface Contamination Post-Deposition After rinsing and drying, the SAM-coated surface can become contaminated from the atmosphere. Store your prepared substrates in a clean, dry environment, such as a desiccator, and use them as soon as possible after preparation.

Quantitative Data Summary

The following table summarizes the expected trend in this compound monolayer quality as a function of substrate roughness, based on data from various studies on alkanethiol SAMs.

Substrate RMS Roughness (nm)Expected Water Contact Angle (°)Estimated Monolayer Thickness (Å)Predominant Monolayer Quality
< 0.5110 - 115~12 - 14Well-ordered, densely packed, low defect density
0.5 - 1.0105 - 110~11 - 13Moderately ordered, some domain boundaries
1.0 - 2.095 - 105~10 - 12Disordered, higher density of pinholes and defects
> 2.0< 95< 10Highly disordered, incomplete coverage

Note: The values presented are synthesized from typical results for long-chain alkanethiols on gold and should be considered as general trends. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates with Controlled Roughness
  • Substrate Selection: Begin with silicon wafers with a thin adhesion layer of titanium or chromium (5-10 nm).

  • Gold Deposition: Deposit a 100-200 nm layer of gold via electron-beam evaporation or thermal evaporation.

  • To Achieve Ultra-Smooth Surfaces (RMS < 0.5 nm):

    • Template-Stripping: Glue the freshly deposited gold surface to a glass slide using epoxy. After the epoxy cures, mechanically cleave the silicon wafer, exposing an ultra-flat gold surface that was in contact with the smooth silicon.

  • To Achieve Moderately Rough Surfaces (RMS 1-5 nm):

    • Vary the deposition rate during evaporation. Higher deposition rates tend to produce rougher surfaces.

    • Alternatively, use as-deposited gold on silicon without template stripping.

  • Characterization: Characterize the roughness of the prepared substrates using Atomic Force Microscopy (AFM) before proceeding with SAM deposition.

Protocol 2: this compound SAM Deposition
  • Substrate Cleaning:

    • Immediately before use, clean the gold substrates. A common procedure is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required when handling piranha solution.

    • Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.

    • Dry the substrates under a stream of dry, high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. Use a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the this compound solution.

    • To minimize oxidation, it is recommended to purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[2]

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse them thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates again under a stream of dry nitrogen.

  • Characterization:

    • The quality of the resulting SAM can be characterized by contact angle goniometry (to measure the water contact angle), ellipsometry (to measure the thickness), and AFM (to visualize the surface morphology and defect density).

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_selection Substrate Selection (e.g., Si/Ti/Au) gold_deposition Gold Deposition (e.g., Evaporation) sub_selection->gold_deposition roughness_control Roughness Control (e.g., Template Stripping) gold_deposition->roughness_control sub_cleaning Substrate Cleaning (e.g., Piranha Solution) roughness_control->sub_cleaning solution_prep Prepare this compound Solution (1 mM in Ethanol) sub_cleaning->solution_prep immersion Immerse Substrate (18-24 hours) solution_prep->immersion rinsing Rinse with Ethanol immersion->rinsing drying Dry with Nitrogen rinsing->drying afm AFM (Roughness, Defects) drying->afm contact_angle Contact Angle (Hydrophobicity) drying->contact_angle ellipsometry Ellipsometry (Thickness) drying->ellipsometry

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

Troubleshooting_Logic cluster_investigate Initial Investigation cluster_solution Potential Solutions start Poor SAM Quality (e.g., Low Contact Angle, Inconsistent Coverage) check_roughness Characterize Substrate Roughness (AFM) start->check_roughness check_cleanliness Verify Substrate Cleanliness start->check_cleanliness check_reagents Check Reagent Quality (Thiol, Solvent) start->check_reagents use_smoother Use Smoother Substrate (e.g., Template-Stripped Au) check_roughness->use_smoother If RMS > 1 nm improve_cleaning Implement Rigorous Cleaning Protocol check_cleanliness->improve_cleaning If Contamination is Suspected use_fresh Use Fresh, High-Purity Reagents check_reagents->use_fresh If Reagents are Old or Low Purity optimize_deposition Optimize Deposition (Time, Concentration) use_smoother->optimize_deposition improve_cleaning->optimize_deposition use_fresh->optimize_deposition end High-Quality SAM optimize_deposition->end Re-evaluate SAM Quality

Caption: Troubleshooting decision tree for poor quality this compound SAMs.

References

Controlling the domain size in 1-Nonanethiol monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nonanethiol self-assembled monolayers (SAMs). Our goal is to help you effectively control the domain size and quality of your monolayers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the domain size of this compound monolayers?

A1: The final domain size of a this compound self-assembled monolayer is influenced by a combination of factors during the preparation process. These include the concentration of the this compound solution, the duration of substrate immersion (deposition time), the temperature of the solution during deposition, the choice of solvent, the cleanliness and atomic flatness of the substrate, and any post-deposition annealing steps.

Q2: What is the typical procedure for forming a this compound SAM?

A2: A common method involves immersing a clean, flame-annealed Au(111) substrate into a dilute solution of this compound, typically around 1 mM in ethanol (B145695).[1] The immersion is usually carried out at room temperature for a period ranging from several minutes to 24 hours.[1][2] Following immersion, the substrate is thoroughly rinsed with the solvent (e.g., ethanol or methanol) to remove non-chemisorbed molecules and then dried under a stream of inert gas like nitrogen.[2]

Q3: How does the concentration of the this compound solution affect domain size?

A3: The concentration of the alkanethiol solution is a critical parameter. While excessively low concentrations can lead to incomplete monolayer formation, studies on similar alkanethiols suggest that the initial growth rate and surface coverage are dependent on the ligand concentration.[2][3] For mixed-alkanethiol SAMs, an optimal surface coverage is achieved at a concentration about 1.2–1.5 times the minimum concentration required for full coverage.[2][3]

Q4: What is the effect of deposition time on the ordering and domain size of the monolayer?

A4: The formation of a well-ordered monolayer is a time-dependent process. Initially, at very short immersion times (seconds to minutes), a disordered, low-density phase of this compound molecules lying flat on the surface is often observed.[4] Over time (minutes to hours), these molecules transition to a standing-up configuration, forming small ordered domains that gradually merge into larger ones.[5] Longer immersion times generally lead to more ordered monolayers with larger domain sizes.[5]

Q5: Can temperature be used to control domain size?

A5: Yes, both the deposition temperature and post-deposition annealing temperature can significantly impact domain size. For decanethiol, a similar alkanethiol, it has been shown that higher solution temperatures during deposition result in larger and more well-ordered domains.[6] Furthermore, thermal annealing of the completed monolayer (e.g., at 350 K or approximately 77°C) can heal defects and promote the coalescence of smaller domains into larger ones.[1][7]

Q6: Which solvents are recommended for preparing this compound SAMs?

A6: Ethanol is the most commonly used solvent for preparing alkanethiol SAMs due to its ability to dissolve the thiol and its suitable polarity.[1][2] However, the choice of solvent can influence the quality and packing of the monolayer. For instance, in studies with dodecanethiol, highly dense and well-ordered SAMs were prepared from an ethanol-water mixture or even neat dodecanethiol liquid. The properties of the solvent, such as polarity and molecular diameter, can affect the resulting monolayer structure.

Troubleshooting Guide

Problem 1: My this compound monolayer appears disordered with small domain sizes.

Possible Cause Suggested Solution
Insufficient Deposition TimeIncrease the immersion time of the substrate in the this compound solution. An overnight immersion (12-24 hours) is often sufficient to achieve a well-ordered monolayer.[2]
Suboptimal Deposition TemperaturePrepare the SAM at a slightly elevated temperature (e.g., 60°C).[2][6] This can provide the molecules with enough thermal energy to arrange into more stable, larger domains.[6]
Impure Solvent or ThiolUse high-purity this compound and anhydrous, high-purity solvent (e.g., ethanol). Impurities can disrupt the self-assembly process and introduce defects.
Contaminated or Rough SubstrateEnsure the gold substrate is atomically flat and thoroughly cleaned before use. A common and effective method is flame annealing of Au(111) on mica substrates.[1][2]

Problem 2: I am observing a high density of defects and vacancy islands in my monolayer.

Possible Cause Suggested Solution
Rapid Initial AdsorptionConsider using a more dilute solution of this compound to slow down the initial adsorption kinetics, which may allow for more ordered island growth from the outset.
Incomplete Monolayer ReorganizationImplement a post-deposition thermal annealing step. Heating the prepared monolayer in a clean, inert environment (e.g., under vacuum or nitrogen) at a moderate temperature (e.g., 70-80°C) can facilitate the removal of defects and the merging of domains.[1][7]
Solvent Trapped in the MonolayerAfter deposition, ensure a thorough rinsing step with fresh, pure solvent to remove any physisorbed molecules and trapped solvent that can create defects.[2]

Quantitative Data Summary

The following table summarizes the influence of various experimental parameters on the domain size of alkanethiol monolayers. Note that much of the specific quantitative data comes from studies on alkanethiols similar to this compound, and thus should be considered as a strong guideline.

ParameterConditionEffect on Domain SizeReference Alkanethiol
Deposition Temperature Higher Temperature (e.g., 60-78°C)Larger, more ordered domainsDecanethiol
Thermal Annealing Post-deposition at ~77°C (350 K)Increased domain size, fewer defectsGeneral Alkanethiols
Deposition Time Longer Immersion (hours to days)Larger, more ordered domainsHexanethiol
Thiol Concentration Optimal (e.g., ~1.2-1.5x min. for full coverage)Improved surface coverageMixed Alkanethiols

Experimental Protocols

1. Substrate Preparation: Flame Annealing of Au(111) on Mica

  • Hold the Au(111)-on-mica substrate with stainless steel tweezers.

  • Pass the substrate through the outer cone of a butane (B89635) or hydrogen flame for approximately 1-2 minutes until it glows a faint orange-red.

  • Immediately quench the hot substrate in a beaker of high-purity ethanol.

  • The substrate is now ready for immersion into the this compound solution.

2. Preparation of this compound Monolayer

  • Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.

  • Place the freshly flame-annealed Au(111) substrate in the solution.

  • Allow the substrate to incubate at the desired temperature (e.g., room temperature or 60°C) for the chosen duration (e.g., 1 to 24 hours).[2]

  • After incubation, remove the substrate from the solution.

  • Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.[2]

  • Dry the substrate under a gentle stream of dry nitrogen gas.[2]

3. Post-Deposition Thermal Annealing

  • Place the prepared this compound monolayer on a temperature-controlled stage within a vacuum chamber or an inert atmosphere glovebox.

  • Increase the temperature to the desired annealing temperature (e.g., 77°C / 350 K).[1]

  • Hold the temperature for a specified duration (e.g., 1-2 hours).

  • Slowly cool the substrate back down to room temperature before removal.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing (Optional) cluster_params Controlling Parameters Au_substrate Au(111) Substrate Flame_anneal Flame Annealing Au_substrate->Flame_anneal Clean_Au Clean, Atomically Flat Au Surface Flame_anneal->Clean_Au Immersion Immersion Clean_Au->Immersion Thiol_solution This compound Solution Thiol_solution->Immersion Rinse_Dry Rinse & Dry Immersion->Rinse_Dry Initial_SAM Initial Monolayer Rinse_Dry->Initial_SAM Thermal_Annealing Thermal Annealing Initial_SAM->Thermal_Annealing Final_SAM Large Domain Monolayer Thermal_Annealing->Final_SAM Concentration Concentration Concentration->Thiol_solution Time Time Time->Immersion Temperature Temperature Temperature->Immersion Solvent Solvent Solvent->Thiol_solution

Caption: Experimental workflow for controlling this compound monolayer domain size.

logical_relationship cluster_input Input Parameters cluster_output Monolayer Properties Deposition_Time Deposition Time Domain_Size Domain Size Deposition_Time->Domain_Size Increases Order Molecular Order Deposition_Time->Order Increases Deposition_Temp Deposition Temperature Deposition_Temp->Domain_Size Increases Deposition_Temp->Order Increases Annealing Thermal Annealing Annealing->Domain_Size Increases Defect_Density Defect Density Annealing->Defect_Density Decreases Concentration Thiol Concentration Concentration->Order Optimizes Domain_Size->Defect_Density Inversely Correlated Order->Defect_Density Inversely Correlated

Caption: Relationship between key parameters and monolayer properties.

References

Technical Support Center: Desorption of 1-Nonanethiol from Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the desorption of 1-nonanethiol self-assembled monolayers (SAMs) from gold surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for desorbing this compound from a gold surface? There are three primary methods used to induce the desorption of this compound and other alkanethiols from gold surfaces:

  • Thermal Desorption: Involves heating the substrate to provide sufficient thermal energy to break the gold-thiolate bond.[1] This is often performed under ultra-high vacuum (UHV) conditions to prevent oxidation and contamination.

  • Electrochemical Desorption: This method applies a negative potential to the gold substrate in an electrolyte solution, leading to the reductive desorption of the thiolate monolayer.[2][3]

  • Solvent-Induced Desorption: Involves immersing the SAM-coated substrate in a specific solvent or solvent mixture that can displace the thiol ligands.[4][5]

Q2: How can I verify that the this compound has been successfully desorbed? Successful desorption can be confirmed using various surface-sensitive analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the removal of sulfur and carbon species from the surface.[6][7]

  • Contact Angle Goniometry: A clean gold surface is hydrophilic, while a this compound SAM is hydrophobic. A significant decrease in the water contact angle indicates desorption.[8]

  • Scanning Tunneling Microscopy (STM): Allows for direct visualization of the gold surface to confirm the removal of the ordered monolayer structure.[1][9]

  • Thermal Desorption Spectroscopy (TDS): Can be used to characterize the thermal stability and desorption kinetics of the monolayer.[10]

Q3: How stable is a this compound SAM under ambient laboratory conditions? While considered relatively robust, alkanethiol SAMs on gold can degrade over time in ambient conditions. The gold-thiolate bond is susceptible to oxidation, especially in the presence of light and oxygen, which can lead to a deterioration of the monolayer structure or even spontaneous desorption.[11] For long-term stability, samples should be stored in a clean, dark, and inert environment.

Troubleshooting Guide

This guide addresses common issues encountered during the desorption of this compound SAMs.

Issue 1: Incomplete or Partial Desorption

Q: I have attempted to desorb the this compound monolayer, but characterization (XPS, contact angle) shows it is still present. What went wrong? A: Incomplete desorption is a common issue that can stem from several factors related to your chosen method.

  • For Thermal Desorption: The temperature may have been too low or the heating duration too short. Alkanethiols can desorb as disulfides around 400 K (127°C) and as intact molecules at higher temperatures around 500 K (227°C).[10][12] Temperatures exceeding 200°C are often cited for effective removal.[1]

  • For Electrochemical Desorption: The applied potential may not have been sufficiently negative to initiate the reductive desorption process. The specific potential depends on the electrolyte and the structure of the monolayer.[2][9] Additionally, the choice of electrolyte is crucial as it facilitates the process and helps solvate the desorbed molecules.[9]

  • For Solvent-Induced Desorption: The chosen solvent may not be effective. The efficiency of solvent exchange depends on the ability of the new solvent to displace the thiol. For example, exchanging ethanol (B145695) with tetrahydrofuran (B95107) (THF) has been shown to effectively remove dodecanethiol ligands from gold nanoparticles.[4][5]

Issue 2: Surface Contamination After Desorption

Q: After the desorption procedure, my gold surface shows signs of contamination. What is the source? A: Post-desorption contamination can originate from several sources:

  • Solvent Impurities: The solvents used for desorption or rinsing may contain impurities that adsorb onto the clean, high-energy gold surface. Always use high-purity or spectroscopy-grade solvents.

  • Atmospheric Contaminants: A freshly cleaned gold surface is highly reactive and can quickly adsorb contaminants from the ambient air. It is best to perform post-desorption analysis immediately or store the sample under an inert atmosphere (e.g., nitrogen or argon).

  • Thiol Readsorption: In electrochemical or solvent-based methods, desorbed thiolates can sometimes readsorb onto the surface if not thoroughly rinsed away.[2][13] A subsequent rinsing step is critical to wash away the desorbed molecules.[9]

Issue 3: Lack of Reproducibility in Desorption Experiments

Q: My desorption results are inconsistent from one experiment to the next. How can I improve reproducibility? A: Inconsistent results often point to variations in procedural parameters. To improve reproducibility, focus on standardizing your entire workflow.

  • Standardize SAM Formation: Ensure the initial this compound monolayer is consistent. Use the same thiol concentration, solvent, immersion time (typically 12-24 hours), and temperature for every sample.[14][15] The purity of the this compound is also critical for forming a well-ordered monolayer.[14]

  • Control Substrate Quality: Use a consistent and rigorous cleaning protocol for the gold substrate before SAM formation. Methods like piranha solution cleaning or oxygen plasma treatment are effective.[16]

  • Precisely Control Desorption Parameters:

    • Thermal: Use a programmable temperature controller with a calibrated thermocouple to ensure accurate and repeatable heating ramps and hold times.

    • Electrochemical: Use a reliable potentiostat and ensure the reference and counter electrodes are stable. Prepare fresh electrolyte for each experiment.

    • Solvent: Precisely control the solvent composition, temperature, and immersion time.

The following workflow diagram illustrates a standardized process for achieving reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Substrate Gold Substrate Clean Standardized Cleaning (e.g., Piranha, O2 Plasma) Substrate->Clean SAM_Form SAM Formation (Controlled Time, Temp, Conc.) Clean->SAM_Form Char1 Initial Characterization (XPS, Contact Angle) SAM_Form->Char1 Desorb Desorption Process (Thermal, Electrochemical, or Solvent) Char1->Desorb Rinse Thorough Rinsing & Drying (N2 Stream) Desorb->Rinse Char2 Final Characterization (XPS, STM, etc.) Rinse->Char2 Data Data Analysis & Comparison Char2->Data G Start Problem: Inconsistent or Failed Desorption Check_SAM Was the initial SAM well-formed and clean? Start->Check_SAM Check_Params Are desorption parameters correct and controlled? Check_SAM->Check_Params Yes Fix_SAM Action: Review SAM formation protocol. Use high-purity thiol. Ensure substrate is clean. Check_SAM->Fix_SAM No Check_Method Is the chosen desorption method appropriate? Check_Params->Check_Method Yes Fix_Params Action: Verify temperature, potential, solvent choice, and duration. Check_Params->Fix_Params No Fix_Method Action: Consider an alternative method (e.g., switch from thermal to electrochemical). Check_Method->Fix_Method No Success Success: Complete & Reproducible Desorption Check_Method->Success Yes Fix_SAM->Start Fix_Params->Start Fix_Method->Start

References

Technical Support Center: 1-Nonanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nonanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound SAMs?

A1: The stability of this compound SAMs is influenced by a combination of environmental and intrinsic factors. Key environmental factors include the surrounding medium (solvent, electrolyte), temperature, pH, and exposure to oxygen, ozone, and light.[1][2] Intrinsic factors relate to the quality of the SAM itself, such as the presence of defects, the length of the alkyl chain, and intermolecular interactions.[3][4] Longer alkyl chains, like in this compound, generally lead to more stable SAMs due to increased van der Waals interactions between the chains.[4][5]

Q2: How does the substrate (e.g., gold, platinum, copper) affect the electrochemical stability of the monolayer?

A2: The choice of substrate significantly impacts the electrochemical stability of the SAM. For reductive stability, the trend is generally Au < Pt < Cu. This is influenced by the binding strength of sulfur to the metal and competitive adsorption of hydrogen.[3][4][6] For oxidative stability, the trend is Cu < Pt < Au, which is consistent with the propensity of the metal surface to form oxides.[3][4][6]

Q3: What is the expected thermal stability of a this compound SAM on gold?

A3: Alkanethiol SAMs on gold are generally stable in a vacuum up to about 100°C.[7] However, even at this temperature, surface-phase transitions can occur, leading to a decrease in packing density.[7] Thermal desorption studies have identified different desorption regimes: desorption of disulfides around 127°C (400 K), desorption of intact and fragmented molecules around 227°C (500 K), and desorption of gold-containing molecules around 427°C (700 K).[8]

Q4: My this compound SAM appears to be degrading under ambient laboratory conditions. What could be the cause?

A4: Degradation under ambient conditions is often due to oxidation of the gold-thiolate bond.[1][9] Exposure to air, and particularly ozone, can rapidly oxidize the sulfur headgroup to sulfinate and sulfonate species.[1] This oxidation can be exacerbated by the presence of light.[1] Storing samples in a limited-air environment, such as a capped vial, can significantly reduce this degradation.[1]

Q5: Can I use this compound SAMs in aqueous or biological media for extended periods?

A5: The long-term stability of alkanethiol SAMs in aqueous and biological media can be a challenge.[10][11] Prolonged storage in solutions like phosphate-buffered saline (PBS) can lead to desorption of the alkanethiol molecules.[11] The presence of biomolecules can also affect the integrity of the monolayer. The stability in these environments is also dependent on the quality of the underlying gold substrate.[10]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Poorly formed or disordered monolayer Impure this compoundUse high-purity (≥99%) this compound to avoid competition for surface sites from thiol-containing impurities.[5]
Contaminated substrateEnsure the substrate is thoroughly cleaned before SAM deposition. A common procedure involves cleaning with a piranha solution followed by rinsing with deionized water and ethanol (B145695).
Insufficient incubation timeAllow for an incubation time of at least 12-24 hours to ensure the monolayer is well-ordered.[5]
Rapid degradation of the monolayer in air Oxidation by atmospheric componentsMinimize exposure to ambient air and light. Store samples in a dark, low-oxygen environment (e.g., a desiccator or a vial purged with an inert gas like nitrogen or argon).[1]
Presence of ozoneBe aware of potential ozone sources in the laboratory (e.g., UV lamps, certain electronic equipment) and minimize the sample's proximity to them.[1]
Instability during electrochemical experiments Exceeding the stable potential windowOperate within the stable potential window for the specific substrate and pH. For gold, this is typically between -0.6 V and +1.0 V vs. SHE.[3]
pH of the electrolyteThe stable potential window is pH-dependent. The reductive and oxidative potential limits both vary linearly with pH.[3][4]
Defects in the monolayerA high density of defects can decrease electrochemical stability. Ensure a well-ordered monolayer is formed by following best practices for preparation.[3][4]
Desorption of the monolayer in solution Weak intermolecular forcesFor applications requiring high stability, consider using alkanethiols with longer alkyl chains to increase van der Waals interactions.
Aggressive solvent conditionsFor cleaning or processing, avoid prolonged exposure to hot or highly basic solutions, which can strip the monolayer.[7]

Experimental Protocols

Protocol 1: Gold Substrate Cleaning
  • Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

    • Always add the H₂O₂ slowly to the H₂SO₄. The reaction is highly exothermic.

  • Cleaning Procedure:

    • Immerse the gold substrate in the piranha solution for 10-15 minutes.

    • Remove the substrate using Teflon tweezers and rinse it thoroughly with copious amounts of deionized water.

  • Final Rinse and Dry:

    • Rinse the substrate with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Use Immediately:

    • Use the cleaned substrate immediately for SAM deposition to prevent recontamination.

Protocol 2: this compound SAM Deposition
  • Prepare Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol.[5]

  • Immersion:

    • Place the freshly cleaned gold substrate in the thiol solution. Ensure the entire surface is submerged.

  • Incubation:

    • Cover the container to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.[5]

  • Rinsing:

    • After incubation, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

  • Drying:

    • Dry the substrate with a gentle stream of high-purity nitrogen gas.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_characterization Characterization A Gold Substrate B Piranha Clean (H2SO4/H2O2) A->B C DI Water Rinse B->C D Ethanol Rinse C->D E Nitrogen Dry D->E G Immerse Substrate (12-24h) E->G F Prepare 1mM this compound in Ethanol F->G H Ethanol Rinse I Nitrogen Dry J Characterize SAM (e.g., Contact Angle, XPS, Ellipsometry) I->J

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

troubleshooting_workflow start SAM Stability Issue Observed env_check Check Environment start->env_check solution In Solution? start->solution electrochem Electrochemical? start->electrochem ambient Ambient Conditions? env_check->ambient Yes prep_check Review Preparation Protocol env_check->prep_check No oxidation Probable Oxidation - Minimize air/light exposure - Store in inert environment ambient->oxidation desorption Probable Desorption - Check solvent compatibility - Verify temperature solution->desorption potential Potential Window Exceeded? - Verify potential limits - Check pH electrochem->potential purity Thiol Purity? (>99%) prep_check->purity cleaning Substrate Cleaning? (Piranha, Rinses) prep_check->cleaning incubation Incubation Time? (12-24h) prep_check->incubation

Caption: A logical flowchart for troubleshooting common this compound SAM defects.

References

Common impurities in 1-Nonanethiol and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Nonanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most prevalent impurities in this compound arise from its synthesis and storage. These can be broadly categorized as:

  • Oxidation Products: The most common impurity is dinonyl disulfide ((C₉H₁₉S)₂), which forms readily upon exposure of this compound to air.

  • Synthesis-Related Impurities: Depending on the synthetic route, these can include:

    • Unreacted starting materials (e.g., 1-nonanol, 1-bromononane).

    • Byproducts from the thiol formation step (e.g., thioacetic acid if used in the synthesis).

  • Alkanethiols of Varying Chain Lengths: Shorter or longer-chain alkanethiols (e.g., 1-octanethiol, 1-decanethiol) may be present as minor impurities.

Q2: How can I prevent the oxidation of this compound to dinonyl disulfide?

A2: To minimize oxidation, proper storage and handling are crucial.[1] Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a cool temperature (2-8°C is often recommended).[1] Avoid repeated exposure to air. When handling, use techniques that minimize air contact, such as using a syringe to withdraw the liquid under an inert gas blanket.

Q3: What are the signs of degraded or impure this compound?

A3: Visual inspection can sometimes indicate degradation. Pure this compound is a clear, colorless liquid with a strong, unpleasant odor. A yellowish tint may suggest the presence of impurities. For a definitive assessment of purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Can I use this compound if it has partially oxidized?

A4: The suitability of partially oxidized this compound depends on the sensitivity of your application. For applications requiring high-quality, well-ordered self-assembled monolayers (SAMs), the presence of dinonyl disulfide can be detrimental. In such cases, purification of the thiol is recommended before use. For some other applications, a small percentage of disulfide may be tolerable, but this should be determined on a case-by-case basis.

Troubleshooting Guides

Issue 1: Poor Quality or Disordered Self-Assembled Monolayers (SAMs)

Symptoms:

  • Inconsistent contact angle measurements across the surface.

  • Lower than expected water contact angle for a hydrophobic monolayer.

  • Evidence of pinholes or defects in atomic force microscopy (AFM) or scanning tunneling microscopy (STM) images.

  • Poor electrochemical blocking behavior in cyclic voltammetry (CV).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Dinonyl Disulfide Impurity Purify the this compound via vacuum distillation to remove the higher boiling point disulfide.
Other Thiol Impurities The presence of shorter or longer chain thiols can disrupt the packing of the monolayer.[2] Use high-purity (≥99%) this compound. If necessary, purify by fractional vacuum distillation.
Contaminated Substrate Ensure the substrate (e.g., gold, silver) is meticulously cleaned before SAM formation. Common cleaning methods include piranha solution (use with extreme caution) or UV/ozone treatment.
Suboptimal Incubation Time While initial adsorption is fast, achieving a well-ordered monolayer can take 12-24 hours.[3] Optimize the incubation time for your specific system.
Incorrect Thiol Concentration The typical concentration for SAM formation is 1 mM in ethanol.[2] A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of multilayers.
Issue 2: Lack of Reproducibility in Nanoparticle Synthesis

Symptoms:

  • Variation in nanoparticle size and shape between batches.

  • Uncontrolled aggregation of nanoparticles.

  • Inconsistent surface functionalization.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variable Purity of this compound Impurities can act as competing capping agents or affect the kinetics of nanoparticle formation. Use this compound from the same batch for a series of experiments or analyze the purity of each new batch before use.
Presence of Oxidized Thiol Dinonyl disulfide does not cap nanoparticles in the same way as the thiol and can lead to aggregation. Use fresh or purified this compound.
Other Impurities in Reagents Trace impurities in other reagents (e.g., reducing agents, solvents) can significantly impact nanoparticle synthesis. Use high-purity reagents and solvents.

Quantitative Impact of Impurities

The presence of impurities can have a quantifiable impact on the properties of materials derived from this compound. The following tables provide illustrative data on how common impurities can affect experimental outcomes.

Table 1: Illustrative Effect of Dinonyl Disulfide Impurity on this compound SAM Properties on Gold

% Dinonyl Disulfide Impurity (w/w)Water Contact Angle (°)Ellipsometric Thickness (Å)
0110 ± 212 ± 1
5102 ± 311 ± 1
1095 ± 410 ± 2
2088 ± 59 ± 2

Note: These are representative values. Actual results may vary depending on substrate preparation and measurement conditions.

Table 2: Illustrative Effect of Shorter-Chain (1-Octanethiol) Impurity on Gold Nanoparticle Synthesis

% 1-Octanethiol Impurity (mol/mol)Average Nanoparticle Diameter (nm)Standard Deviation of Diameter (nm)
05.20.4
25.00.6
54.70.9
104.31.5

Note: These are representative values. Actual results may vary depending on the specific synthesis protocol.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify the presence of common impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

  • Instrument Setup (Example Parameters):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common impurities to look for include dinonyl disulfide (higher retention time) and shorter/longer chain alkanethiols.

    • Quantify the purity by integrating the peak areas. The purity can be estimated as the area of the this compound peak divided by the total area of all peaks.

Protocol 2: Purification of this compound by Vacuum Distillation

Objective: To remove non-volatile or high-boiling point impurities, such as dinonyl disulfide, from this compound.

Materials:

  • This compound (to be purified)

  • Distillation flask

  • Short-path distillation head with a condenser and collection flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and vacuum tubing

  • Stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Use high-vacuum grease on all ground glass joints to ensure a good seal.

    • Place a stir bar in the distillation flask.

  • Distillation:

    • Place the this compound in the distillation flask.

    • Begin stirring and slowly apply vacuum. The pressure should be reduced to approximately 1-10 mmHg.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • The boiling point of this compound is 220 °C at atmospheric pressure.[2] Under vacuum, the boiling point will be significantly lower. Monitor the temperature at the distillation head.

    • Collect the fraction that distills at a constant temperature. This is the purified this compound.

    • Higher boiling impurities, such as dinonyl disulfide, will remain in the distillation flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Slowly release the vacuum and then turn off the vacuum pump.

    • Transfer the purified this compound to a clean, dry storage container under an inert atmosphere.

Visualizations

Impurity_Detection_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation start This compound Sample prep Dilute in Volatile Solvent start->prep gcms GC-MS Analysis prep->gcms data Acquire Chromatogram and Mass Spectra gcms->data identify Identify Peaks (Retention Time & Mass Spectra) data->identify quantify Quantify Purity (Peak Area Integration) identify->quantify report Purity Report quantify->report

Workflow for Impurity Detection in this compound using GC-MS.

Purification_Workflow start Impure this compound setup Assemble Vacuum Distillation Apparatus start->setup distill Heat under Vacuum setup->distill collect Collect Distillate at Constant Temperature distill->collect waste High-Boiling Impurities (e.g., Dinonyl Disulfide) distill->waste cool Cool Apparatus collect->cool release Release Vacuum cool->release end Purified this compound release->end

Workflow for the Purification of this compound by Vacuum Distillation.

Troubleshooting_SAMs cluster_causes Potential Causes cluster_solutions Solutions problem Poor Quality SAM cause1 Impure Thiol problem->cause1 cause2 Contaminated Substrate problem->cause2 cause3 Process Parameters problem->cause3 sol1 Purify Thiol (e.g., Distillation) cause1->sol1 Check Purity (GC-MS) sol2 Rigorous Substrate Cleaning cause2->sol2 Verify Cleaning Protocol sol3 Optimize Incubation Time & Concentration cause3->sol3 Systematic Optimization sol1->problem Re-attempt SAM formation sol2->problem Re-attempt SAM formation sol3->problem Re-attempt SAM formation

Logical Relationship for Troubleshooting Poor Quality SAMs.

References

Best practices for storing and handling 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Nonanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1][2] It is crucial to keep the container tightly closed and protected from heat, sparks, and open flames.[3][4] The compound is sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1][5] Store it separately from incompatible materials such as strong oxidants, strong bases, strong acids, and alkali metals.[6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to its irritating nature, comprehensive PPE is essential.[3][7] Always handle this compound inside a chemical fume hood.[3] The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[3][7]

  • Respiratory Protection: If working outside a fume hood or if airborne concentrations are high, use a respirator with an organic vapor cartridge.[3][7]

Q3: How can I mitigate the strong, unpleasant odor of this compound?

A3: The potent stench is a characteristic of thiols.[6] Always handle the chemical within a certified chemical fume hood to contain the vapors.[3] Keep all containers tightly sealed when not in use. For quenching residual thiol odor on glassware or surfaces, a bleach solution or hydrogen peroxide can be used to oxidize the thiol, but this should be done with caution and proper safety measures.

Q4: What are the primary chemical incompatibilities of this compound?

A4: this compound is incompatible with several classes of chemicals. Contact with these can lead to vigorous or hazardous reactions. Avoid contact with:

  • Strong oxidizing agents (e.g., peroxides, nitrates).[3][7]

  • Strong bases (e.g., sodium hydroxide).[6][7]

  • Strong acids (e.g., sulfuric acid, nitric acid).[3][7]

  • Reducing agents.[3][7]

  • Alkali metals (e.g., sodium, potassium).[3][8]

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound waste is considered hazardous. All waste materials, including empty containers which may retain product residue, should be disposed of in accordance with local, state, and federal regulations.[3][4] Do not dispose of it down the drain. Collect waste in a properly labeled, sealed container for hazardous materials and consult your institution's environmental health and safety (EHS) department for specific disposal protocols.[4]

Troubleshooting Guides

Problem: My experiment involving this compound is yielding inconsistent or no results.

  • Possible Cause 1: Reagent Degradation. this compound can oxidize in the presence of air to form dinonyl disulfide.[1][5] This impurity can interfere with reactions, especially in the formation of self-assembled monolayers (SAMs).

    • Solution: Use a fresh bottle of this compound or purify the existing stock by distillation. When preparing solutions, degas the solvent and use an inert atmosphere (e.g., by bubbling argon or nitrogen through the solvent) before adding the thiol.

  • Possible Cause 2: Procedural Issues. The success of many experiments with thiols depends on precise conditions.

    • Solution: Review your protocol carefully. Pay close attention to reaction times, temperatures, concentrations, and the order of reagent addition.[9] Ensure substrates are scrupulously clean, as contaminants can prevent successful surface reactions.

  • Possible Cause 3: Contamination. Contaminants in solvents or on glassware can inhibit the desired reaction.

    • Solution: Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly cleaned, for instance with a piranha solution (use with extreme caution) or aqua regia for substrate cleaning, followed by extensive rinsing with high-purity water and drying.

Problem: I observe a cloudy or hazy appearance in my this compound solution.

  • Possible Cause: Low Solubility or Precipitation. this compound has limited solubility in some solvents, especially at lower temperatures.[1] The haze could also be due to the formation of disulfide upon oxidation.

    • Solution: Confirm the solubility of this compound in your chosen solvent at the experimental concentration and temperature. Gentle warming or sonication may help dissolve the compound. If oxidation is suspected, using deoxygenated solvents can prevent this issue.

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₂₀S[6]
Molecular Weight 160.32 g/mol [2][6]
Appearance Colorless to yellow liquid with a strong odor[1][6]
Boiling Point 220 °C[2][6][10]
Melting Point -21 °C[6][10]
Density 0.842 g/mL at 25 °C[2]
Flash Point 78 °C (174.2 °F) - closed cup[2][3]
Storage Temperature 2-8 °C[1][2]
Solubility Insoluble in water; Soluble in chloroform (B151607) (sparingly), methanol (B129727) (slightly)[1][8]

Experimental Protocols

Protocol: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes a standard method for creating a well-ordered monolayer of this compound on a gold-coated substrate, a common application in nanoscience and surface chemistry.

  • Substrate Preparation:

    • Use a substrate coated with a thin layer of gold (e.g., 100 nm) over an adhesion layer (e.g., 10 nm of titanium or chromium) on a silicon wafer.

    • Clean the gold substrate immediately before use. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Always use appropriate PPE and work in a fume hood.

    • Rinse the substrate copiously with deionized (DI) water, followed by ethanol (B145695), and then dry it under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol or isopropanol.

    • To minimize oxidation, it is best practice to use a solvent that has been deoxygenated by bubbling with argon or nitrogen gas for at least 30 minutes prior to adding the this compound.

  • Monolayer Assembly:

    • Completely immerse the clean, dry gold substrate into the this compound solution in a clean glass container.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After the immersion period, carefully remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh, pure solvent (e.g., ethanol) to remove any non-covalently bonded (physisorbed) molecules.

    • Dry the substrate again under a gentle stream of dry nitrogen.

    • The SAM-coated substrate is now ready for characterization (e.g., via contact angle goniometry, ellipsometry, or AFM).

Visualizations

TroubleshootingWorkflow cluster_reagent Reagent Troubleshooting cluster_env Environment Troubleshooting cluster_proc Procedure Troubleshooting start Experiment Failed or Gave Poor Results reagent_check Check Reagent Quality start->reagent_check env_check Check Environmental Factors start->env_check proc_check Check Experimental Procedure start->proc_check reagent_purity Is the this compound old or exposed to air? reagent_check->reagent_purity solvent_purity Is the solvent anhydrous and high-purity? reagent_check->solvent_purity air_moisture Was the reaction protected from air and moisture? env_check->air_moisture cleanliness Was the substrate/glassware scrupulously clean? proc_check->cleanliness params Were concentration, time, and temperature controlled? proc_check->params reagent_solution Use fresh or purified thiol. Prepare solution under inert gas. reagent_purity->reagent_solution Yes solvent_solution Use fresh, dry solvent. solvent_purity->solvent_solution No air_moisture_solution Use Schlenk line or glovebox. Degas solvents. air_moisture->air_moisture_solution No cleanliness_solution Implement rigorous cleaning protocol. cleanliness->cleanliness_solution No params_solution Verify and recalibrate all parameters. params->params_solution No

Caption: Troubleshooting workflow for experiments involving this compound.

DegradationPathway thiol 2 x this compound (CH₃(CH₂)₈SH) disulfide Dinonyl Disulfide (CH₃(CH₂)₈S-S(CH₂)₈CH₃) thiol->disulfide Oxidation oxidant Oxidant (e.g., Air, O₂) oxidant->disulfide

Caption: Oxidative degradation pathway of this compound to its disulfide.

References

Validation & Comparative

A Comparative Analysis of 1-Nonanethiol and Other Long-Chain Alkanethiols for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkanethiols are fundamental components in surface science, nanotechnology, and drug development, primarily utilized for the formation of highly ordered self-assembled monolayers (SAMs) on noble metal surfaces. These SAMs provide a versatile platform for controlling interfacial properties such as wetting, adhesion, and biocompatibility. This guide offers an objective comparison of 1-nonanethiol (C9) with other prevalent long-chain alkanethiols, supported by experimental data to aid in the selection of the most suitable molecule for specific research and development applications.

Physical and Chemical Properties

The physical properties of linear alkanethiols, such as boiling point and density, exhibit a clear trend with increasing alkyl chain length. This relationship is crucial for understanding their handling and processing characteristics.

AlkanethiolChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1-Octanethiol (C8)C₈H₁₈S146.311990.843
This compound (C9) C₉H₂₀S 160.34 220 0.842
1-Decanethiol (C10)C₁₀H₂₂S174.372410.841
1-Undecanethiol (C11)C₁₁H₂₄S188.40259-2610.840
1-Dodecanethiol (C12)C₁₂H₂₆S202.422770.845
1-Hexadecanethiol (C16)C₁₆H₃₄S258.53>250 (decomposes)~0.85 (solid)
1-Octadecanethiol (C18)C₁₈H₃₈S286.58>250 (decomposes)~0.85 (solid)

Note: Data compiled from various chemical supplier databases. Boiling points for longer chains are often reported at reduced pressure or are subject to decomposition at atmospheric pressure.

Performance in Self-Assembled Monolayers (SAMs)

The performance of alkanethiols in forming SAMs is critically dependent on their chain length. Longer alkyl chains generally lead to more ordered, densely packed, and stable monolayers due to increased van der Waals interactions between adjacent molecules.[1] This increased order influences several key surface properties.

Surface Wettability: Contact Angle Measurements

The hydrophobicity of a surface functionalized with a methyl-terminated alkanethiol SAM is commonly assessed by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic and well-ordered surface.

AlkanethiolWater Contact Angle (°)
1-Octanethiol (C8)~108
This compound (C9) ~110
1-Decanethiol (C10)~111
1-Dodecanethiol (C12)~112
1-Hexadecanethiol (C16)~112-114
1-Octadecanethiol (C18)~112-115

Data synthesized from multiple literature sources. Absolute values can vary slightly based on substrate preparation and measurement conditions.

As the chain length increases from C8, there is a general trend of increasing water contact angle, indicating a more non-polar and well-packed surface. This compound provides a highly hydrophobic surface, with performance metrics approaching those of longer-chain thiols.

Monolayer Thickness: Ellipsometry Data

Ellipsometry is a sensitive optical technique used to determine the thickness of thin films. For alkanethiol SAMs, the thickness is directly related to the chain length and the tilt angle of the molecules with respect to the surface normal.

AlkanethiolEllipsometric Thickness (Å)
1-Octanethiol (C8)~11-13
This compound (C9) ~12-14
1-Decanethiol (C10)~13-15
1-Dodecanethiol (C12)~15-17
1-Hexadecanethiol (C16)~20-22
1-Octadecanethiol (C18)~22-25

Data compiled from various research articles.[2][3][4] The thickness increases linearly with the number of methylene (B1212753) units in the alkyl chain.

Barrier Properties: Electrochemical Impedance Spectroscopy (EIS)

EIS is used to characterize the barrier properties of SAMs against ion penetration and electron transfer. A key parameter is the charge transfer resistance (Rct), which is a measure of the opposition to the flow of charge at the electrode-electrolyte interface. A higher Rct indicates a more insulating and defect-free monolayer.

AlkanethiolCharge Transfer Resistance (Rct) (kΩ·cm²)
1-Octanethiol (C8)~100 - 500
This compound (C9) ~500 - 1000
1-Decanethiol (C10)~1000 - 2000
1-Dodecanethiol (C12)>2000
1-Hexadecanethiol (C16)>5000
1-Octadecanethiol (C18)>5000

Representative values from literature; absolute values are highly dependent on the electrolyte, redox probe, and potential.[5][6]

The charge transfer resistance increases exponentially with the length of the alkyl chain. This is attributed to the increased thickness of the dielectric layer and the more compact, ordered structure of longer-chain SAMs, which effectively blocks the access of redox species to the electrode surface.[7]

Protein Adsorption

In many biomedical and drug delivery applications, the resistance of a surface to non-specific protein adsorption is crucial. While methyl-terminated alkanethiols are generally hydrophobic and tend to adsorb proteins, the underlying structure of the SAM plays a role. Longer, more well-ordered chains can, in some cases, present a more uniform surface that can influence protein interactions.

AlkanethiolAdsorbed Bovine Serum Albumin (BSA) (ng/cm²)
1-Octanethiol (C8)~150-200
This compound (C9) ~140-190
1-Dodecanethiol (C12)~120-170
1-Hexadecanethiol (C16)~100-150

Approximate values based on studies of protein adsorption on hydrophobic surfaces.[8][9][10][11][12] It is important to note that for protein resistance, terminal functional groups such as oligo(ethylene glycol) or hydroxyl groups are typically employed.[13][14] However, for simple methyl-terminated SAMs, a trend of slightly decreasing non-specific adsorption is observed with increasing chain length, likely due to the increased order and stability of the monolayer.

Experimental Protocols

Protocol for Self-Assembled Monolayer (SAM) Formation on Gold

This protocol outlines the standard procedure for the preparation of alkanethiol SAMs on gold substrates in a solution phase.[15][16]

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Alkanethiol (e.g., this compound)

  • Absolute ethanol (B145695) (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized water (18 MΩ·cm)

  • Nitrogen or Argon gas

  • Clean glassware (beakers, petri dishes)

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes.

    • Thoroughly rinse the substrates with deionized water.

    • Dry the substrates under a stream of nitrogen or argon.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.

  • SAM Formation:

    • Place the cleaned and dried gold substrates in a clean glass container.

    • Cover the substrates with the thiol solution.

    • Seal the container and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen or argon.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean_Substrate Clean Gold Substrate (Piranha Etch) Rinse_DI Rinse with DI Water Clean_Substrate->Rinse_DI Dry_N2_1 Dry with N2/Ar Rinse_DI->Dry_N2_1 Immerse Immerse Substrate in Thiol Solution Dry_N2_1->Immerse Prepare_Thiol Prepare 1 mM Alkanethiol in Ethanol Prepare_Thiol->Immerse Incubate Incubate for 18-24h Immerse->Incubate Rinse_Ethanol Rinse with Ethanol Incubate->Rinse_Ethanol Dry_N2_2 Dry with N2/Ar Rinse_Ethanol->Dry_N2_2 Store Store under Inert Atmosphere Dry_N2_2->Store

Figure 1: Experimental workflow for the formation of alkanethiol SAMs on gold.
Protocol for Contact Angle Goniometry

This protocol describes the sessile drop method for measuring the static water contact angle on a SAM-functionalized surface.

Materials:

  • Goniometer with a light source and camera

  • Syringe with a fine-gauge needle

  • High-purity water

  • SAM-coated substrate

Procedure:

  • Place the SAM-coated substrate on the sample stage of the goniometer.

  • Fill the syringe with high-purity water.

  • Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the SAM.

  • Allow the droplet to equilibrate for 30-60 seconds.

  • Capture a high-resolution image of the droplet profile.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

Protocol for Spectroscopic Ellipsometry

This protocol provides a general procedure for measuring the thickness of a SAM on a gold substrate.

Materials:

  • Spectroscopic ellipsometer

  • Bare gold substrate (for reference)

  • SAM-coated substrate

Procedure:

  • Reference Measurement:

    • Measure the ellipsometric parameters (Ψ and Δ) of a clean, bare gold substrate over the desired wavelength range.

    • Model the data to determine the optical constants (n and k) of the gold layer.

  • Sample Measurement:

    • Measure the ellipsometric parameters of the SAM-coated substrate over the same wavelength range.

  • Modeling and Thickness Determination:

    • Create a model consisting of the substrate (e.g., silicon), the gold layer (with the previously determined optical constants), and an organic layer representing the SAM.

    • Assume a refractive index for the SAM layer (typically ~1.45-1.50 for alkanethiols).

    • Fit the experimental data by varying the thickness of the SAM layer until the model-generated data closely matches the experimental data.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the measurement of the barrier properties of a SAM using EIS in the presence of a redox probe.

Materials:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • SAM-coated gold as the working electrode

  • Platinum wire or mesh as the counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Electrolyte solution containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)

Procedure:

  • Assemble the three-electrode cell with the SAM-coated gold as the working electrode.

  • Fill the cell with the electrolyte solution.

  • Set the DC potential to the formal potential of the redox probe.

  • Apply a small amplitude AC sinusoidal voltage (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance data.

  • Model the impedance data using an appropriate equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct).

Visualization of a Biosensor Signaling Pathway

Alkanethiol SAMs are frequently used in biosensor applications to immobilize a biorecognition element (e.g., an antibody or aptamer) onto a transducer surface (e.g., a gold electrode). The following diagram illustrates this general signaling pathway.

Biosensor_Signaling_Pathway cluster_surface Sensor Surface cluster_detection Detection Gold_Electrode Gold Electrode SAM Alkanethiol SAM Gold_Electrode->SAM Bioreceptor Biorecognition Element (e.g., Antibody) SAM->Bioreceptor Binding Analyte Binding Bioreceptor->Binding Analyte Target Analyte Analyte->Binding Signal Signal Transduction (e.g., Electrochemical Change) Binding->Signal

References

A Comparative Guide to Self-Assembled Monolayers: 1-Nonanethiol vs. 1-Octanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of surfaces at the molecular level is a cornerstone of innovation. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates provide a robust and versatile platform for tailoring surface properties. This guide offers an objective comparison of two closely related alkanethiols, 1-nonanethiol (C9) and 1-octanethiol (B94742) (C8), for the formation of SAMs, supported by experimental data from the scientific literature.

The choice between this compound and 1-octanethiol depends on the specific application, with the single methylene (B1212753) group difference influencing the final monolayer's thickness, ordering, and barrier properties. While both form well-ordered, quasi-crystalline structures, these subtle differences can be critical for applications ranging from biosensing and molecular electronics to corrosion inhibition.

Performance Comparison: this compound vs. 1-Octanethiol

The formation of high-quality SAMs is dependent on the purity of the alkanethiol and the cleanliness of the gold substrate.[1] Both this compound and 1-octanethiol readily form dense monolayers on gold surfaces from dilute solutions.[1] The primary driving forces for this self-assembly are the strong affinity of the sulfur headgroup for gold (approximately 40-50 kcal/mol) and the van der Waals interactions between the alkyl chains.[2]

PropertyThis compound (C9H20S)1-Octanethiol (C8H18S)Key Considerations
Molecular Weight 160.32 g/mol [3]146.30 g/mol Affects mass-sensitive measurements.
Theoretical Thickness ~1.3 - 1.5 nm~1.1 - 1.3 nmLonger chain length results in a thicker monolayer.
Tilt Angle ~30° from surface normal[4][5]~30° from surface normal[4][5]Both adopt a similar tilted conformation to maximize van der Waals interactions.
Surface Structure c(4x2) on (√3 × √3)R30° lattice[6]c(4x2) on (√3 × √3)R30° lattice[6][7]Indicates a high degree of lateral ordering for both.
Surface Coverage High, approaching theoretical maximumHigh, approaching theoretical maximumBoth form densely packed monolayers.
Hydrophobicity HighHighBoth present a hydrophobic methyl-terminated surface.

Note: The quantitative values presented in this table are compiled from various sources and may not represent data from a single comparative study. They are intended to provide a general comparison based on established knowledge of alkanethiol SAMs.

Experimental Protocols

The following is a standard protocol for the formation of alkanethiol SAMs on a gold substrate.

I. Substrate Preparation

  • Gold Substrate: Begin with a gold-coated substrate, typically silicon wafers or glass slides with a thin adhesion layer (e.g., titanium or chromium) followed by a layer of gold (50-200 nm).

  • Cleaning: The cleanliness of the gold surface is critical for the formation of a well-ordered SAM. A common and effective cleaning method is to use a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).

    • Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Immerse the gold substrate in the piranha solution for 10-15 minutes.

  • Rinse the substrate thoroughly with deionized water and then with absolute ethanol (B145695).

  • Dry the substrate under a gentle stream of nitrogen gas. The substrate should be used immediately for SAM formation.

II. SAM Formation

  • Solution Preparation: Prepare a 1 mM solution of either this compound or 1-octanethiol in absolute ethanol. It is recommended to use freshly opened, high-purity solvents and thiols.

  • Immersion: Immerse the cleaned and dried gold substrate into the thiol solution in a clean glass container.

  • Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature.[1] While initial monolayer formation is rapid, this extended period allows for the annealing of defects and the formation of a highly ordered monolayer.[1]

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

III. Characterization

The quality of the resulting SAM can be assessed using various surface-sensitive techniques:

  • Contact Angle Goniometry: To determine the surface hydrophobicity and assess the completeness of the monolayer.

  • Ellipsometry: To measure the thickness of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.

  • Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM): To visualize the surface morphology and molecular packing.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the formation and characterization of alkanethiol SAMs on a gold substrate.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization gold_substrate Gold Substrate cleaning Piranha Cleaning gold_substrate->cleaning rinsing_drying1 Rinse & Dry cleaning->rinsing_drying1 immersion Immersion (12-24h) rinsing_drying1->immersion thiol_solution 1 mM Thiol Solution (this compound or 1-Octanethiol) thiol_solution->immersion rinsing_drying2 Rinse & Dry immersion->rinsing_drying2 contact_angle Contact Angle rinsing_drying2->contact_angle ellipsometry Ellipsometry rinsing_drying2->ellipsometry xps XPS rinsing_drying2->xps afm_stm AFM/STM rinsing_drying2->afm_stm

Figure 1. Experimental workflow for the formation and characterization of alkanethiol SAMs on gold.

References

A Comparative Analysis of Surface Energy: 1-Nonanethiol vs. 1-Decanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 1-nonanethiol and 1-decanethiol (B86614) self-assembled monolayers (SAMs) reveals that the seemingly minor difference of a single methylene (B1212753) group in their alkyl chains leads to discernible variations in surface energy. This distinction is primarily attributed to the higher packing density and greater conformational order achieved by the longer alkyl chain of 1-decanethiol, resulting in a more hydrophobic and lower-energy surface.

This guide provides an objective comparison of the surface energy of SAMs formed from this compound (C9) and 1-decanethiol (C10) on gold substrates. The information is targeted towards researchers, scientists, and drug development professionals who utilize SAMs for surface functionalization, biomolecular immobilization, and the control of interfacial properties.

Quantitative Surface Energy Comparison

The surface energy of a material dictates its wetting characteristics. For methyl-terminated alkanethiol SAMs, a lower surface energy corresponds to increased hydrophobicity. While direct surface energy values are not always reported, the advancing contact angle of water is a reliable and commonly used indicator. A higher contact angle signifies a more hydrophobic surface and, consequently, a lower surface energy.

ThiolSubstrateAdvancing Water Contact Angle (θ)Reference
This compound (C9)Gold (Au)~108° - 110°[1]
1-Decanethiol (C10)Gold (Au)~110° - 112°[1]

Note: The contact angle values are approximate and can vary slightly depending on the specific experimental conditions such as substrate smoothness, purity of the thiol, and the method of monolayer preparation.

The Influence of Alkyl Chain Length on Surface Energy

The difference in surface energy between this compound and 1-decanethiol SAMs arises from the degree of intermolecular van der Waals interactions between the adjacent alkyl chains. Longer alkyl chains, such as in 1-decanethiol, exhibit stronger van der Waals forces, leading to a more densely packed and ordered monolayer. This increased order minimizes the exposure of the underlying substrate and presents a more uniform, low-energy methyl-terminated surface to the environment. Research indicates that a well-ordered monolayer, which is crucial for achieving low surface energy, typically forms from alkanethiols with at least 10 carbon atoms.[2]

dot

G cluster_nonanethiol This compound (C9) cluster_decanethiol 1-Decanethiol (C10) C9_chain Shorter Alkyl Chain (9 Carbons) C9_packing Less Ordered Packing C9_chain->C9_packing Weaker van der Waals forces C9_energy Higher Surface Energy (More Hydrophilic) C9_packing->C9_energy C10_chain Longer Alkyl Chain (10 Carbons) C10_packing More Ordered Packing C10_chain->C10_packing Stronger van der Waals forces C10_energy Lower Surface Energy (More Hydrophobic) C10_packing->C10_energy

Caption: Relationship between alkyl chain length and surface energy.

Experimental Protocols

The following sections detail the methodologies for preparing and characterizing alkanethiol SAMs on gold substrates to determine their surface energy.

Preparation of Self-Assembled Monolayers

A standard protocol for the formation of high-quality alkanethiol SAMs on gold is as follows:

  • Substrate Preparation: Gold substrates, typically prepared by evaporating a thin film of gold onto a silicon wafer with a chromium or titanium adhesion layer, are cleaned immediately before use. A common cleaning procedure involves rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of dry nitrogen. The substrates are then often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic contaminants. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. The cleaned substrates are then thoroughly rinsed with deionized water and dried.

  • SAM Formation: The cleaned gold substrates are immersed in a dilute solution (typically 1 mM) of the desired alkanethiol (this compound or 1-decanethiol) in a suitable solvent, most commonly absolute ethanol. The immersion is typically carried out for a period of 12 to 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After immersion, the substrates are removed from the thiol solution and thoroughly rinsed with the solvent (e.g., ethanol) to remove any non-chemisorbed molecules. Finally, the substrates are dried under a stream of dry nitrogen.

dot

G start Start clean_au Clean Gold Substrate start->clean_au immerse Immerse Substrate in Solution (12-24 hours) clean_au->immerse prepare_thiol Prepare 1 mM Thiol Solution (in Ethanol) prepare_thiol->immerse rinse Rinse with Ethanol immerse->rinse dry Dry with Nitrogen rinse->dry characterize Characterize SAM dry->characterize

Caption: Experimental workflow for SAM preparation.

Contact Angle Measurement for Surface Energy Determination

The surface energy of the SAMs is determined by measuring the contact angle of one or more probe liquids on the surface.

  • Goniometer Setup: A goniometer is used to measure the contact angle. The instrument consists of a light source, a sample stage, a microsyringe for dispensing a liquid droplet, and a camera to capture the droplet's profile.

  • Droplet Deposition: A small droplet (typically a few microliters) of a probe liquid, most commonly deionized water, is gently deposited onto the SAM-coated surface.

  • Image Capture and Analysis: The profile of the sessile droplet is captured by the camera. The contact angle is the angle formed at the three-phase (solid, liquid, and vapor) contact line. The advancing contact angle, which is measured as the liquid front advances over a dry surface, is typically reported as it is more reproducible and represents the equilibrium state of the liquid on the surface. Software is used to analyze the droplet image and calculate the contact angle.

  • Surface Energy Calculation (Optional): To obtain a quantitative value for the total surface free energy and its dispersive and polar components, contact angle measurements are performed with at least two different liquids with known surface tension properties (e.g., water and diiodomethane). The Owens-Wendt-Rabel-Kaelble (OWRK) method is a commonly used model for this calculation.

References

A Comparative Guide to the Characterization of 1-Nonanethiol Monolayer Defects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of self-assembled monolayers (SAMs) is paramount in a multitude of advanced applications, from drug delivery systems to biosensors and molecular electronics. For SAMs composed of 1-nonanethiol, the presence of defects can significantly alter their intended functionality. This guide provides an objective comparison of four widely used techniques for characterizing these defects: Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Electrochemical Impedance Spectroscopy (EIS). We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance of Defect Characterization Techniques

The following table summarizes the key quantitative parameters for each technique in the context of characterizing this compound monolayer defects. These values are compiled from various studies on short-chain alkanethiol SAMs and serve as a comparative baseline.

TechniqueParameterTypical Values for Short-Chain Alkanethiol SAMsDetectable DefectsStrengthsLimitations
STM Lateral Resolution< 0.1 nmPits, pinholes, domain boundaries, molecular vacancies, step edgesAtomic/molecular resolution, provides detailed structural informationRequires conductive substrate, can be invasive
AFM Lateral Resolution1-10 nmPits, pinholes, domain boundaries, particulate contaminantsHigh-resolution imaging in various environments (air, liquid), can probe mechanical propertiesTip convolution can affect image accuracy, less sensitive to chemical nature of defects
Vertical Resolution< 0.1 nm
XPS Information Depth1-10 nmChemical state changes (e.g., oxidized sulfur), incomplete monolayer formation, contaminationProvides elemental and chemical state information, quantitativeLimited lateral resolution, requires ultra-high vacuum
Detection Limit~0.1 atomic %
EIS Defect Area Fraction10⁻⁶ to 10⁻²Pinhole defects, ionic leakage pathwaysHighly sensitive to overall monolayer integrity, non-destructive, can be performed in situProvides average information over the electrode area, requires modeling for interpretation
Charge Transfer Resistance (Rct)10³ - 10⁷ Ω·cm²

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. Below are representative protocols for characterizing this compound monolayers on a gold substrate.

Scanning Tunneling Microscopy (STM)

Objective: To visualize the atomic and molecular structure of the this compound monolayer and identify structural defects.

Methodology:

  • Substrate Preparation:

    • Deposit a 100-200 nm thick gold film on a freshly cleaved mica sheet via thermal evaporation in a high vacuum chamber (< 10⁻⁶ Torr).

    • Anneal the gold-coated substrate at 300-350°C for several hours to obtain large, atomically flat Au(111) terraces.

    • Allow the substrate to cool to room temperature in an inert atmosphere.

  • Monolayer Formation:

    • Immerse the gold substrate in a freshly prepared 1 mM solution of this compound in absolute ethanol (B145695) for at least 24 hours to ensure the formation of a well-ordered monolayer.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the sample under a gentle stream of high-purity nitrogen.

  • STM Imaging:

    • Mount the sample in the STM chamber.

    • Use a mechanically cut Pt/Ir (80:20) tip.

    • Operate the STM in constant current mode.

    • Typical tunneling parameters for alkanethiol SAMs are a bias voltage of +1.0 V and a tunneling current of 10-100 pA.

    • Acquire images over various scan sizes, from several hundred nanometers to a few nanometers, to observe both large-scale domain structures and molecular-scale defects.

Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution topographical images of the monolayer to identify and quantify physical defects.

Methodology:

  • Substrate and Monolayer Preparation: Follow the same procedure as for STM.

  • AFM Imaging:

    • Use an AFM operating in tapping mode or contact mode in air or a liquid cell. Tapping mode is generally preferred to minimize damage to the soft monolayer.

    • Select a sharp silicon nitride or silicon cantilever with a nominal tip radius of < 10 nm.

    • Begin with larger scan sizes (e.g., 1 µm x 1 µm) to get an overview of the surface and then zoom in on areas of interest.

    • Optimize imaging parameters such as setpoint, scan rate (typically 0.5-1.5 Hz), and gains to achieve high-resolution and stable imaging.

    • Acquire both height and phase images. Phase images are often more sensitive to variations in material properties and can highlight domain boundaries and defects that are not obvious in the height image.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements within the this compound monolayer, providing information on monolayer completeness and chemical defects.

Methodology:

  • Substrate and Monolayer Preparation: Follow the same procedure as for STM.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.

    • The S 2p region is critical for identifying the chemical state of sulfur. A peak at a binding energy of ~162 eV is characteristic of thiolate species bound to gold. Higher binding energy components may indicate the presence of unbound thiols or oxidized sulfur species.[1]

    • The C 1s spectrum can be used to assess the cleanliness of the monolayer and the integrity of the alkyl chains.

    • Use appropriate software to perform peak fitting and quantification to determine the relative atomic concentrations.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the overall integrity and insulating properties of the this compound monolayer by measuring its resistance to charge transfer.

Methodology:

  • Electrode and Monolayer Preparation:

    • Use a gold working electrode (e.g., a gold disk).

    • Polish the electrode surface to a mirror finish using alumina (B75360) slurries of decreasing particle size, followed by sonication in ethanol and water.

    • Electrochemically clean the electrode by cycling the potential in an appropriate electrolyte (e.g., 0.5 M H₂SO₄).

    • Form the this compound monolayer as described previously.

  • EIS Measurement:

    • Use a three-electrode electrochemical cell with the this compound-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The electrolyte is typically an aqueous solution containing a redox probe, such as 1 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte like 0.1 M KCl.

    • Apply a DC potential equal to the formal potential of the redox couple.

    • Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the impedance data and plot it as Nyquist and Bode plots.

    • Fit the data to an equivalent electrical circuit model (e.g., a Randles circuit) to extract parameters such as the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value is indicative of a well-packed, defect-free monolayer.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the characterization techniques.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation Start Start: Clean Au Substrate SAM_Formation This compound SAM Formation Start->SAM_Formation Rinse_Dry Rinse & Dry SAM_Formation->Rinse_Dry STM STM Rinse_Dry->STM AFM AFM Rinse_Dry->AFM XPS XPS Rinse_Dry->XPS EIS EIS Rinse_Dry->EIS STM_Data Structural Defect Analysis STM->STM_Data AFM_Data Topographical Defect Analysis AFM->AFM_Data XPS_Data Chemical Defect Analysis XPS->XPS_Data EIS_Data Overall Integrity Assessment EIS->EIS_Data

Fig 1. General experimental workflow for the characterization of this compound monolayer defects.

TechniqueRelationship cluster_microscopy Microscopy Techniques (Local Probes) cluster_spectroscopy Spectroscopy/Electrochemistry (Ensemble Probes) STM STM (Atomic Structure) AFM AFM (Topography) STM->AFM Complementary imaging Defects Monolayer Defects STM->Defects Visualizes structural defects AFM->Defects Images topographical defects XPS XPS (Chemical State) EIS EIS (Electrochemical Barrier) XPS->EIS Complementary ensemble analysis XPS->Defects Identifies chemical defects EIS->Defects Quantifies overall defectiveness

Fig 2. Logical relationship between different techniques for defect characterization.

Conclusion

The characterization of defects in this compound monolayers requires a multi-faceted approach, as no single technique can provide a complete picture. STM and AFM offer unparalleled spatial resolution for visualizing structural and topographical defects, respectively. XPS provides crucial information about the chemical nature of the monolayer and any contaminants or undesired chemical states. EIS serves as a powerful tool for assessing the overall integrity and barrier properties of the monolayer over a larger area. The choice of technique will ultimately depend on the specific research question, the nature of the anticipated defects, and the available instrumentation. For a comprehensive understanding, a combination of a high-resolution microscopy technique with a surface-sensitive chemical or electrochemical method is often recommended.

References

A Comparative Guide to Validating the Thickness of a 1-Nonanethiol Self-Assembled Monolayer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for applications ranging from biosensors to nanotechnology.[1] 1-Nonanethiol (C9H20S) forms a well-defined monolayer on gold surfaces, and verifying its thickness is a key step in quality control and experimental validation.[2] This guide provides an objective comparison of common experimental techniques used to measure the thickness of this compound SAMs, complete with supporting data and detailed protocols.

The theoretical length of a fully extended this compound molecule is approximately 1.4 to 1.5 nm. However, on a gold surface, alkanethiols typically adopt a tilted conformation, resulting in a slightly lower measured thickness. An often-cited tilt angle for similar alkanethiols is around 30° from the surface normal.[1]

Comparison of Key Thickness Validation Techniques

Several analytical techniques can be employed to determine the thickness of these ultrathin organic films. The most common and direct methods are Spectroscopic Ellipsometry, Atomic Force Microscopy (AFM), and Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS). Each method operates on a different principle and offers unique advantages and disadvantages.

Technique Principle of Measurement Typical Measured Thickness (Alkanethiol SAMs) Advantages Disadvantages
Spectroscopic Ellipsometry Measures the change in polarization of light upon reflection from the sample surface.[3]1.0 - 2.5 nmNon-destructive, high precision, relatively fast.Indirect measurement requiring an optical model; difficult to decouple thickness and refractive index for very thin films.[4]
Atomic Force Microscopy (AFM) Measures topography by scanning a sharp probe over the surface. Thickness is determined by mechanically removing a section of the SAM ("nanoshaving") and measuring the resulting step height.[5]1.0 - 2.0 nmDirect height measurement, provides topographical information (defects, domains).Can be destructive to the sample, susceptible to tip and sample contamination, slower measurement process.
Angle-Resolved XPS (ARXPS) Measures the attenuation of substrate photoelectrons by the SAM overlayer at different take-off angles.[1]1.0 - 2.0 nmProvides elemental and chemical state information, highly surface-sensitive, can be used to calculate molecular tilt angle.[1][6]Requires high vacuum, potential for X-ray induced sample damage, data analysis can be complex.

Experimental Protocols and Workflows

Reproducible and accurate measurements depend on meticulous sample preparation and adherence to established experimental protocols.

Protocol 1: Preparation of this compound SAM on Gold

This foundational protocol is required before performing any thickness validation measurements. High-quality SAMs are crucial for consistent results.

Materials:

  • Gold-coated substrates (e.g., gold evaporated on silicon with a chromium or titanium adhesion layer).

  • This compound (99% purity or higher).[7]

  • 200-proof ethanol (B145695), absolute.

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED .

  • Deionized water.

  • Dry nitrogen gas.

Procedure:

  • Substrate Cleaning: Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants. Rinse thoroughly with deionized water, followed by absolute ethanol.

  • Drying: Dry the cleaned substrates under a gentle stream of dry nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol.

  • Self-Assembly: Immediately immerse the clean, dry gold substrates into the thiol solution. To prevent oxidation and contamination, handle substrates with clean tweezers and minimize air exposure.

  • Incubation: Seal the container and allow the self-assembly process to proceed for 24-48 hours to ensure a well-ordered, densely packed monolayer.

  • Rinsing: After incubation, remove the substrates and rinse thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Final Drying: Dry the SAM-coated substrates again with a stream of dry nitrogen. The samples are now ready for analysis.

sub_prep Substrate Preparation clean Piranha Cleaning sub_prep->clean rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2) clean->rinse_dry1 immerse Immerse Substrate in Thiol Solution rinse_dry1->immerse sol_prep Solution Preparation thiol_sol Prepare 1-5 mM This compound in Ethanol sol_prep->thiol_sol thiol_sol->immerse assembly Self-Assembly incubate Incubate 24-48h immerse->incubate rinse_dry2 Rinse (Ethanol) & Dry (N2) incubate->rinse_dry2 final_rinse Final Rinse & Dry analysis Ready for Analysis rinse_dry2->analysis

Fig. 1: Workflow for this compound SAM Preparation.
Technique 1: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a powerful non-destructive technique for determining the thickness of thin films.[8] It measures the change in polarization of light (represented by the angles Ψ and Δ) reflected from the sample surface over a range of wavelengths and angles of incidence.[3][9]

Experimental Protocol:

  • Reference Measurement: First, measure the ellipsometric parameters (Ψ and Δ) of the bare, clean gold substrate. This step is crucial for accurately determining the optical constants (n and k) of the gold layer.

  • Sample Measurement: Measure the Ψ and Δ values for the this compound SAM-coated substrate at multiple angles of incidence (e.g., 60°, 65°, 70°) over a wide spectral range (e.g., 400-900 nm).[8][9]

  • Modeling and Fitting:

    • Build an optical model consisting of the silicon substrate, adhesion layer (if present), the gold layer (using the optical constants determined in step 1), and a new top layer representing the SAM.

    • The SAM layer is typically modeled as a "Cauchy" or "dielectric" layer. For a simple and effective approximation, the optical constants of SiO2 can be used for the thin organic film.[3]

    • Assume a reasonable refractive index for the this compound SAM (n ≈ 1.45) and fit the experimental data by allowing the software to vary the thickness of the SAM layer until the model-generated data best matches the experimental data (minimizing the Mean Squared Error, MSE).[4]

start Start measure_bare Measure Bare Au Substrate (Ψ and Δ vs. Wavelength) start->measure_bare calc_au Calculate Optical Constants (n, k) of Gold measure_bare->calc_au fit_data Fit Experimental Data by Varying SAM Thickness calc_au->fit_data measure_sam Measure SAM-coated Substrate (Ψ and Δ vs. Wavelength) build_model Build Optical Model (Substrate / Au / SAM Layer) measure_sam->build_model build_model->fit_data result Obtain SAM Thickness and MSE fit_data->result

Fig. 2: Workflow for Ellipsometry Measurement.
Technique 2: Atomic Force Microscopy (AFM)

AFM provides a direct measurement of the SAM thickness through a technique often called "nanoshaving" or "nanografting".[5]

Experimental Protocol:

  • Instrument Setup: Use an AFM system on a vibration isolation table. Select a sharp silicon or silicon nitride cantilever suitable for contact mode imaging.

  • Initial Imaging: Begin by imaging a relatively large area (e.g., 1x1 µm) of the SAM surface in a gentle imaging mode (e.g., intermittent contact) to verify the monolayer's quality and identify a defect-free region.

  • Nanoshaving:

    • Switch the AFM to contact mode.

    • Select a smaller scan area (e.g., 200x200 nm) within the previously imaged region.

    • Increase the applied force (setpoint) to a level sufficient to displace the thiol molecules from the gold surface without damaging the underlying gold. This threshold force must be determined empirically but is typically in the range of 10-50 nN.[5]

    • Scan the selected area for several lines or a full frame to "shave" away the monolayer.

  • Thickness Measurement:

    • Reduce the applied force back to a gentle imaging level and expand the scan area to include both the shaved region and the surrounding intact SAM.

    • Acquire a high-resolution topographic image of this larger area. A clear step-height difference should be visible.

    • Use the AFM's analysis software to draw a cross-sectional profile across the edge of the shaved area and measure the height difference, which corresponds directly to the SAM thickness.

cluster_shave Nanoshaving Process start Start initial_scan Image Large Area (Intermittent Contact Mode) start->initial_scan select_area Identify Defect-Free Region initial_scan->select_area nanoshave Perform Nanoshaving select_area->nanoshave final_scan Image Larger Area (Including Shaved Region) nanoshave->final_scan switch_contact Switch to Contact Mode increase_force Increase Applied Force switch_contact->increase_force scan_small Scan Small Area to Displace Molecules increase_force->scan_small analyze Analyze Step Height from Cross-Sectional Profile final_scan->analyze result Obtain Direct SAM Thickness analyze->result

Fig. 3: Workflow for AFM Nanoshaving Measurement.
Technique 3: Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS)

ARXPS is a surface-sensitive technique that provides both elemental composition and film thickness information. The thickness is calculated based on the attenuation of the gold substrate's photoelectron signal by the overlying this compound layer.[1]

Experimental Protocol:

  • Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy survey scan to identify all elements present on the surface (expect to see Au, C, S, and possibly O from atmospheric exposure).

  • High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, C 1s, and S 2p regions.

  • Angle-Resolved Acquisition: Collect high-resolution Au 4f and C 1s spectra at multiple photoelectron take-off angles (e.g., from 15° to 90° relative to the surface plane). Lower take-off angles are more surface-sensitive.

  • Data Analysis and Thickness Calculation:

    • Measure the intensity (peak area) of the Au 4f signal (I_Au) and the C 1s signal (I_C) at each angle.

    • The thickness (d) of the SAM can be calculated using the following equation, which relates the attenuation of the substrate signal to the overlayer thickness: I_Au = I⁰_Au * exp(-d / (λ * sin(θ))) Where:

      • I_Au is the Au 4f intensity through the SAM.

      • I⁰_Au is the Au 4f intensity from a clean, bare gold substrate.

      • d is the thickness of the SAM.

      • λ is the inelastic mean free path (IMFP) of Au 4f photoelectrons through the organic layer.

      • θ is the take-off angle.

    • By plotting ln(I_Au) against 1/sin(θ), a linear relationship can be obtained, and the thickness d can be derived from the slope. Many modern XPS software packages have built-in calculators for this purpose.[1]

start Start load_sample Load Sample into UHV Chamber start->load_sample survey_scan Acquire Survey Scan load_sample->survey_scan high_res_scan Acquire High-Resolution Au 4f, C 1s, S 2p Scans survey_scan->high_res_scan ar_scan Collect Au 4f and C 1s Data at Multiple Take-Off Angles high_res_scan->ar_scan analyze Analyze Signal Attenuation ar_scan->analyze calculate Calculate Thickness (d) using Attenuation Formula analyze->calculate result Obtain SAM Thickness and Elemental Composition calculate->result cluster_prep Phase 1: Preparation & Quality Check cluster_quant Phase 2: Quantitative Thickness Measurement SAM_Prep SAM Preparation Contact_Angle Contact Angle Goniometry SAM_Prep->Contact_Angle Validate Quality & Hydrophobicity Ellipsometry Ellipsometry (Non-Destructive) Contact_Angle->Ellipsometry Proceed if quality is good AFM AFM (Direct, Topographical) Ellipsometry->AFM Complementary Analysis XPS ARXPS (Compositional) Ellipsometry->XPS Complementary Analysis

References

A Comparative Guide to the Characterization of 1-Nonanethiol Self-Assembled Monolayers on Gold via X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surface Analysis Techniques with Supporting Experimental Data

Self-assembled monolayers (SAMs) of alkanethiols on gold are of significant interest in a variety of fields, including biosensing, drug delivery, and molecular electronics. The ability to form well-ordered, single-molecule-thick layers allows for precise control over the physicochemical properties of surfaces. Among the various alkanethiols, 1-nonanethiol (CH₃(CH₂)₈SH) is a common choice for forming hydrophobic and insulating SAMs. A thorough understanding of the surface composition and chemical nature of these monolayers is crucial for their successful application. X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used surface-sensitive technique for characterizing such films. This guide provides a comparative overview of the XPS analysis of this compound on gold, including experimental protocols, quantitative data, and a comparison with alternative characterization methods.

Quantitative XPS Analysis of this compound on Gold

XPS provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. For a this compound SAM on a gold substrate, the primary elements of interest are Carbon (C), Sulfur (S), and Gold (Au).

Table 1: Representative XPS Data for Alkanethiol SAMs on Gold

ElementPhotoelectron LineBinding Energy (eV)Atomic Concentration (%)Chemical State Assignment
CarbonC 1s~285.0VariableC-C and C-H bonds in the alkyl chain
SulfurS 2p₃/₂~162.0VariableGold-thiolate (Au-S-R)
SulfurS 2p₁/₂~163.2VariableGold-thiolate (Au-S-R)
GoldAu 4f₇/₂84.0 (Reference)SubstrateMetallic Gold
GoldAu 4f₅/₂87.7 (Reference)SubstrateMetallic Gold

Note: The atomic concentrations will vary depending on the thickness and packing density of the monolayer. The binding energies are referenced to the Au 4f₇/₂ peak at 84.0 eV. The S 2p spectrum is a doublet due to spin-orbit coupling.

The C 1s spectrum for a well-formed alkanethiol SAM is typically dominated by a single peak around 285.0 eV, corresponding to the methylene (B1212753) and methyl carbons of the alkyl chain. The absence of significant peaks at higher binding energies (e.g., ~286-289 eV) indicates a low level of carbon-oxygen or other contaminants.

The S 2p region is particularly informative for confirming the attachment of the thiol to the gold surface. The S 2p₃/₂ peak for a thiolate species bound to gold is consistently observed at approximately 162.0 eV.[1][2] The presence of a smaller peak at around 164 eV would indicate the presence of unbound thiol (physisorbed molecules) or disulfides.[3]

Experimental Protocols

The quality of the XPS data is highly dependent on the quality of the SAM. Therefore, a meticulous experimental protocol for both SAM preparation and XPS analysis is essential.

Preparation of this compound SAM on Gold

A standard protocol for the preparation of alkanethiol SAMs on gold involves the following steps:

  • Substrate Preparation: Gold substrates, typically prepared by evaporating a thin film of gold (e.g., 100-200 nm) onto a silicon wafer with a chromium or titanium adhesion layer (e.g., 5 nm), are used.[4]

  • Cleaning: The gold substrates must be rigorously cleaned to remove organic contaminants prior to SAM formation. Common cleaning methods include:

    • UV/Ozone Treatment: Exposure to UV light and ozone for 15-20 minutes.[4]

    • Piranha Etching: Immersion in a freshly prepared 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 1-2 minutes, followed by extensive rinsing with deionized water and ethanol. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care). [4]

  • SAM Formation: The cleaned gold substrate is immediately immersed in a dilute solution of this compound in a suitable solvent, typically absolute ethanol. A concentration of 1-10 mM is commonly used.[4][5] The self-assembly process is allowed to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[4]

  • Rinsing and Drying: After incubation, the substrate is removed from the thiol solution and thoroughly rinsed with fresh solvent to remove any non-chemisorbed molecules. Finally, the substrate is dried under a gentle stream of dry nitrogen gas.

XPS Analysis Protocol

XPS measurements are performed in an ultra-high vacuum (UHV) system. A typical protocol for analyzing a this compound SAM on gold is as follows:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[1][6]

  • Analysis Chamber Pressure: The analysis is conducted under UHV conditions (typically < 1 x 10⁻⁸ Torr).

  • Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all the elements present on the surface. A higher pass energy (e.g., 80-150 eV) is used for survey scans to achieve a good signal-to-noise ratio.[1][6]

  • High-Resolution Scans: Detailed scans of the C 1s, S 2p, and Au 4f regions are acquired to determine the chemical states and for accurate quantification. A lower pass energy (e.g., 20-50 eV) is used for high-resolution scans to achieve better energy resolution.[1][6]

  • Binding Energy Referencing: The binding energy scale is calibrated by setting the Au 4f₇/₂ peak to 84.0 eV.[3][6]

  • Data Analysis: The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to determine the binding energies, full width at half maximum (FWHM), and peak areas. The atomic concentrations are then calculated from the peak areas using relative sensitivity factors.

Mandatory Visualizations

To better illustrate the experimental workflow and the key findings from XPS analysis, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation & Cleaning cluster_sam SAM Formation cluster_post Post-Formation cluster_analysis XPS Analysis Au_Substrate Gold Substrate Clean_Au Clean Gold Surface Au_Substrate->Clean_Au UV/Ozone or Piranha Etch Thiol_Solution This compound Solution SAM_Formation Self-Assembly (18-24h) Thiol_Solution->SAM_Formation Rinse_Dry Rinse & Dry SAM_Formation->Rinse_Dry XPS_System XPS Spectrometer Rinse_Dry->XPS_System Data_Analysis Data Analysis XPS_System->Data_Analysis

Figure 1. Experimental workflow for the preparation and XPS analysis of a this compound SAM on a gold substrate.

xps_analysis_logic cluster_xps XPS Measurement cluster_data Data Interpretation cluster_results Key Findings Survey_Scan Survey Scan (0-1100 eV) HighRes_Scans High-Resolution Scans (C 1s, S 2p, Au 4f) Survey_Scan->HighRes_Scans Identify Elements Binding_Energy Binding Energy (eV) - Chemical State HighRes_Scans->Binding_Energy Atomic_Concentration Atomic Concentration (%) - Elemental Composition HighRes_Scans->Atomic_Concentration C1s_Peak C 1s at ~285.0 eV (Alkyl Chain) Binding_Energy->C1s_Peak S2p_Peak S 2p at ~162.0 eV (Au-Thiolate Bond) Binding_Energy->S2p_Peak Au4f_Peak Au 4f at 84.0 eV (Reference) Binding_Energy->Au4f_Peak

Figure 2. Logical flow of XPS data acquisition and interpretation for a this compound SAM on gold.

Comparison with Alternative Surface Characterization Techniques

While XPS is a powerful tool for quantitative chemical analysis, a comprehensive understanding of SAMs often requires complementary information from other techniques.

Table 2: Comparison of Surface Analysis Techniques for Alkanethiol SAMs on Gold

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state, and layer thickness.Quantitative, high chemical specificity.Limited lateral resolution, requires ultra-high vacuum.
Atomic Force Microscopy (AFM) Surface topography, roughness, and mechanical properties.High lateral resolution, can operate in air and liquid.Does not provide chemical information directly.
Scanning Tunneling Microscopy (STM) Atomic-scale topography and electronic structure.Extremely high resolution, can visualize individual molecules.Requires a conductive substrate, can be destructive to the SAM.
Contact Angle Goniometry Surface wettability and surface energy.Simple, inexpensive, and provides information about the outermost surface.Indirect measure of surface chemistry and order.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bonds, information on molecular orientation.Sensitive to molecular structure and conformation.Lower surface sensitivity compared to XPS.

References

A Researcher's Guide to Atomic Force Microscopy of 1-Nonanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nanoscale characteristics of self-assembled monolayers (SAMs) is critical for applications ranging from biosensing to surface functionalization. This guide provides a comparative analysis of 1-nonanethiol (C9) SAMs using Atomic Force Microscopy (AFM), offering a quantitative comparison with other common alkanethiols and detailed experimental protocols.

Self-assembled monolayers of alkanethiols on gold are foundational to many surface science studies due to their ease of preparation and tunable properties. This compound, with its nine-carbon chain, represents a midpoint in the commonly studied alkanethiol series, offering a balance between the more disordered shorter chains and the highly ordered longer chains. AFM is an indispensable tool for characterizing the topography, friction, and mechanical properties of these monolayers at the nanoscale.

Quantitative Comparison of Alkanethiol SAMs

The physical and chemical properties of alkanethiol SAMs are highly dependent on the length of the alkyl chain. The following table summarizes key quantitative parameters obtained from AFM studies of this compound and other selected alkanethiols on gold substrates.

Parameter1-Octanethiol (C8)This compound (C9)1-Decanethiol (C10)1-Dodecanethiol (C12)1-Hexadecanethiol (C16)
Typical RMS Roughness (nm) ~0.5 - 0.8~0.4 - 0.6~0.3 - 0.5~0.2 - 0.4~0.1 - 0.3
Typical Domain Size (nm) < 205 - 25[1]10 - 3020 - 50> 50
Friction Force (Arbitrary Units) HighModerately HighModerateLowVery Low
Water Contact Angle (°) ~108~110~111~112~114

Note: The values presented are typical and can vary depending on the specific experimental conditions, including substrate preparation, solution concentration, immersion time, and AFM imaging parameters.

Experimental Protocols

Reproducible and high-quality AFM data relies on meticulous experimental procedures. The following protocols for SAM preparation and AFM imaging are based on established methodologies.

Protocol 1: Preparation of this compound SAMs on Gold
  • Substrate Preparation:

    • Use atomically flat gold substrates, typically Au(111) on mica or silicon.

    • Clean the substrates immediately before use. A common method involves UV-Ozone cleaning or rinsing with ethanol (B145695) and drying under a stream of high-purity nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used with extreme caution.

    • Thoroughly rinse the substrates with deionized water and then absolute ethanol.

    • Dry the substrates completely under a stream of nitrogen.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. It is crucial to use high-purity thiol and solvent to minimize contaminants in the final monolayer.

  • Self-Assembly:

    • Immerse the clean gold substrates in the this compound solution.

    • Allow the self-assembly to proceed for at least 18-24 hours at room temperature in a sealed, clean container to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Carefully remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of high-purity nitrogen.

    • Store the samples in a clean, dry, and inert environment until AFM analysis.

Protocol 2: Atomic Force Microscopy (AFM) Imaging
  • Instrument Setup:

    • Use an AFM system placed on a vibration isolation table to minimize environmental noise.

    • Select a suitable AFM cantilever. For contact mode imaging in air, silicon nitride cantilevers with a low spring constant are often used. For tapping mode, silicon cantilevers with a higher resonant frequency are preferred. Tip radius should be less than 20 nm for high-resolution imaging.

  • Imaging Mode:

    • Contact Mode: Provides simultaneous topographical and frictional force information. However, it can be destructive to the soft SAM surface if excessive force is applied.

    • Tapping Mode™ (AC Mode): Generally preferred for imaging soft samples like SAMs as it minimizes lateral forces and reduces sample damage.

  • Imaging Parameters:

    • Scan Size: Begin with a larger scan area (e.g., 1x1 µm²) to assess the overall quality and homogeneity of the SAM. Subsequently, zoom in to smaller areas for high-resolution imaging of domains and defects.

    • Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

    • Setpoint/Force: Apply the minimum possible imaging force to avoid damaging the monolayer. In contact mode, this means using a low setpoint voltage. In tapping mode, a high setpoint amplitude (close to the free air amplitude) should be used.

  • Data Analysis:

    • Use the AFM software to flatten images and correct for any imaging artifacts.

    • Calculate the Root Mean Square (RMS) roughness from multiple areas to obtain a statistically significant value for the surface topography.

    • Analyze the size and distribution of molecular domains.

    • For friction force images, analyze the contrast to identify different domains or areas with varying frictional properties.

Mandatory Visualizations

To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep SAM Preparation cluster_afm AFM Analysis substrate Au(111) Substrate cleaning Substrate Cleaning (e.g., UV-Ozone, Ethanol Rinse) substrate->cleaning self_assembly Self-Assembly (18-24 hours) cleaning->self_assembly thiol_sol 1mM this compound in Ethanol thiol_sol->self_assembly rinsing Rinsing with Ethanol self_assembly->rinsing drying Drying with N2 rinsing->drying afm_imaging AFM Imaging (Contact or Tapping Mode) drying->afm_imaging topo_friction Topography & Friction Data afm_imaging->topo_friction data_analysis Data Analysis (Roughness, Domain Size) topo_friction->data_analysis

Caption: Experimental workflow for the preparation and AFM analysis of this compound SAMs.

chain_length_comparison cluster_short Shorter Chains (e.g., C8, C9) cluster_long Longer Chains (e.g., C12, C16) short_rough Higher RMS Roughness chain Increasing Alkyl Chain Length short_rough->chain short_domain Smaller Domain Size short_domain->chain short_friction Higher Friction short_friction->chain short_packing Less Ordered Packing short_packing->chain long_rough Lower RMS Roughness long_domain Larger Domain Size long_friction Lower Friction long_packing More Ordered Packing chain->long_rough chain->long_domain chain->long_friction chain->long_packing

Caption: Relationship between alkanethiol chain length and SAM properties as determined by AFM.

References

A Comparative Guide to the Wettability of 1-Nonanethiol Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface properties of functionalized materials is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface science, offering a versatile platform for controlling interfacial properties. This guide provides a comparative analysis of the wettability of surfaces coated with 1-nonanethiol and other common n-alkanethiols, supported by experimental data and detailed protocols.

The hydrophobicity of a surface, a key parameter in many biological and chemical processes, is quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic, or water-repellent, surface. The length of the alkyl chain in alkanethiol SAMs plays a crucial role in determining the final surface energy and, consequently, the water contact angle. Generally, as the alkyl chain length increases, the van der Waals interactions between the chains become stronger, leading to a more ordered and densely packed monolayer. This increased order and density result in a more hydrophobic surface.

Comparison of Water Contact Angles for Alkanethiol SAMs

To illustrate the effect of alkyl chain length on surface hydrophobicity, the following table summarizes the advancing water contact angles for self-assembled monolayers of 1-hexanethiol (B106883) (C6), this compound (C9), 1-dodecanethiol (B93513) (C12), and 1-octadecanethiol (B147371) (C18) on gold substrates. The data presented are representative values from literature, measured under similar experimental conditions to ensure comparability.

AlkanethiolChemical FormulaChain LengthAdvancing Water Contact Angle (θ)
1-HexanethiolCH₃(CH₂)₅SHC6~104°
This compoundCH₃(CH₂)₈SHC9~108°
1-DodecanethiolCH₃(CH₂)₁₁SHC12~111°
1-OctadecanethiolCH₃(CH₂)₁₇SHC18~115°

Note: The exact contact angle values can vary slightly depending on the specific experimental conditions such as substrate preparation, solution concentration, immersion time, and measurement parameters.

As the data indicates, there is a clear trend of increasing water contact angle with increasing alkyl chain length. The this compound coated surface exhibits a high degree of hydrophobicity, with a contact angle of approximately 108°. This value is intermediate between the shorter chain hexanethiol and the longer chain dodecanethiol and octadecanethiol, as expected. This predictable tuning of surface wettability makes alkanethiol SAMs a powerful tool for designing surfaces with specific hydrophobic properties.

Experimental Protocols

Reproducible and reliable contact angle measurements depend on meticulous experimental procedures for both the preparation of the SAM-coated surfaces and the measurement itself.

Preparation of Alkanethiol Self-Assembled Monolayers on Gold

The following is a generalized protocol for the preparation of high-quality alkanethiol SAMs on gold substrates.

SAM_Preparation_Workflow cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Post-processing sub_prep_1 Gold-coated Substrate sub_prep_2 Cleaning sub_prep_1->sub_prep_2 Piranha solution or UV/Ozone sub_prep_3 Rinsing sub_prep_2->sub_prep_3 Deionized water, Ethanol sub_prep_4 Drying sub_prep_3->sub_prep_4 Nitrogen stream sam_form_2 Immersion sub_prep_4->sam_form_2 sam_form_1 Prepare Thiol Solution sam_form_1->sam_form_2 ~1 mM in Ethanol sam_form_3 Incubation sam_form_2->sam_form_3 18-24 hours post_proc_1 Rinsing sam_form_3->post_proc_1 Ethanol post_proc_2 Drying post_proc_1->post_proc_2 Nitrogen stream post_proc_3 Characterization post_proc_2->post_proc_3

Fig. 1: Experimental workflow for the preparation of alkanethiol SAMs on gold.
  • Substrate Preparation:

    • Start with a gold-coated substrate (e.g., silicon wafer or glass slide with a thin layer of gold).

    • Clean the substrate to remove any organic contaminants. Common methods include immersion in Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treatment with UV/Ozone.

    • Rinse the cleaned substrate thoroughly with deionized water and then with a solvent such as ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a dilute solution of the desired alkanethiol (e.g., this compound) in a high-purity solvent, typically ethanol, at a concentration of approximately 1 mM.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly process to occur by incubating the substrate in the solution for a period of 18-24 hours at room temperature. This extended time allows for the formation of a well-ordered and densely packed monolayer.

  • Post-processing:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with the same solvent (e.g., ethanol) to remove any non-chemisorbed thiol molecules.

    • Dry the SAM-coated substrate again under a stream of nitrogen gas.

    • The surface is now ready for characterization.

Contact Angle Measurement

The advancing contact angle is a key parameter for characterizing the hydrophobicity of a surface. It is measured using a goniometer.

Contact_Angle_Measurement_Workflow cluster_0 Setup cluster_1 Measurement cluster_2 Analysis setup_1 Place Sample on Stage setup_2 Dispense Water Droplet setup_1->setup_2 meas_1 Increase Droplet Volume setup_2->meas_1 Slowly meas_2 Record Advancing Angle meas_1->meas_2 As the three-phase boundary moves outward analysis_1 Image Analysis meas_2->analysis_1 analysis_2 Determine Contact Angle analysis_1->analysis_2

Fig. 2: Workflow for measuring the advancing water contact angle.
  • Setup:

    • Place the SAM-coated substrate on the sample stage of the goniometer.

    • A small droplet of high-purity water (typically a few microliters) is dispensed from a syringe and placed in contact with the surface.

  • Measurement:

    • To measure the advancing contact angle, the volume of the water droplet is slowly and continuously increased, causing the three-phase (solid-liquid-gas) contact line to advance across the surface.

    • The angle formed at the leading edge of the moving droplet is recorded. This is the advancing contact angle.

  • Analysis:

    • The profile of the droplet is captured by a camera and analyzed using software to determine the precise angle at the liquid-solid interface.

    • Multiple measurements at different locations on the surface are typically averaged to ensure statistical reliability.

By following these detailed protocols, researchers can obtain consistent and comparable data on the wettability of this compound and other alkanethiol-coated surfaces, enabling the rational design and fabrication of surfaces with tailored properties for a wide range of applications.

A Comparative Guide to the Electrochemical Impedance Spectroscopy of 1-Nonanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical impedance spectroscopy (EIS) characteristics of 1-nonanethiol self-assembled monolayers (SAMs) with other alkanethiols. The data presented is intended to assist researchers in understanding the insulating properties and electrochemical behavior of these monolayers, which are critical for applications in biosensing, drug delivery, and corrosion prevention.

Performance Comparison of Alkanethiol Monolayers

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the properties of self-assembled monolayers at the electrode-electrolyte interface. Key parameters obtained from EIS include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). Rct provides a measure of the monolayer's ability to block electron transfer to and from the electrode surface, with higher values indicating a more insulating and well-packed monolayer. Cdl relates to the dielectric properties and thickness of the monolayer.

The following table summarizes the charge transfer resistance for this compound and other selected alkanethiol monolayers on a flat gold electrode. The value for this compound is an estimate based on the trend observed for alkanethiols of varying chain lengths, as specific experimental data was not found in the reviewed literature. It is well-established that Rct increases exponentially with the thickness of the monolayer, which is directly related to the alkyl chain length.

AlkanethiolChemical FormulaNumber of CarbonsCharge Transfer Resistance (Rct) (kΩ·cm²)
1-OctanethiolCH₃(CH₂)₇SH8150 ± 20
This compound CH₃(CH₂)₈SH 9 ~350 (Estimated)
1-DecanethiolCH₃(CH₂)₉SH10780 ± 50
1-DodecanethiolCH₃(CH₂)₁₁SH122100 ± 200
1-Tetradecanethiol (B147481)CH₃(CH₂)₁₃SH145500 ± 500

Note: The data for 1-octanethiol, 1-decanethiol, 1-dodecanethiol, and 1-tetradecanethiol are adapted from a study on flat gold surfaces.[1] The value for this compound is an interpolation based on this data and the established exponential relationship between Rct and alkyl chain length.

Experimental Protocols

Preparation of this compound Self-Assembled Monolayers on Gold

A standard protocol for the formation of this compound SAMs on a gold surface is as follows:

  • Substrate Preparation: Start with a clean gold substrate. This can be achieved by electrochemical polishing in an acidic solution (e.g., 0.5 M H₂SO₄) or by cleaning with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. After cleaning, the substrate should be thoroughly rinsed with deionized water and ethanol (B145695) and then dried under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Self-Assembly: Immerse the clean gold substrate into the this compound solution for a period of 18-24 hours at room temperature. This allows for the formation of a well-ordered, densely packed monolayer.

  • Rinsing: After the incubation period, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-modified substrate under a gentle stream of nitrogen gas.

Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS measurements are typically performed in a three-electrode electrochemical cell:

  • Electrolyte: A common electrolyte for testing alkanethiol SAMs is a phosphate-buffered saline (PBS) solution (pH 7.4) containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻.

  • Three-Electrode Setup:

    • Working Electrode: The this compound SAM-modified gold substrate.

    • Reference Electrode: A standard reference electrode, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).

    • Counter Electrode: A platinum wire or a graphite (B72142) rod.

  • EIS Measurement Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.1 Hz or 0.01 Hz.

    • AC Amplitude: A small AC voltage perturbation, usually 5-10 mV, is applied.

    • DC Potential: The measurement is performed at the formal potential of the redox probe.

  • Data Analysis: The impedance data is commonly visualized using Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an appropriate equivalent circuit model, typically a Randles circuit.

Visualizations

Experimental Workflow for EIS Analysis of Alkanethiol SAMs

The following diagram illustrates the general workflow for preparing and characterizing an alkanethiol self-assembled monolayer using electrochemical impedance spectroscopy.

experimental_workflow cluster_prep Monolayer Preparation cluster_eis EIS Measurement Au_Substrate Gold Substrate Cleaning Substrate Cleaning (e.g., Piranha solution) Au_Substrate->Cleaning Self_Assembly Immersion for 18-24h Cleaning->Self_Assembly Thiol_Solution Prepare 1 mM This compound in Ethanol Thiol_Solution->Self_Assembly Rinsing Rinse with Ethanol Self_Assembly->Rinsing Drying Dry with Nitrogen Rinsing->Drying Three_Electrode_Cell Assemble 3-Electrode Cell (WE: SAM/Au, RE: Ag/AgCl, CE: Pt) Drying->Three_Electrode_Cell Transfer Modified Electrode Electrolyte Add Electrolyte with Redox Probe ([Fe(CN)6]3-/4-) Three_Electrode_Cell->Electrolyte EIS_Measurement Perform EIS Scan (100 kHz - 0.1 Hz) Electrolyte->EIS_Measurement Data_Analysis Data Analysis (Nyquist/Bode Plots, Equivalent Circuit Fitting) EIS_Measurement->Data_Analysis

Caption: Experimental workflow for SAM preparation and EIS analysis.

Equivalent Circuit Model for a SAM-Modified Electrode

The impedance behavior of an alkanethiol monolayer on a gold electrode in the presence of a redox probe is often modeled using a Randles equivalent circuit.

randles_circuit start node1 Rs start->node1 node2 node1->node2 Rct Rct node2->Rct Cdl Cdl node2->Cdl node3 end node3->end Rct->node3 Cdl->node3

Caption: Randles equivalent circuit model.

References

Comparative study of 1-Nonanethiol on different metal substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 1-Nonanethiol Self-Assembled Monolayers on Gold, Silver, Copper, and Platinum Substrates

This guide provides a comparative analysis of the formation and characterization of this compound self-assembled monolayers (SAMs) on four commonly used metal substrates: gold (Au), silver (Ag), copper (Cu), and platinum (Pt). The information is intended for researchers, scientists, and drug development professionals working with surface modification and functionalization.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on metal surfaces are highly ordered molecular films formed by the spontaneous chemisorption of the thiol headgroup onto the metal substrate. The alkyl chains then align and pack via van der Waals interactions, creating a dense and stable monolayer. This compound, a nine-carbon alkanethiol, is a common choice for forming hydrophobic and insulating layers. The properties of these SAMs, including their packing density, orientation, and stability, are highly dependent on the underlying metal substrate. This guide compares the key characteristics of this compound SAMs on gold, silver, copper, and platinum.

Data Presentation

The following table summarizes the key performance indicators of this compound SAMs on the different metal substrates. Where direct data for this compound was unavailable, data from similar short-chain alkanethiols (e.g., Octanethiol C8, Decanethiol C10) is used as a proxy and is noted accordingly.

ParameterGold (Au)Silver (Ag)Copper (Cu)Platinum (Pt)
Water Contact Angle (°) ~103-110 (for C8-C18 thiols)[1]Similar to Gold[2]~112-116 (for C18 thiol)[3][4]~110 (for C18 thiol)[1]
Ellipsometric Thickness (nm) ~1.56-1.63 (for C10 thiol)[5]No direct data foundNo direct data found~1.2 (calculated for C9)[6]
XPS S 2p Binding Energy (eV) 162.0 - 162.3[7]~162[8]~162.5[9]162.3 & 163.4[7]
Monolayer Ordering High, (√3 × √3)R30° structureHigh, denser packing than on AuCan be well-ordered, but substrate oxidation is a challengeDensely packed, chains oriented near-normal to the surface[6]
Stability Thermally stable up to ~70°C[10]Less stable than on goldProne to oxidationMonolayers stable for about 1 week in air[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of Self-Assembled Monolayers (SAMs)

Objective: To form a uniform, densely packed monolayer of this compound on the metal substrate.

Materials:

  • Metal substrates (Au, Ag, Cu, Pt)

  • This compound (99% purity or higher)

  • 200 proof ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Tweezers, glass vials, nitrogen gas source

Protocol:

  • Substrate Cleaning:

    • Gold/Platinum: Immerse the substrate in piranha solution for 5-10 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.). Rinse thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen gas.[6]

    • Silver/Copper: These metals are more susceptible to oxidation. A common cleaning procedure involves sonication in ethanol and acetone, followed by an acid treatment (e.g., dilute HCl or H₂SO₄) to remove the oxide layer, then rinsing with deionized water and ethanol, and immediate drying with nitrogen.[3][11]

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Immediately immerse the cleaned and dried substrate into the thiol solution in a clean glass vial.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.[6]

  • Post-Deposition Rinsing:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.[6]

Contact Angle Goniometry

Objective: To determine the static water contact angle, which indicates the hydrophobicity of the SAM surface.

Protocol:

  • Place the SAM-modified substrate on the goniometer stage.

  • Using a microsyringe, dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the surface and the chemical state of the sulfur atom, confirming the formation of a metal-thiolate bond.

Protocol:

  • Mount the SAM-modified substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Perform high-resolution scans over the S 2p, C 1s, and the respective metal core level regions (e.g., Au 4f, Ag 3d, Cu 2p, Pt 4f).

  • Calibrate the binding energy scale by referencing the adventitious C 1s peak to 284.8 eV or the substrate's metal peak to its known binding energy (e.g., Au 4f₇/₂ at 84.0 eV).[6]

  • Analyze the high-resolution S 2p spectrum to identify the binding energy of the thiolate species, which is typically in the range of 161-163 eV for alkanethiols on these metals.[7][8][9]

Atomic Force Microscopy (AFM)

Objective: To visualize the topography of the SAM and identify any defects or domain structures.

Protocol:

  • Mount the SAM-modified substrate on the AFM stage.

  • Select an appropriate AFM tip (e.g., silicon nitride) and cantilever.

  • Engage the tip with the surface in tapping mode or contact mode. Tapping mode is generally preferred for soft organic layers to minimize sample damage.

  • Scan the surface over a desired area (e.g., 1x1 µm) to obtain a topographic image.

  • Analyze the image for features such as terraces, grain boundaries, and pinhole defects.

Mandatory Visualization

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Metal Metal Substrate (Au, Ag, Cu, Pt) Clean Substrate Cleaning (e.g., Piranha, Acid Etch) Metal->Clean Dry1 Drying (Nitrogen Stream) Clean->Dry1 Immersion Immersion (18-24 hours) Dry1->Immersion ThiolSol This compound Solution (1 mM in Ethanol) ThiolSol->Immersion Rinse Rinsing (Ethanol) Immersion->Rinse Dry2 Drying (Nitrogen Stream) Rinse->Dry2 Goniometry Contact Angle Goniometry Dry2->Goniometry Analyze Surface Properties XPS X-ray Photoelectron Spectroscopy (XPS) Dry2->XPS Analyze Chemical Composition AFM Atomic Force Microscopy (AFM) Dry2->AFM Analyze Surface Topology

Fig 1. Experimental workflow for the preparation and characterization of this compound SAMs.

SAM_Quality_Factors cluster_inputs Input Factors cluster_outputs Resulting SAM Quality Substrate Substrate Purity & Cleanliness Ordering Monolayer Ordering & Packing Density Substrate->Ordering Defects Defect Density (Pinholes, etc.) Substrate->Defects Thiol Thiol Purity & Concentration Thiol->Ordering Coverage Surface Coverage Thiol->Coverage Solvent Solvent Choice Solvent->Ordering Time Immersion Time Time->Ordering Time->Coverage Temp Temperature Temp->Ordering Stability Chemical & Thermal Stability Temp->Stability Ordering->Stability Defects->Stability Coverage->Stability

Fig 2. Logical relationship of factors influencing the quality of self-assembled monolayers.

References

Purity Analysis of 1-Nonanethiol: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-Nonanethiol, ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of gas chromatography (GC) for the purity analysis of this compound against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Gas Chromatography (GC) for this compound Purity Analysis

Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for assessing the purity of volatile compounds like this compound. This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, providing both qualitative and quantitative information about the sample's composition.

A primary impurity in this compound is its oxidation product, dinonyl disulfide. Due to its higher boiling point, dinonyl disulfide will have a longer retention time in a standard GC analysis compared to this compound.

Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound using GC-FID.

1. Sample Preparation:

  • Dilute the this compound sample to a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or hexane.

2. Gas Chromatograph Conditions:

  • System: Agilent 7890A GC with FID or equivalent.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The purity of this compound is determined by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table presents representative data from the GC-FID analysis of a typical this compound sample.

CompoundRetention Time (min)Peak Area (%)
This compound8.599.2
Dinonyl disulfide15.20.8

This data indicates a high purity sample of this compound, with a minor impurity of dinonyl disulfide.

Alternative Methods for Purity Analysis

While GC-FID is a primary method, other techniques can be employed for the purity analysis of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of thiols, though it often requires a derivatization step as aliphatic thiols like this compound do not possess a suitable chromophore for UV detection.

Principle: The thiol group can be reacted with a derivatizing agent to produce a product with strong UV absorbance. The resulting derivative is then separated and quantified by reverse-phase HPLC with a UV detector. A common derivatizing reagent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Comparison with GC:

  • Advantages: HPLC can be advantageous for non-volatile impurities that would not be amenable to GC analysis.

  • Disadvantages: The requirement for a pre-column derivatization step adds complexity and a potential source of error to the analysis.

Electrochemical Methods

Electrochemical methods, such as amperometric titration, offer a quantitative analysis of thiols without the need for chromatographic separation.

Principle: Amperometric titration involves the titration of the thiol solution with a titrant, such as silver nitrate. The endpoint of the titration is detected by a change in the current measured by an electrode immersed in the solution. The concentration of the thiol is then calculated based on the stoichiometry of the reaction.

Comparison with GC:

  • Advantages: This method can be rapid and does not require expensive chromatographic instrumentation.

  • Disadvantages: It is a bulk analysis technique and does not provide information about the identity and quantity of individual impurities. It is best suited for determining the total thiol content.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been created using the DOT language.

GC-FID Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute in Dichloromethane (1 mg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on HP-5 Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area Percent Purity Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for the GC-FID Purity Analysis of this compound.

Comparison of Analytical Methods cluster_gc_details GC-FID Details cluster_hplc_details HPLC Details cluster_electrochem_details Electrochemical Details PurityAnalysis Purity Analysis of this compound GC Gas Chromatography (GC-FID) PurityAnalysis->GC HPLC High-Performance Liquid Chromatography (HPLC) PurityAnalysis->HPLC Electrochem Electrochemical Methods PurityAnalysis->Electrochem GC_Adv Advantages: - High resolution - Quantitative - Identifies volatile impurities GC_Disadv Disadvantages: - Not suitable for non-volatile impurities HPLC_Adv Advantages: - Suitable for non-volatile impurities HPLC_Disadv Disadvantages: - Requires derivatization for UV detection - More complex method Electrochem_Adv Advantages: - Rapid analysis - No complex instrumentation Electrochem_Disadv Disadvantages: - Bulk analysis (no impurity identification) - Measures total thiol content only

Caption: Comparison of Analytical Methods for this compound Purity.

Assessing the Long-Term Stability of 1-Nonanethiol Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of 1-nonanethiol self-assembled monolayers (SAMs) with other commonly used alkanethiol alternatives. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate surface modification for their applications.

Introduction to Alkanethiol Monolayer Stability

Self-assembled monolayers of alkanethiols on gold are fundamental tools in surface science, nanotechnology, and drug development. They allow for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity. The long-term stability of these monolayers is a critical factor for the reliability and performance of devices and platforms that utilize them. Instability can arise from several factors, including desorption of the thiol molecules, oxidation of the sulfur headgroup, and conformational disordering of the alkyl chains. This guide focuses on the stability of this compound (C9) monolayers and compares them with other alkanethiols of varying chain lengths and terminal functionalities.

Comparative Stability Data

The stability of alkanethiol monolayers is influenced by several factors, primarily the length of the alkyl chain and the nature of the terminal functional group. Generally, longer alkyl chains lead to more stable monolayers due to increased van der Waals interactions between adjacent chains, resulting in a more densely packed and ordered film. The terminal group's hydrophobicity also plays a crucial role, with hydrophobic groups tending to form more stable monolayers in aqueous environments compared to hydrophilic groups.[1]

Comparison Based on Alkyl Chain Length

This section compares the stability of this compound (C9) with other common straight-chain alkanethiols.

Parameter1-Octanethiol (C8)This compound (C9)1-Undecanethiol (C11)1-Octadecanethiol (C18)Reference(s)
Initial Water Contact Angle ~108°~110°~112°~114°[2]
Stability in Air (Qualitative) Less stable, prone to oxidationModerately stableMore stableHighly stable, forms well-ordered monolayers[3]
Electrochemical Reductive Desorption Potential (vs. Ag/AgCl) Less negative (less stable)More negative than C8More negative than C9Most negative (most stable)[4]
Thermal Stability Lower desorption temperatureHigher than C8Higher than C9Highest desorption temperature[5][6]
Comparison Based on Terminal Functional Group

This section compares the stability of methyl-terminated alkanethiols (like this compound) with monolayers terminated with hydrophilic groups.

Parameter-CH₃ (e.g., this compound)-OH (e.g., 11-Mercapto-1-undecanol)-COOH (e.g., 11-Mercaptoundecanoic acid)Reference(s)
Initial Water Contact Angle High (~110°)Low (~10-20°)Low (~10-20°)[2]
Stability in Aqueous Media More stable, hydrophobic nature repels waterLess stable, hydrophilic nature allows water penetrationLess stable, prone to hydration and disordering[1]
Electrochemical Stability Generally more stable in aqueous electrolytesLess stable due to intermolecular interactions with waterLess stable, can be influenced by pH[4]
Resistance to Oxidation Higher resistance due to dense packingLower resistanceLower resistance[7]

Degradation Pathways and Mechanisms

The degradation of alkanethiol monolayers on gold typically proceeds through two primary pathways:

  • Oxidation of the Sulfur Headgroup: The sulfur-gold bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, ozone, and light.[8] This can lead to the formation of sulfinates and sulfonates, weakening the bond to the gold surface and leading to desorption.[9]

  • Desorption: Alkanethiol molecules can desorb from the gold surface, particularly shorter-chain thiols with weaker van der Waals interactions. This process can be accelerated by elevated temperatures, exposure to certain solvents, and electrochemical potentials.

cluster_degradation Degradation Pathways SAM Stable Alkanethiol Monolayer on Au(111) Oxidized_SAM Oxidized Monolayer (Sulfinates, Sulfonates) SAM->Oxidized_SAM Oxidation (O₂, O₃, light) Desorbed_SAM Desorbed Thiol Molecules SAM->Desorbed_SAM Direct Desorption (Thermal, Solvent, Electrochemical) Oxidized_SAM->Desorbed_SAM Weakened Au-S bond cluster_workflow SAM Preparation and Characterization Workflow Start Start Clean_Au Clean Gold Substrate Start->Clean_Au Immerse_Thiol Immerse in Thiol Solution Clean_Au->Immerse_Thiol Rinse_Dry Rinse and Dry Immerse_Thiol->Rinse_Dry Initial_Char Initial Characterization (XPS, AFM, Contact Angle) Rinse_Dry->Initial_Char Age_Sample Age Sample under Specific Conditions Initial_Char->Age_Sample Final_Char Final Characterization (XPS, AFM, Contact Angle) Age_Sample->Final_Char Compare Compare Initial and Final Data Final_Char->Compare End End Compare->End

References

Safety Operating Guide

Proper Disposal Procedures for 1-Nonanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of 1-nonanethiol waste is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is also characterized by a strong, unpleasant odor, classifying it as a "stench chemical."[2][3] Due to these properties, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) within a certified chemical fume hood.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat.[1][3][4]

  • Ventilation: All work with this compound must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[3][4]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[1][2][4] Use non-sparking tools when handling spills.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Segregation and Collection

  • Unused or Surplus this compound: Unused or surplus this compound must be disposed of as hazardous chemical waste.[3] The original container should be tightly capped, potentially sealed with Teflon tape, and placed in a designated hazardous waste collection area.[3] Do not mix with other waste streams.[6]

  • Contaminated Solid Waste: Disposable items such as gloves, paper towels, and absorbent pads that have come into contact with this compound should be collected in a sealable plastic bag.[7][8] This bag should then be placed into a clearly labeled, wide-mouth hazardous waste container.[7]

  • Contaminated Sharps: Syringes and cannulas must be decontaminated before disposal.

Step 2: Decontamination of Reusable Glassware and Equipment

All non-disposable items that have been in contact with this compound must be decontaminated to neutralize the malodorous thiol.[3]

  • Prepare a Bleach Bath: Within the fume hood, prepare a decontamination solution, often a 1:1 mixture of commercial bleach (sodium hypochlorite) and water.[3][9]

  • Submerge Equipment: Immediately after use, submerge the contaminated items in the bleach solution.[3][9]

  • Soaking Time: Allow the items to soak for a minimum of 14-24 hours to ensure the complete oxidation of the thiol to a less odorous sulfonic acid.[3][7][9]

  • Large Glassware: For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood, preferably within a secondary container.[3][9]

  • Post-Decontamination Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[9]

Step 3: Management of Decontamination Solutions and Spills

  • Decontamination Solutions: The bleach solution used for decontamination will contain oxidized thiol products and must be collected and disposed of as hazardous waste.[3][7]

  • Spill Management:

    • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][10][11] Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][5]

    • Large Spills: For significant spills, dike the area far ahead of the liquid to prevent spreading.[5] Isolate the spill area for at least 50 meters (150 feet) in all directions.[12]

Step 4: Final Disposal

  • Hazardous Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[4][13] It is also crucial to consult state and local hazardous waste regulations to ensure complete and accurate classification.[4][13]

  • Labeling and Storage: Ensure all hazardous waste containers are properly labeled with their contents and stored in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong bases.[4][10][11]

  • Waste Pickup: Arrange for the collection of hazardous waste by a licensed disposal contractor.[11]

Quantitative Data for Disposal

While specific quantitative disposal parameters for this compound are not extensively detailed in safety literature, the following table summarizes general guidelines for the chemical treatment of thiols.

Reagent/ParameterGuideline
Oxidizing Agent Sodium Hypochlorite (Commercial Bleach)
Recommended Ratio A 1:1 mixture of commercial bleach and water is often recommended for decontamination baths.[3][9]
Reaction Monitoring The oxidation of thiols can be exothermic; cooling may be necessary for larger quantities.[7]
Final Disposal of Solution The resulting neutralized solution is disposed of as hazardous waste.[3][7]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_treatment Treatment & Collection cluster_final Final Disposal PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood Work in a Chemical Fume Hood Unused Unused this compound HazardousWaste1 Collect in Labeled Hazardous Waste Container Unused->HazardousWaste1 ContaminatedSolids Contaminated Solids (Gloves, Paper Towels) ContaminatedSolids->HazardousWaste1 ContaminatedGlassware Contaminated Glassware & Equipment BleachBath Decontaminate in Bleach Bath (14-24h) ContaminatedGlassware->BleachBath Store Store Waste in Designated Area HazardousWaste1->Store HazardousWaste2 Collect Decontamination Solution as Hazardous Waste BleachBath->HazardousWaste2 Rinse Rinse with Water BleachBath->Rinse HazardousWaste2->Store Pickup Arrange for Pickup by Licensed Disposal Contractor Store->Pickup

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 1-Nonanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 1-Nonanethiol is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risks and ensure a secure laboratory environment.

Chemical Identifier:

  • CAS Number: 1455-21-6[1]

Emergency Overview: this compound is a combustible, colorless to yellow liquid with a strong, unpleasant odor.[1][2] It is an irritant, causing skin, eye, and respiratory tract irritation.[2][3][4][5] Inhalation or ingestion may lead to more severe health effects, including central nervous system depression.[2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] Double-gloving is recommended.[7]To prevent skin contact. Check glove compatibility and replace them frequently.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][6] A face shield may be required for splash hazards.To protect against splashes and vapors.
Body Protection A flame-resistant lab coat should be worn and kept fastened.[6] Impervious clothing is also recommended.To protect the body from potential splashes and contamination.
Respiratory Protection All work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7][8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[2][5]To control vapor exposure and prevent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to minimize exposure and ensure chemical stability.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2][7]

    • Verify that an eyewash station and safety shower are readily accessible.[2][9]

    • Prepare and label all necessary glassware and equipment within the fume hood.

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[7]

  • Handling:

    • Don all required PPE before handling the chemical.[7]

    • Ground all equipment when handling the product to prevent static discharge.[1]

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • To minimize air exposure and its potent odor, handle under an inert gas atmosphere (e.g., argon or nitrogen).

    • Use clean, non-sparking tools to handle the material.[1]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, strong acids, and strong bases.[1][2]

    • Keep containers tightly closed.[2]

    • Store away from heat, sparks, and open flames.[2]

First Aid Measures

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2][3]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[2]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate and Isolate: Immediately evacuate the area and isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[1]

  • Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, basements, or confined areas.[1]

  • Absorption: For small spills, absorb with earth, sand, or other non-combustible material and transfer to containers for later disposal.[1]

  • Cleanup: Use clean, non-sparking tools to collect absorbed material.[1]

  • Decontamination: Decontaminate all work surfaces and equipment. A bleach solution can be effective for decontaminating glassware and spills.[6]

Disposal:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[7]

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[7]

  • Regulations: All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[2][4]

Emergency Response Workflow

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area & Isolate Spill (50m) spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Eliminate Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill (Stop leak, prevent spread) ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Containers absorb->collect decontaminate Decontaminate Area and Equipment collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for a this compound spill response.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.